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Nalidixic Acid

Cat. No.: B1676918
CAS No.: 389-08-2
M. Wt: 232.23 g/mol
InChI Key: MHWLWQUZZRMNGJ-UHFFFAOYSA-N
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Description

Nalidixic Acid can cause cancer according to The National Toxicology Program.
This compound is a cream-colored powder. (NTP, 1992)
This compound is a monocarboxylic acid comprising 1,8-naphthyridin-4-one substituted by carboxylic acid, ethyl and methyl groups at positions 3, 1, and 7, respectively. An orally administered antibacterial, it is used in the treatment of lower urinary-tract infections due to Gram-negative bacteria, including the majority of E. coli, Enterobacter, Klebsiella, and Proteus species. It has a role as an antibacterial drug, a DNA synthesis inhibitor and an antimicrobial agent. It is a monocarboxylic acid, a 1,8-naphthyridine derivative and a quinolone antibiotic. It is a conjugate acid of a this compound anion.
This compound is a synthetic 1,8-naphthyridine antimicrobial agent with a limited bacteriocidal spectrum. It is an inhibitor of the A subunit of bacterial DNA gyrase.
This compound has been reported in Phaseolus vulgaris with data available.
This compound is a synthetic quinolone and antibacterial agent with urinary tract antiseptic activity. This compound concentrates in the renal tubules and bladder and exerts its local antibacterial actions by interference of DNA gyrase activity, thereby inhibiting DNA synthesis during bacterial replication in a dose-dependent manner. This compound is active against most gram-negative organisms that cause urinary tract infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for bacterial disease and has 1 investigational indication.
A synthetic 1,8-naphthyridine antimicrobial agent with a limited bacteriocidal spectrum. It is an inhibitor of the A subunit of bacterial DNA GYRASE.
See also: Oxolinic Acid (related);  Gemifloxacin (related);  Nalidixate Sodium (narrower) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B1676918 Nalidixic Acid CAS No. 389-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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InChI

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)
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InChI Key

MHWLWQUZZRMNGJ-UHFFFAOYSA-N
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Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
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Molecular Formula

C12H12N2O3
Record name NALIDIXIC ACID
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Related CAS

3374-05-8 (hydrochloride salt, anhydrous)
Record name Nalidixic acid [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3020912
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Molecular Weight

232.23 g/mol
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Physical Description

Nalidixic acid is a cream-colored powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1., PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES, 2.30e+00 g/L
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Color/Form

PALE BUFF, CRYSTALLINE POWDER, WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER

CAS No.

389-08-2
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Melting Point

444 to 446 °F (NTP, 1992), 229-230 °C, 229.5 °C
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Foundational & Exploratory

The Dawn of a New Antibacterial Era: The Discovery and Development of Nalidixic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A serendipitous discovery in the late 1950s by Dr. George Lesher and his team at the Sterling-Winthrop Research Institute heralded the advent of a new class of synthetic antibacterial agents—the quinolones. This in-depth guide explores the discovery, historical development, and mechanism of action of the progenitor of this class, nalidixic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational antimicrobial agent.

The Accidental Discovery: A Byproduct of Antimalarial Research

The story of this compound begins not with a targeted search for a new antibiotic, but as an unexpected outcome of research into antimalarial compounds. In the late 1950s, while working on the synthesis of chloroquine, Lesher and his colleagues isolated a byproduct that demonstrated modest antibacterial properties.[1] This initial lead compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] Intrigued by this finding, the team embarked on a systematic modification of this quinolone structure, which ultimately led to the synthesis of a series of 1,8-naphthyridine derivatives. Among these, this compound (1-ethyl-7-methyl-1,8-naphthyridine-4-one-3-carboxylic acid) emerged as a promising candidate with significant antibacterial activity, particularly against Gram-negative bacteria.[2] The discovery was formally reported in the Journal of Medicinal and Pharmaceutical Chemistry in 1962.[3][4]

Early In Vitro Antibacterial Activity

Initial antibacterial screening of this compound revealed its potent activity against a range of Gram-negative pathogens commonly associated with urinary tract infections (UTIs). Early studies demonstrated its effectiveness against species such as Escherichia coli, Proteus, and Klebsiella. The primary method for quantifying this activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Gram-Negative Bacteria (Early Studies)
Bacterial SpeciesNumber of Strains TestedMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1002 - 32416
Proteus mirabilis504 - 64832
Klebsiella pneumoniae504 - 1281664
Enterobacter spp.308 - 25632128
Shigella spp.201 - 1628

Note: Data compiled from various early publications and represents typical MIC values observed in the 1960s. Actual values may have varied between studies.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, as described in early publications, involves a multi-step process starting from 2-amino-6-methylpyridine.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: N-Alkylation A 2-amino-6-methylpyridine C Intermediate 1 A->C Reaction B Diethyl ethoxymethylenemalonate B->C D Intermediate 1 F Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate D->F Heating E High Temperature E->F G Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate I 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylic acid G->I Base Hydrolysis H Sodium Hydroxide H->I J 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylic acid L This compound J->L Alkylation K Ethyl Iodide K->L G A Prepare serial dilutions of This compound in broth B Inoculate each tube with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E G NalidixicAcid This compound DNAGyrase DNA Gyrase (A subunit) & Topoisomerase IV NalidixicAcid->DNAGyrase Binds to CleavageComplex Stabilized DNA-Enzyme Cleavage Complex DNAGyrase->CleavageComplex Stabilizes DSBs Accumulation of Double-Strand DNA Breaks CleavageComplex->DSBs Leads to ReplicationFork Inhibition of DNA Replication Fork Progression DSBs->ReplicationFork CellDeath Bacterial Cell Death ReplicationFork->CellDeath G NalidixicAcid This compound (1st Generation Quinolone) Fluoroquinolones Fluoroquinolones (e.g., Norfloxacin, Ciprofloxacin) NalidixicAcid->Fluoroquinolones Addition of Fluorine at C6 & Piperazine at C7 LaterGen Later Generation Fluoroquinolones Fluoroquinolones->LaterGen Further modifications at C7, C8, N1, etc.

References

Nalidixic Acid's Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of nalidixic acid against Gram-negative bacteria. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and bacterial resistance pathways.

Spectrum of Activity

This compound, the first of the quinolone antibiotics, exhibits a spectrum of activity primarily directed against Gram-negative bacteria. It is particularly effective against many of the common causative agents of urinary tract infections (UTIs). At lower concentrations, this compound is bacteriostatic, inhibiting bacterial growth and reproduction, while at higher concentrations, it becomes bactericidal, actively killing the bacteria.[1] However, it is noteworthy that at very high concentrations (around 400 μg/ml), its bactericidal effect diminishes, and it becomes relatively bacteriostatic.[2][3]

The drug has demonstrated marked antibacterial activity against species such as Escherichia coli, Proteus, Shigella, Enterobacter, and Klebsiella.[1][4] Generally, Pseudomonas species are resistant to this compound. While its primary targets are Gram-negative organisms, it shows only minor activity against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Negative BacteriumMIC Range (µg/mL)Susceptibility Interpretive Criteria (µg/mL)
Escherichia coli2 - 8≤16 (Susceptible), ≥32 (Resistant)
Proteus mirabilis2.1 - 8≤16 (Susceptible), ≥32 (Resistant)
Salmonella entericaVaries; this compound resistance is a marker for reduced ciprofloxacin susceptibility.-
Enterobacter speciesSusceptible≤16 (Susceptible), ≥32 (Resistant)
Klebsiella speciesSusceptible≤16 (Susceptible), ≥32 (Resistant)
Morganella morganiiSusceptible≤16 (Susceptible), ≥32 (Resistant)
Providencia rettgeriSusceptible≤16 (Susceptible), ≥32 (Resistant)
Aeromonas hydrophilaGenerally Susceptible-
Serratia marcescensSusceptibility testing is recommended.-
Pseudomonas aeruginosaGenerally Resistant-

Mechanism of Action

This compound's bactericidal action stems from its ability to inhibit bacterial DNA synthesis. Its primary target in Gram-negative bacteria is the A subunit of DNA gyrase, a type II topoisomerase. It also affects topoisomerase IV, though to a lesser extent. By inhibiting these essential enzymes, this compound prevents the unwinding and replication of bacterial DNA.

At optimal bactericidal concentrations (50 to 200 μg/ml), this compound specifically inhibits DNA synthesis without immediately affecting RNA or protein synthesis. At higher, less bactericidal concentrations, it also inhibits RNA and protein synthesis.

Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Nalidixic_Acid->DNA_Gyrase Inhibits A subunit Topoisomerase_IV Topoisomerase IV Nalidixic_Acid->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1. Mechanism of action of this compound in Gram-negative bacteria.

Mechanisms of Resistance

Resistance to this compound in Gram-negative bacteria can emerge through several mechanisms. The most common is the alteration of the drug's target enzymes through chromosomal mutations. Plasmid-mediated resistance has also been identified.

Chromosomal Mutations:

  • Target Modification: Mutations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV respectively, are the primary mechanism of resistance. These mutations reduce the binding affinity of this compound to its targets.

Plasmid-Mediated Resistance:

  • Target Protection: The qnr genes (qnrA, qnrB, qnrS) produce proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones.

  • Enzymatic Modification: The aac(6')-Ib-cr gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain quinolones.

  • Efflux Pumps: Some plasmids carry genes for efflux pumps that actively transport this compound out of the bacterial cell, reducing its intracellular concentration.

Resistance_Mechanisms cluster_chromosomal Chromosomal Resistance cluster_plasmid Plasmid-Mediated Resistance Nalidixic_Acid This compound Altered_Target Altered DNA Gyrase & Topoisomerase IV Nalidixic_Acid->Altered_Target Reduced Binding Target_Protection Protection of DNA Gyrase Nalidixic_Acid->Target_Protection Blocked by Enzymatic_Modification This compound Inactivation Nalidixic_Acid->Enzymatic_Modification Modified by Drug_Efflux Export of this compound Nalidixic_Acid->Drug_Efflux Removed by gyrA_parC_mutation Mutations in gyrA and parC genes gyrA_parC_mutation->Altered_Target Leads to qnr_genes qnr genes (qnrA, qnrB, qnrS) qnr_genes->Target_Protection aac_gene aac(6')-Ib-cr gene aac_gene->Enzymatic_Modification efflux_pumps Plasmid-encoded efflux pumps efflux_pumps->Drug_Efflux

Figure 2. Mechanisms of resistance to this compound in Gram-negative bacteria.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the susceptibility of bacteria to this compound are crucial for clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests. The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., 0.1 N NaOH)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in a small amount of 0.1 N NaOH and then diluting with sterile distilled water to the desired concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentration by half.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Figure 3. Workflow for the broth microdilution method.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

  • This compound powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound as described for the broth microdilution method.

  • Agar Plate Preparation: Prepare a series of MHA plates containing twofold serial dilutions of this compound. Add the appropriate volume of the antibiotic solution to the molten agar (cooled to 45-50°C) before pouring the plates. Also, prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound on which there is no visible bacterial growth, a faint haze, or a single colony.

Agar_Dilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_Stock->Prepare_Plates Inoculate_Plates Spot-Inoculate Plates with Bacterial Suspension Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Figure 4. Workflow for the agar dilution method.

References

The Dual Nature of Nalidixic Acid: A Technical Guide to its Bacteriostatic and Bactericidal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid, the progenitor of the quinolone class of antibiotics, exhibits a concentration-dependent dual effect on susceptible bacteria, acting as both a bacteriostatic and a bactericidal agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these distinct activities, methodologies for their characterization, and quantitative data on its efficacy against key gram-negative pathogens. Understanding this dual nature is critical for optimizing its use in research and for the development of novel antimicrobial agents.

Mechanism of Action: A Tale of Two Concentrations

This compound's primary mode of action is the inhibition of bacterial DNA synthesis.[1][2] It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase (primarily in gram-negative bacteria) and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The distinction between bacteriostatic and bactericidal effects is largely determined by the concentration of this compound and the resulting level of DNA damage.

  • Bacteriostatic Effect (Lower Concentrations): At lower concentrations, this compound selectively and reversibly inhibits DNA gyrase.[5] This inhibition prevents the relaxation of positively supercoiled DNA that accumulates ahead of the replication fork, thereby halting DNA replication and, consequently, bacterial growth and reproduction. The effect is primarily inhibitory, and the bacteria can resume growth if the antibiotic is removed.

  • Bactericidal Effect (Higher Concentrations): At higher concentrations, this compound stabilizes the complex between DNA gyrase and DNA, leading to the accumulation of double-strand DNA breaks. This extensive DNA damage triggers the bacterial SOS response, a complex cellular mechanism to repair DNA. However, if the damage is too severe for the SOS repair system to handle, it leads to programmed cell death, resulting in a bactericidal outcome.

A paradoxical effect has been observed where at very high concentrations (e.g., around 400 µg/ml), the bactericidal activity of this compound may decrease, and the drug becomes more bacteriostatic. This is attributed to the additional inhibition of RNA and protein synthesis at these elevated concentrations, which can interfere with the cellular processes required for bactericidal action.

Signaling Pathways

DNA Gyrase Inhibition Pathway

The following diagram illustrates the mechanism of DNA gyrase inhibition by this compound, leading to bacteriostatic or bactericidal outcomes depending on the extent of DNA damage.

DNA_Gyrase_Inhibition cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase Nalidixic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacteriostatic_Effect Bacteriostatic Effect (Growth Arrest) DNA_Gyrase->Bacteriostatic_Effect Inhibition leads to SOS_Response SOS Response DNA_Gyrase->SOS_Response Severe inhibition triggers Bactericidal_Effect Bactericidal Effect (Cell Death) SOS_Response->Bactericidal_Effect Overwhelmed SOS leads to

Mechanism of this compound's action on DNA gyrase.
SOS Response Induction Pathway

The induction of the SOS response is a critical step in the bactericidal action of this compound. The following diagram outlines this signaling cascade.

SOS_Response_Induction Nalidixic_Acid This compound DNA_Gyrase_Complex Stabilized DNA-Gyrase Complex Nalidixic_Acid->DNA_Gyrase_Complex DS_DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase_Complex->DS_DNA_Breaks RecBCD RecBCD Nuclease/Helicase DS_DNA_Breaks->RecBCD Processed by RecA_Activation RecA Activation (ssDNA binding) RecBCD->RecA_Activation LexA_Cleavage LexA Repressor Autocleavage RecA_Activation->LexA_Cleavage Induces SOS_Genes Expression of SOS Genes LexA_Cleavage->SOS_Genes DNA_Repair DNA Repair SOS_Genes->DNA_Repair Cell_Death Cell Death DNA_Repair->Cell_Death Failure leads to

Induction of the SOS response by this compound.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various gram-negative bacteria. The ratio of MBC to MIC is a critical parameter, with a value of ≤4 generally indicating a bactericidal effect.

Table 1: MIC and MBC of this compound Against Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliCommensal Strain64 (resistant variant)-
Escherichia coli-8-
Proteus spp.Clinical Isolates<50-
Shigella sonnei-32 (resistant)-
Shigella flexneri->128 (resistant)-
Salmonella TyphimuriumMultidrug-resistant150250
Shiga-toxin producing E. coli (STEC)Multidrug-resistant150250
Klebsiella pneumoniae-0.03-

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and inoculum size.

Experimental Protocols

Accurate determination of bacteriostatic and bactericidal activity relies on standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow Prepare_Inoculum 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Serial_Dilution 2. Perform serial two-fold dilutions of this compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results 5. Visually inspect for turbidity or measure optical density Incubate->Read_Results Determine_MIC 6. MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with a standardized volume of the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Experimental Workflow for MBC Determination

MBC_Workflow Perform_MIC 1. Perform MIC assay as described above Subculture 2. Subculture aliquots from wells with no visible growth onto antibiotic-free agar plates Perform_MIC->Subculture Incubate_Plates 3. Incubate agar plates at 37°C for 18-24 hours Subculture->Incubate_Plates Count_Colonies 4. Count the number of Colony Forming Units (CFUs) Incubate_Plates->Count_Colonies Determine_MBC 5. MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum Count_Colonies->Determine_MBC

Workflow for Minimum Bactericidal Concentration (MBC) assay.

Detailed Protocol:

  • Perform MIC Assay: An MIC test is performed as described previously.

  • Subculturing: A small volume (e.g., 10 µL) from the wells showing no visible growth in the MIC assay is plated onto antibiotic-free agar plates.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Colony Counting: The number of colonies on each plate is counted.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Time-Kill Assay

This dynamic assay provides information on the rate of bactericidal activity over time.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow Prepare_Culture 1. Prepare a standardized bacterial culture in the logarithmic growth phase Add_Antibiotic 2. Add this compound at various concentrations (e.g., MIC, 2xMIC, 4xMIC) Prepare_Culture->Add_Antibiotic Incubate_and_Sample 3. Incubate at 37°C and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) Add_Antibiotic->Incubate_and_Sample Serial_Dilute_Plate 4. Perform serial dilutions of each sample and plate on agar Incubate_and_Sample->Serial_Dilute_Plate Count_CFU 5. Incubate plates and count CFUs Serial_Dilute_Plate->Count_CFU Plot_Data 6. Plot log10 CFU/mL versus time Count_CFU->Plot_Data

Workflow for Time-Kill assay.

Detailed Protocol:

  • Inoculum Preparation: A standardized bacterial culture is grown to the logarithmic phase.

  • Antibiotic Addition: this compound is added to the culture at various concentrations (e.g., multiples of the MIC). A growth control without the antibiotic is also included.

  • Sampling: The cultures are incubated at 37°C with shaking, and samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Each sample is serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the CFU/mL from the initial inoculum.

Conclusion

This compound serves as a classic example of how antibiotic concentration can dictate the nature of its antibacterial effect. While its clinical use has been largely superseded by newer, more potent fluoroquinolones, it remains an invaluable tool in research for understanding bacterial DNA replication, the SOS response, and the fundamental principles of antibiotic action. A thorough understanding of its bacteriostatic and bactericidal properties, facilitated by the experimental protocols and data presented in this guide, is essential for its continued application in scientific discovery and the development of next-generation antimicrobial therapies.

References

Nalidixic Acid: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the First-Generation Quinolone Antibiotic

Nalidixic acid, the progenitor of the quinolone class of antibiotics, represents a cornerstone in the history of antimicrobial chemotherapy. Since its discovery in 1962 as a byproduct of chloroquine synthesis, it has served as a crucial tool in treating urinary tract infections and as a foundational scaffold for the development of more potent fluoroquinolone derivatives.[1] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and the molecular basis of bacterial resistance. Detailed experimental protocols and structured data presentations are included to support further research and development efforts in this field.

Core Properties and Mechanism of Action

This compound is a synthetic 1,8-naphthyridine derivative, distinguishing it structurally from the core quinoline ring of later generations.[1] Its primary antibacterial activity is exerted through the inhibition of essential bacterial type II topoisomerases: DNA gyrase (encoded by gyrA and gyrB genes) and, to a lesser extent, topoisomerase IV (encoded by parC and parE genes).[1][2]

The drug selectively and reversibly blocks bacterial DNA replication.[1] It targets the A subunit of DNA gyrase, an enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication and transcription. This compound traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the formation of a drug-enzyme-DNA ternary complex. This action inhibits the resealing step of the supercoiling process, resulting in double-strand DNA breaks and ultimately leading to bacterial cell death. At lower concentrations, it exhibits a bacteriostatic effect by inhibiting DNA synthesis, while at higher concentrations, it becomes bactericidal.

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell NA This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) NA->DNA_Gyrase Inhibits GyrA subunit Relaxed_DNA Relaxed/Nicked DNA DNA_Gyrase->Relaxed_DNA Relaxes positive supercoils Cleavage_Complex Ternary Cleavage Complex (Gyrase-DNA-Nalidixic Acid) DNA_Gyrase->Cleavage_Complex Traps complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Cleavage_Complex Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils (ATP-dependent) Replication_Fork Replication Fork Collapse Cleavage_Complex->Replication_Fork Blocks resealing DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum and Potency

This compound's spectrum of activity is primarily focused on Gram-negative bacteria, particularly the Enterobacteriaceae family. It has historically been effective against common urinary tract pathogens. Gram-positive bacteria and Pseudomonas species are generally resistant.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Range (µg/mL)
Escherichia coli--1 - 256
Klebsiella pneumoniae---
Proteus mirabilis---
Enterobacter aerogenes442 - >32
Enterobacter cloacae>4>322 - >32
Citrobacter freundii4164 - >32
Citrobacter koseri442 - >32
Salmonella spp.---
Shigella spp.---

Data sourced from TOKU-E Antimicrobial Index Knowledgebase. Dashes indicate that specific MIC50/MIC90 values were not available in the cited source, though a range was provided for some.

Clinical breakpoints for this compound have been largely removed or revised by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). CLSI maintains breakpoints for uncomplicated urinary tract infections only, with a susceptible breakpoint of ≤16 µg/mL and resistant at ≥32 µg/mL.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is well-characterized, making it suitable for its primary indication of treating urinary tract infections.

ParameterValue
Absorption Rapidly and almost completely absorbed from the GI tract.
Bioavailability ~96%
Protein Binding 93% (this compound), 63% (Hydroxythis compound)
Metabolism Hepatic; 30% converted to the active metabolite, 7-hydroxythis compound.
Half-life 1.1 - 2.5 hours in healthy adults; up to 21 hours in renal impairment.
Excretion Primarily renal, via glomerular filtration. High concentrations achieved in urine.

The active metabolite, 7-hydroxythis compound, possesses antibacterial activity similar to the parent compound and accounts for a significant portion of the drug's activity in the urine.

Mechanisms of Resistance

Bacterial resistance to this compound is a significant clinical issue and primarily arises from chromosomal mutations. Unlike many other antibiotics, resistance is not typically transferred via R-factors (plasmids).

Primary Mechanisms of Resistance:

  • Target Site Mutations: The most common mechanism is the alteration of the drug's target enzymes. Single point mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene, particularly at codons 83 and 87, are strongly associated with high-level resistance. These mutations reduce the binding affinity of this compound to DNA gyrase. Mutations in parC, the gene encoding a subunit of topoisomerase IV, can also contribute to resistance, often in conjunction with gyrA mutations.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and leading to low-level resistance.

  • Plasmid-Mediated Quinolone Resistance (PMQR): While less common and typically conferring only low-level resistance, plasmid-borne genes such as qnr (which protects DNA gyrase) and aac(6')-Ib-cr (an aminoglycoside acetyltransferase that can also modify quinolones) can reduce susceptibility.

Resistance_Development cluster_pathways Pathways to this compound Resistance Susceptible Susceptible Bacterium (Wild-type gyrA/parC) Exposure Selective Pressure (this compound Exposure) Susceptible->Exposure Low_Level_R Low-Level Resistance (e.g., Efflux Pump Upregulation, PMQR) Exposure->Low_Level_R Initial adaptation gyrA_Mutation gyrA QRDR Mutation (e.g., Ser-83→Leu) Low_Level_R->gyrA_Mutation Acquisition of target mutation High_Level_R High-Level Resistance (MIC ≥32 µg/mL) parC_Mutation Additional parC Mutation High_Level_R->parC_Mutation Further mutations (Increases resistance) gyrA_Mutation->High_Level_R

Figure 2: Logical flow of resistance development.

Experimental Protocols

Accurate and standardized methods are critical for evaluating the efficacy of this compound and determining bacterial susceptibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare Antimicrobial Stock Solution: Prepare a stock solution of this compound powder of known potency in an appropriate solvent (e.g., 0.1 M NaOH) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12. Pipette 200 µL of the 2x this compound solution into well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Prepare Inoculum: Select 3-4 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Plate: Dilute the standardized inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation. Within 15 minutes of standardization, add 100 µL of the diluted inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed from the bottom of the plate.

Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the inside wall of the tube to remove excess liquid. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Apply Antimicrobial Disk: Using sterile forceps or a dispenser, apply a 30 µg this compound disk to the surface of the inoculated agar. Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result (Susceptible, Intermediate, or Resistant) based on established criteria from a standards organization like CLSI. For Enterobacteriaceae, a zone of ≥19 mm is susceptible, 14-18 mm is intermediate, and ≤13 mm is resistant.

AST_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Isolate Pure Bacterial Colony prep_inoculum 1. Prepare Inoculum (Suspend in saline) start->prep_inoculum standardize 2. Standardize to 0.5 McFarland Turbidity prep_inoculum->standardize serial_dilution 3a. Perform Serial Dilution of this compound in 96-well plate standardize->serial_dilution streak_plate 3b. Streak Inoculum onto Mueller-Hinton Agar Plate standardize->streak_plate inoculate_mic 4a. Inoculate wells with standardized bacterial suspension serial_dilution->inoculate_mic incubate_mic 5a. Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic 6a. Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic end Report as Susceptible, Intermediate, or Resistant read_mic->end apply_disk 4b. Apply 30µg This compound Disk streak_plate->apply_disk incubate_disk 5b. Incubate 16-18h at 35°C apply_disk->incubate_disk read_zone 6b. Measure Zone of Inhibition (in mm) incubate_disk->read_zone read_zone->end

Figure 3: Workflow for antimicrobial susceptibility testing.

Detection of gyrA Mutations by PCR and Sequencing

This protocol outlines the amplification and analysis of the gyrA QRDR to identify mutations associated with resistance.

Protocol:

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or a standard heat-lysis protocol.

  • PCR Amplification:

    • Primers: Design or use previously validated primers that flank the QRDR of the gyrA gene for the target bacterial species.

    • Reaction Mix: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted template DNA.

    • Thermocycling: Perform PCR with an initial denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (e.g., 94°C for 40s), annealing (e.g., 54°C for 40s), and extension (e.g., 72°C for 40s), followed by a final extension step (e.g., 72°C for 5 min).

  • Verification of Amplicon: Run a portion of the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

  • PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs using a commercial PCR cleanup kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using one or both of the amplification primers.

  • Sequence Analysis: Align the obtained sequence with a wild-type gyrA reference sequence from a susceptible strain of the same species. Identify any nucleotide changes that result in amino acid substitutions within the QRDR, particularly at key codons like 83 and 87.

Conclusion

This compound, while largely superseded in clinical practice by the more potent and broader-spectrum fluoroquinolones, remains a molecule of significant scientific importance. It serves as a valuable tool for studying bacterial DNA replication and is a critical marker for detecting the emergence of quinolone resistance mechanisms. A thorough understanding of its properties, from its molecular mechanism to the detailed protocols for its evaluation, is essential for professionals engaged in antimicrobial research and the ongoing development of novel strategies to combat bacterial infections.

References

Understanding Nalidixic Acid Resistance Mechanisms in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalidixic acid, the progenitor of the quinolone class of antibiotics, has long served as a crucial tool in both clinical settings and fundamental research for understanding bacterial resistance mechanisms. In Escherichia coli, a ubiquitous Gram-negative bacterium and a common pathogen, resistance to this compound is a well-characterized phenomenon driven by a concert of molecular events. This technical guide provides an in-depth exploration of the core mechanisms governing this compound resistance in E. coli, with a focus on target-site mutations, the role of efflux pumps, and alterations in outer membrane proteins. Detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and combat this form of antibiotic resistance.

Core Mechanisms of this compound Resistance in E. coli

Resistance to this compound in E. coli is primarily achieved through two principal strategies: the alteration of the drug's molecular targets and the reduction of its intracellular concentration.

Target-Site Mutations: Alterations in DNA Gyrase and Topoisomerase IV

The primary cellular targets of this compound are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and recombination. This compound inhibits their function by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

Mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these enzymes are the most significant cause of high-level this compound resistance.

  • DNA Gyrase (GyrA and GyrB subunits): In E. coli, DNA gyrase is the primary target of this compound. The most frequently observed resistance mutations occur in the gyrA gene, which encodes the A subunit of DNA gyrase. Specific amino acid substitutions, particularly at positions Serine-83 and Aspartate-87, are strongly associated with resistance. Mutations in the gyrB gene, encoding the B subunit, are less common but can also contribute to resistance.

  • Topoisomerase IV (ParC and ParE subunits): Topoisomerase IV is the secondary target of this compound in E. coli. Mutations in the parC gene, which is homologous to gyrA and encodes the C subunit of topoisomerase IV, often arise in strains that already possess gyrA mutations, leading to even higher levels of resistance.

The accumulation of mutations in both gyrA and parC results in a stepwise increase in the Minimum Inhibitory Concentration (MIC) of this compound.

Reduced Intracellular Drug Concentration

E. coli can also develop resistance by actively reducing the intracellular concentration of this compound through two main mechanisms: increased efflux and decreased influx.

  • Efflux Pump Overexpression: E. coli possesses a number of multidrug efflux pumps, which are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell. The AcrAB-TolC efflux system, belonging to the Resistance-Nodulation-Division (RND) family, is the most clinically significant efflux pump in E. coli. Overexpression of the acrAB operon, often due to mutations in its local repressor gene acrR or global regulatory genes such as marA, soxS, and rob, leads to increased efflux of this compound and a corresponding increase in resistance.

  • Alterations in Outer Membrane Porins: The outer membrane of E. coli acts as a selective barrier, and the entry of hydrophilic antibiotics like this compound is facilitated by porin channels. The major porins in E. coli are OmpF and OmpC. A decrease in the expression of these porins, particularly OmpF, can reduce the influx of this compound into the cell, thereby contributing to a low level of resistance. The expression of these porins is regulated by the two-component system EnvZ/OmpR in response to environmental osmolarity and other stresses.

Quantitative Data on this compound Resistance

The following tables summarize the quantitative impact of various resistance mechanisms on the MIC of this compound in E. coli.

Table 1: Impact of gyrA and parC Mutations on this compound and Ciprofloxacin MICs

Genotype (Amino Acid Substitution) This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Reference
Wild Type≤16≤0.03[1][2]
gyrA (Ser83→Leu)32 to >2560.03 - 2[1][2]
gyrA (Asp87→Asn)32 to >256≤2[1]
gyrA (Ser83→Leu) + (Asp87→Asn)>256≥4
gyrA (Ser83→Leu) + parC (Ser80→Ile)>2560.5 - 32
gyrA (Ser83→Leu, Asp87→Asn) + parC (Ser80→Ile)>256≥4

Table 2: Contribution of Efflux Pumps and Outer Membrane Proteins to this compound Resistance

Strain/Condition This compound MIC (µg/mL) Fold Change in MIC Reference
E. coli Wild Type4-
E. coli Wild Type + CCCP (efflux pump inhibitor)14-fold decreaseInferred from similar studies
E. coli ΔompF82-fold increaseInferred from similar studies
E. coli ΔompC4No significant changeInferred from similar studies
E. coli AcrAB-TolC Overexpression8 - 162 to 4-fold increaseInferred from similar studies

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in E. coli.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • E. coli isolate to be tested

  • E. coli ATCC 25922 (quality control strain)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 256 µg/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

PCR Amplification and Sequencing of QRDRs in gyrA and parC

This protocol describes the amplification and subsequent sequencing of the QRDRs of the gyrA and parC genes to identify resistance-conferring mutations.

Materials:

  • Genomic DNA extracted from the E. coli isolate

  • PCR primers for gyrA and parC QRDRs (see Table 3)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • MgCl₂

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Table 3: PCR Primers for gyrA and parC QRDR Amplification

Gene Primer Name Primer Sequence (5' to 3') Reference
gyrAgyrA-FTACACCGGTCAACATTGAGG
gyrA-RTTAATGATTGCCGCCGTCGG
parCparC-FGTTCGATGAGAATCTACGTGInferred from common primers
parC-RGCGATGTTCGTTATCTGAGCInferred from common primers

PCR Protocol:

  • Reaction Setup (50 µL total volume):

    • Genomic DNA template: 10-100 ng

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • 10x PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • MgCl₂ (50 mM): 1.5 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 94°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Analysis: a. Verify the PCR product size by agarose gel electrophoresis. b. Purify the PCR product and send for Sanger sequencing using the same forward and reverse primers. c. Align the obtained sequence with the wild-type E. coli gyrA or parC sequence to identify mutations.

Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to this compound resistance by measuring the MIC in the presence and absence of an efflux pump inhibitor.

Materials:

  • As per the MIC determination protocol

  • Efflux pump inhibitor stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or Phenylalanine-arginine β-naphthylamide - PAβN)

Procedure:

  • Perform the broth microdilution MIC assay for this compound as described in section 3.1 in two parallel sets of 96-well plates.

  • In one set of plates, add the efflux pump inhibitor to all wells (including the growth control) at a fixed, sub-inhibitory concentration (e.g., 20 µM for CCCP).

  • Inoculate and incubate both sets of plates as previously described.

  • Determine the MIC of this compound in the absence and presence of the inhibitor.

  • A significant decrease (typically ≥4-fold) in the MIC in the presence of the inhibitor indicates the involvement of active efflux in resistance.

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol quantifies the expression levels of the acrA and acrB genes, which are indicative of AcrAB-TolC efflux pump activity.

Materials:

  • RNA extracted from E. coli grown to mid-log phase

  • Reverse transcriptase and reagents for cDNA synthesis

  • qRT-PCR primers for target (acrA, acrB) and housekeeping (cysG, idnT) genes (see Table 4)

  • SYBR Green or other fluorescent dye-based qRT-PCR master mix

  • Real-time PCR instrument

Table 4: qRT-PCR Primers for Efflux Pump and Housekeeping Genes

Gene Primer Name Primer Sequence (5' to 3') Reference
acrAacrA-qRT-FGCTGGTGATTTGCTGGTTATTG
acrA-qRT-RGTTGCTGGCTTTGATGTCAATG
acrBacrB-qRT-FGCGAAAGGAACGATTACCCA
acrB-qRT-RGTCACGGTGTTTCAGGAAGATG
cysGcysG-qRT-FGATCAGCCCGAACTGGTTAA
cysG-qRT-RGTTGGCATTGATCCGCTCTT
idnTidnT-qRT-FGCGATCACGTTTTATGCGTT
idnT-qRT-RCCAGCGTTTCGTTGTTGTT

Procedure:

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from E. coli cultures using a commercial kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize cDNA from the RNA template using reverse transcriptase.

  • qRT-PCR: a. Set up the qRT-PCR reactions in triplicate for each target and housekeeping gene. b. Use a standard thermal cycling protocol as recommended by the qRT-PCR master mix manufacturer.

  • Data Analysis: a. Calculate the relative expression of the target genes (acrA, acrB) normalized to the expression of the housekeeping gene(s) using the ΔΔCt method. b. Compare the expression levels in the resistant isolate to a susceptible control strain.

Visualization of Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows involved in this compound resistance in E. coli.

Nalidixic_Acid_Action_and_Resistance cluster_Cell E. coli Cell cluster_Outer_Membrane Outer Membrane cluster_Periplasm Periplasm cluster_Inner_Membrane Inner Membrane cluster_Cytoplasm Cytoplasm OmpF OmpF/OmpC Porin NA_periplasm This compound OmpF->NA_periplasm NA_cytoplasm This compound NA_periplasm->NA_cytoplasm AcrAB_TolC AcrAB-TolC Efflux Pump NA_extracellular This compound (Extracellular) AcrAB_TolC->NA_extracellular Efflux NA_cytoplasm->AcrAB_TolC Efflux Substrate DNA_Gyrase DNA Gyrase (gyrA/gyrB) NA_cytoplasm->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (parC/parE) NA_cytoplasm->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to NA_extracellular->OmpF Influx GyrA_mutation gyrA/parC Mutation GyrA_mutation->DNA_Gyrase Alters Target GyrA_mutation->Topo_IV Alters Target Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->AcrAB_TolC Increases Porin_downregulation Porin Downregulation Porin_downregulation->OmpF Decreases Experimental_Workflow start Isolate E. coli from sample mic_testing MIC Determination (this compound) start->mic_testing resistant Resistant Phenotype (MIC ≥ 32 µg/mL) mic_testing->resistant susceptible Susceptible Phenotype mic_testing->susceptible dna_extraction Genomic DNA Extraction resistant->dna_extraction rna_extraction RNA Extraction resistant->rna_extraction efflux_inhibition Efflux Pump Inhibition Assay resistant->efflux_inhibition pcr_qrdr PCR of gyrA & parC QRDRs dna_extraction->pcr_qrdr sequencing DNA Sequencing pcr_qrdr->sequencing mutation_analysis Sequence Analysis (Identify Mutations) sequencing->mutation_analysis target_mutation Target-Site Mutation Identified mutation_analysis->target_mutation qrt_pcr qRT-PCR for acrA/acrB expression rna_extraction->qrt_pcr overexpression Efflux Gene Overexpression qrt_pcr->overexpression efflux_role Efflux Contributes to Resistance efflux_inhibition->efflux_role AcrAB_TolC_Regulation cluster_Stress Stress Signals (e.g., Antibiotics, Bile Salts) cluster_Regulators Global Regulators cluster_Local_Regulator Local Regulator cluster_Efflux_Pump Efflux Pump Operon stress This compound MarA MarA stress->MarA Induces SoxS SoxS stress->SoxS Induces Rob Rob stress->Rob Activates acrAB_promoter acrAB promoter MarA->acrAB_promoter Activates SoxS->acrAB_promoter Activates Rob->acrAB_promoter Activates AcrR AcrR AcrR->acrAB_promoter Represses AcrAB_TolC AcrAB-TolC Expression acrAB_promoter->AcrAB_TolC Leads to

References

Unraveling the Molecular Onslaught: A Technical Guide to Nalidixic Acid's Bacterial Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid, the progenitor of the quinolone class of antibiotics, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its ability to disrupt fundamental cellular processes, ultimately leading to bacterial cell death. This in-depth technical guide provides a comprehensive overview of the molecular targets of this compound within bacterial cells, offering valuable insights for researchers, scientists, and drug development professionals engaged in the ongoing battle against antimicrobial resistance. Through a detailed examination of its primary and secondary targets, the downstream cellular consequences, and the experimental methodologies used to elucidate these interactions, this guide serves as a critical resource for understanding and leveraging the mechanisms of this foundational antibiotic.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The principal antibacterial activity of this compound stems from its inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes play crucial roles in managing DNA topology, which is vital for DNA replication, recombination, and repair.

DNA Gyrase (GyrA and GyrB Subunits): In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of this compound.[1][3] This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is essential for the initiation and elongation of DNA replication. This compound specifically targets the GyrA subunit of the DNA gyrase holoenzyme.[1] By binding to GyrA, this compound inhibits the enzyme's nicking and resealing activity. This leads to the stabilization of a covalent intermediate known as the cleavage complex, where the DNA is cleaved and covalently attached to the enzyme. The accumulation of these stalled cleavage complexes results in double-strand DNA breaks, which are potent triggers of cell death.

Topoisomerase IV (ParC and ParE Subunits): In some bacteria, particularly Gram-positive organisms like Staphylococcus aureus, topoisomerase IV is a significant target of this compound, although often secondary to DNA gyrase in overall sensitivity. Topoisomerase IV is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated chromosomes, leading to a lethal blockage of cell division. Similar to its interaction with DNA gyrase, this compound stabilizes the cleavage complex formed by topoisomerase IV, resulting in DNA strand breaks.

The differential sensitivity of DNA gyrase and topoisomerase IV to this compound can vary between bacterial species. For instance, in Staphylococcus aureus, this compound preferentially targets DNA gyrase over topoisomerase IV.

Secondary Molecular Targets and Cellular Effects

At higher concentrations, this compound can exert secondary effects on other cellular processes, including RNA and protein synthesis. However, these are generally considered to be downstream consequences of the primary DNA damage rather than direct inhibition of the machinery involved in transcription and translation. The inhibition of DNA replication and the accumulation of DNA damage trigger a cascade of cellular responses, most notably the SOS response.

Quantitative Analysis of this compound Activity

The efficacy of this compound can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) against different bacterial species and the half-maximal inhibitory concentration (IC50) against its purified enzyme targets.

ParameterOrganism/EnzymeValueReference
MIC Escherichia coli≥32 - ≥256 µg/mL (Resistant)
1.0 - 2.0 µg/mL (Susceptible)
64 µg/mL
Salmonella enterica>256 µg/mL (Resistant)
16 µg/mL (Intermediate)
Pseudomonas aeruginosa700 µg/mL
Staphylococcus aureus64 - 512 µg/mL
IC50 E. coli DNA Gyrase Supercoiling~700 µg/mL

Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species and the IC50 value for the inhibition of E. coli DNA gyrase supercoiling activity.

ConcentrationOrganismEffect on DNA SynthesisReference
3.0 µg/mLE. coli 15TAU30-40% inhibition after 90 min
10 µg/mLE. coli 15TAU72% inhibition
25 µg/mLS. aureusRapid inhibition

Table 2: Concentration-Dependent Inhibition of DNA Synthesis by this compound. This table illustrates the impact of different concentrations of this compound on DNA synthesis in bacterial cells.

Concentration RangeEffect on RNA and Protein SynthesisReference
50-200 µg/mLNo significant inhibition
>200 µg/mLInhibition of RNA and protein synthesis

Table 3: Secondary Effects of this compound on Macromolecular Synthesis. This table shows the concentration-dependent secondary effects of this compound on RNA and protein synthesis.

Signaling Pathway: The SOS Response

The DNA damage inflicted by this compound is a potent inducer of the SOS response, a global regulatory network that controls DNA repair and mutagenesis in bacteria.

SOS_Response cluster_0 Cellular State: DNA Damage cluster_1 SOS Response Induction cluster_2 Cellular Outcomes This compound This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibits Cleavage_Complex Stabilized Cleavage Complex DNA_Gyrase_Topo_IV->Cleavage_Complex Forms DS_Breaks Double-Strand Breaks Cleavage_Complex->DS_Breaks Leads to ssDNA ssDNA DS_Breaks->ssDNA Processed to Cell_Death Cell Death DS_Breaks->Cell_Death Ultimately leads to RecA RecA RecA_Filament RecA* Filament RecA->RecA_Filament Activates ssDNA->RecA Binds to LexA LexA RecA_Filament->LexA Induces autocleavage of SOS_Genes SOS Genes (sulA, umuD, etc.) LexA->SOS_Genes Represses Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest DNA_Repair Error-Prone DNA Repair SOS_Genes->DNA_Repair DNA_Gyrase_Assay Relaxed_DNA Relaxed Plasmid DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Catalyzed by DNA_Gyrase DNA Gyrase + ATP DNA_Gyrase->Supercoiled_DNA Nalidixic_Acid This compound Nalidixic_Acid->DNA_Gyrase Inhibits Agarose_Gel Agarose Gel Electrophoresis Supercoiled_DNA->Agarose_Gel Analyzed by

References

The Role of the gyrA Gene in Nalidixic Acid Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role the gyrA gene plays in bacterial resistance to nalidixic acid, the progenitor of the quinolone class of antibiotics. Understanding this mechanism is critical for the ongoing development of novel antimicrobial agents and strategies to combat resistance.

The Target: DNA Gyrase and the gyrA Subunit

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It is a heterotetrameric enzyme composed of two GyrA subunits and two GyrB subunits, encoded by the gyrA and gyrB genes, respectively. Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for managing DNA topology during replication and transcription.[1][2] The GyrA subunit is responsible for the DNA breakage and reunion activity, forming the catalytic core of the enzyme.[3][4]

Mechanism of Action: this compound

This compound exerts its bactericidal effect by targeting the DNA gyrase-DNA complex.[1] It selectively inhibits the A subunit of DNA gyrase. The drug intercalates with the complex and stabilizes the transient double-stranded DNA breaks created by GyrA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of these breaks, which stalls the replication fork, halts DNA synthesis, and ultimately results in cell death.

The Core of Resistance: gyrA Mutations

The primary mechanism of high-level resistance to this compound is the acquisition of specific point mutations in the gyrA gene. These mutations are typically clustered in a specific region known as the Quinolone Resistance-Determining Region (QRDR), which in Escherichia coli spans amino acids 67 to 106. Alterations in the amino acid sequence within this region can reduce the binding affinity of this compound to the GyrA subunit, rendering the drug ineffective. DNA gyrase from a resistant strain can be over 100 times less sensitive to the drug.

Common gyrA Mutations and Impact on Resistance

Mutations at codons Serine-83 and Aspartate-87 are the most frequently observed alterations in this compound-resistant clinical isolates. A single amino acid substitution in GyrA is often sufficient to confer a high level of resistance to this compound.

Data Presentation: Quantitative Impact of gyrA Mutations

The following tables summarize the quantitative data on common gyrA mutations and their effect on the Minimum Inhibitory Concentration (MIC) of this compound in various bacterial species.

Table 1: Common gyrA Mutations in Escherichia coli and Corresponding this compound MICs

GyrA Amino Acid SubstitutionThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Wild-Type (No Mutation)≤16≤0.03
Ser-83 → Leu≥320.03 - 4
Ser-83 → Ala≥320.03 - 2
Ser-83 → Val≥320.03 - 2
Asp-87 → Asn≥320.03 - 4
Asp-87 → Tyr≥320.03 - 4
Asp-87 → Gly≥320.03 - 2
Ser-83 → Leu + Asp-87 → Asn≥2564 - 64

Table 2: gyrA Mutations in Salmonella enterica and Corresponding this compound MICs

GyrA Amino Acid SubstitutionThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Wild-Type (No Mutation)≤16≤0.125
Ser-83 → Tyr≥2560.5
Asp-87 → Asn≥2560.25

Visualizing the Mechanism and Workflow

Signaling and Resistance Pathway

The following diagram illustrates the molecular interaction between DNA gyrase, DNA, and this compound, and how a mutation in the gyrA gene disrupts this interaction to confer resistance.

gyrA_resistance_pathway cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium DNA_Gyrase DNA Gyrase (Wild-Type GyrA) DNA Bacterial DNA DNA_Gyrase->DNA Binds & Cleaves Complex Stabilized Ternary Complex (Gyrase-DNA-Drug) DNA_Gyrase->Complex Nalidixic_Acid This compound Nalidixic_Acid->Complex Binds & Stabilizes Breaks Double-Strand DNA Breaks Complex->Breaks Prevents Re-ligation Death Cell Death Breaks->Death Mut_Gyrase DNA Gyrase (Mutated GyrA) Mut_DNA Bacterial DNA Mut_Gyrase->Mut_DNA Normal Function Replication Successful DNA Replication Mut_Gyrase->Replication Mut_Nalidixic_Acid This compound Mut_Nalidixic_Acid->Mut_Gyrase Binding Reduced

Caption: Mechanism of this compound action and gyrA-mediated resistance.

Experimental Workflow

This diagram outlines the typical laboratory workflow to identify gyrA mutations in this compound-resistant bacterial isolates.

experimental_workflow start Isolate Bacterium from Sample mic Determine this compound MIC (e.g., Agar Dilution) start->mic phenotype Identify Resistant Phenotype (MIC ≥ 32 µg/mL) mic->phenotype dna_extraction Genomic DNA Extraction phenotype->dna_extraction Resistant susceptible Susceptible Isolate phenotype->susceptible Susceptible pcr PCR Amplification of gyrA QRDR dna_extraction->pcr sequencing Sanger Sequencing of PCR Product pcr->sequencing analysis Sequence Analysis: Compare to Wild-Type sequencing->analysis mutation_id Identify Specific gyrA Mutation(s) analysis->mutation_id end Correlate Genotype with Phenotype mutation_id->end

Caption: Workflow for identifying gyrA resistance mutations.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for key experiments cited in the study of this compound resistance.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antibiotic Plates:

    • Prepare a stock solution of this compound.

    • Prepare molten Mueller-Hinton agar and allow it to cool to 50°C.

    • Create a series of agar plates containing twofold dilutions of this compound (e.g., from 256 µg/mL to 0.25 µg/mL). Also prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • From a pure culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator, spot a small volume (1-2 µL) of the prepared inoculum onto the surface of each antibiotic-containing plate and the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. Check the control plate to ensure adequate growth.

Protocol: gyrA QRDR Amplification and Sequencing

This protocol is used to identify the genetic basis of resistance.

  • Genomic DNA Extraction:

    • Culture the resistant bacterial isolate overnight in appropriate broth.

    • Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction method. An alternative rapid method is to suspend bacterial colonies in water and boil for 5-10 minutes to lyse the cells.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the QRDR of the gyrA gene. For E. coli, specific primers can be designed based on the published gyrA gene sequence.

    • A typical reaction mixture (50 µL) includes: 1x PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and template DNA.

    • Use a thermal cycler with a program such as: initial denaturation at 95°C for 5-10 min; 30-35 cycles of denaturation (e.g., 95°C for 1 min), annealing (e.g., 52-57°C for 1 min), and extension (e.g., 72°C for 1 min); followed by a final extension at 72°C for 10 min.

  • PCR Product Verification and Purification:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a fragment of the correct size.

    • Purify the remaining PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product and one of the amplification primers for automated Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type gyrA reference sequence from a susceptible strain.

    • Identify any nucleotide differences and translate them to determine the corresponding amino acid substitutions.

Protocol: DNA Gyrase Supercoiling Assay (In Vitro)

This assay measures the enzymatic activity of DNA gyrase and its inhibition by compounds like this compound.

  • Reaction Setup:

    • On ice, prepare a master mix containing reaction buffer (typically including HEPES, magnesium acetate, potassium glutamate, DTT, and spermidine), ATP, and relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

    • Aliquot the master mix into reaction tubes.

    • Add the test compound (this compound) at various concentrations to the tubes. Include a no-drug positive control and a no-enzyme negative control.

  • Enzyme Addition and Incubation:

    • Add purified DNA gyrase enzyme to all tubes except the negative control.

    • Incubate the reactions at 37°C for a defined period, typically 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a protein denaturant (SDS), often mixed with a loading dye.

    • A chloroform/isoamyl alcohol extraction can be performed to remove the protein.

  • Agarose Gel Electrophoresis:

    • Load the aqueous phase of the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the different DNA topoisomers are separated. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Interpretation:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize it under UV light.

    • The negative control should show a band corresponding to relaxed DNA. The positive control should show a band corresponding to supercoiled DNA.

    • The degree of inhibition by this compound is determined by the reduction in the amount of supercoiled DNA formed compared to the positive control.

References

The Impact of Nalidixic Acid on Bacterial Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid, the progenitor of the quinolone class of antibiotics, has been a cornerstone in the study of bacterial DNA replication and a valuable tool in antibacterial research for decades. While its clinical use has diminished with the advent of more potent fluoroquinolones, its specific mechanism of action continues to be of significant interest to researchers developing novel antimicrobial agents. This technical guide provides an in-depth exploration of the interaction between this compound and one of its primary targets, bacterial topoisomerase IV. We will delve into the quantitative measures of its activity, detailed experimental protocols to assess its impact, and a visual representation of the downstream cellular consequences of its inhibitory action.

Core Mechanism of Action

This compound exerts its antibacterial effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is a significant target, particularly in Gram-positive organisms, and plays a crucial role in the decatenation of daughter chromosomes following DNA replication.[1]

The fundamental mechanism of this compound's interaction with topoisomerase IV involves the stabilization of the "cleavage complex," a transient intermediate in the topoisomerase catalytic cycle where the enzyme has introduced a double-stranded break in the DNA. By binding to this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks.[2] These breaks are ultimately lethal to the bacterial cell as they impede DNA replication and trigger downstream cellular stress responses.[1]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound can be quantified through various metrics, primarily Minimum Inhibitory Concentrations (MIC) against whole bacterial cells and the 50% inhibitory concentration (IC50) against the purified topoisomerase IV enzyme.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. It provides a measure of the overall efficacy of the drug against a specific bacterial strain.

Bacterial StrainMIC (µg/mL)Reference(s)
Escherichia coli8 - 64[3]
Salmonella Typhimurium (multidrug-resistant)150
Shiga-like toxin-producing Escherichia coli (STEC) (multidrug-resistant)150
Neisseria meningitidis (susceptible)0.25 - 2
Neisseria meningitidis (resistant)>256
Topoisomerase IV Inhibition (IC50)

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on bacterial topoisomerase IV.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, a key physiological function of the enzyme. Inhibition of this activity by this compound can be quantified.

Materials:

  • Purified bacterial topoisomerase IV (e.g., from E. coli or S. aureus)

  • Kinetoplast DNA (kDNA), a naturally catenated DNA network from trypanosomes

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose gel (typically 1%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20-30 µL.

  • To each tube, add the assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme (e.g., 1-5 units) to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for a set time (e.g., 30 minutes).

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the decatenated DNA (minicircles) from the catenated kDNA network, which will remain in the well or migrate very slowly.

  • Stain the gel and visualize the DNA bands using a gel imaging system.

  • Quantify the amount of decatenated product in each lane. The IC50 value can be determined by plotting the percentage of inhibition against the this compound concentration.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay is designed to detect the stabilization of the cleavage complex by this compound, which is the direct mechanism of action for quinolones.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Assay Buffer (similar to decatenation buffer but ATP is not required for cleavage stabilization by quinolones)

  • This compound stock solution

  • SDS (Sodium Dodecyl Sulfate) solution (e.g., 1%)

  • Proteinase K

  • Stop Solution/Loading Dye

  • Agarose gel

  • Electrophoresis buffer

  • DNA staining agent

  • Gel imaging system

Protocol:

  • Set up reaction mixtures containing cleavage assay buffer, supercoiled plasmid DNA (e.g., 500 ng), and a range of this compound concentrations. Include appropriate controls (no drug, no enzyme).

  • Add topoisomerase IV to each reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • To trap the cleavage complex, add SDS to a final concentration of 0.2-0.5%.

  • Add Proteinase K to digest the topoisomerase IV that is covalently attached to the DNA. Incubate at a suitable temperature (e.g., 50°C) for 30-60 minutes.

  • Add the stop solution/loading dye.

  • Analyze the samples by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage.

  • Stain and visualize the gel. The amount of linear DNA will increase with higher concentrations of this compound that stabilize the cleavage complex.

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of this compound required to inhibit the growth of a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional, for quantitative measurement of turbidity)

Protocol:

  • Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain. Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action, experimental workflows, and the downstream cellular consequences of topoisomerase IV inhibition by this compound.

Nalidixic_Acid_Mechanism cluster_Enzyme_Cycle Topoisomerase IV Catalytic Cycle cluster_Inhibition Inhibition by this compound cluster_Consequences Cellular Consequences TopoIV Topoisomerase IV Binding Binding to DNA TopoIV->Binding Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Binding Cleavage_Complex Cleavage Complex (Transient Intermediate) Binding->Cleavage_Complex DNA Cleavage Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage Stabilized_Complex Stabilized Cleavage Complex Re_ligation Re-ligation Strand_Passage->Re_ligation Re_ligation->TopoIV Decatenated_DNA Decatenated Chromosomes Re_ligation->Decatenated_DNA Nalidixic_Acid This compound Nalidixic_Acid->Stabilized_Complex DSBs Accumulation of Double-Strand Breaks Stabilized_Complex->DSBs Replication_Fork_Collapse Replication Fork Collapse SOS_Response Induction of SOS Response Cell_Division_Arrest Cell Division Arrest Bactericidal_Effect Bactericidal Effect

Caption: Mechanism of this compound's inhibition of topoisomerase IV and its cellular consequences.

Decatenation_Assay_Workflow start Start prepare_reactions Prepare Reaction Mixtures (Buffer, kDNA, this compound) start->prepare_reactions add_enzyme Add Topoisomerase IV prepare_reactions->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (SDS, EDTA) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize quantify Quantify Decatenated DNA visualize->quantify end Determine IC50 quantify->end

Caption: Experimental workflow for the topoisomerase IV decatenation assay.

Cleavage_Assay_Workflow start Start prepare_reactions Prepare Reaction Mixtures (Buffer, Supercoiled Plasmid, this compound) start->prepare_reactions add_enzyme Add Topoisomerase IV prepare_reactions->add_enzyme incubate Incubate at 37°C add_enzyme->incubate trap_complex Trap Cleavage Complex (Add SDS) incubate->trap_complex digest_protein Digest Protein (Add Proteinase K) trap_complex->digest_protein gel_electrophoresis Agarose Gel Electrophoresis digest_protein->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize quantify Quantify Linearized DNA visualize->quantify end End quantify->end

Caption: Experimental workflow for the topoisomerase IV-mediated DNA cleavage assay.

Conclusion

This compound, despite being an older quinolone, remains a critical tool for understanding the intricacies of bacterial DNA replication and the function of topoisomerases. Its specific interaction with topoisomerase IV, leading to the stabilization of the cleavage complex and subsequent cell death, provides a clear model for the action of this class of antibiotics. The experimental protocols and data presented in this guide offer a framework for researchers to quantitatively assess the impact of this compound and other potential inhibitors on this essential bacterial enzyme. A thorough understanding of these mechanisms is paramount for the development of new strategies to combat the growing threat of antibiotic resistance.

References

Preliminary Studies on Nalidixic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies on nalidixic acid derivatives, focusing on their synthesis, antibacterial activity, and mechanism of action. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antibacterial agents.

Synthesis of this compound Derivatives

The core structure of this compound has been a versatile scaffold for the synthesis of a wide array of derivatives with modified and potentially enhanced antimicrobial properties.[1][2] The primary objectives of these synthetic efforts have been to broaden the antibacterial spectrum, overcome resistance mechanisms, and improve pharmacokinetic profiles.[3][4][5] Key modifications have been introduced at various positions of the this compound molecule, leading to the generation of diverse chemical entities.

Modification at the β-Carbon

One common strategy involves the manipulation of the α,β-unsaturated carboxylic acid moiety of this compound. The Michael addition reaction at the β-carbon has been employed to introduce various substituents, leading to the formation of 2,3-dihydro-2-substituted this compound intermediates. Subsequent thermal cyclization of these intermediates can yield novel tricyclic derivatives.

Derivatization of the Carboxylic Acid Group

The carboxylic acid group at position 3 is crucial for antibacterial activity, and its modification has been extensively explored. Conversion of the carboxylic acid to an acid chloride, followed by reaction with various nucleophiles, has led to the synthesis of esters, amides, and hydrazides. This compound hydrazide has served as a key intermediate for the synthesis of a variety of hydrazone derivatives through condensation with different aromatic and heteroaromatic aldehydes. Furthermore, the hydrazide has been utilized to construct heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, attached to the this compound core.

Incorporation of Heterocyclic Moieties

To enhance biological activity, various heterocyclic systems have been incorporated into the this compound structure. For instance, quinazolone moieties have been synthesized by reacting this compound hydrazide with appropriate acetanthranils. Similarly, 1,3,4-thiadiazole and 1,3,4-oxadiazole rings have been introduced, leading to compounds with potent antibacterial activity.

Experimental Protocols

General Synthesis of 2,3-Dihydro-2-Substituted this compound Derivatives
  • A mixture of this compound (0.01 mole), cyanoacetamide (0.01 mole), and NiCl₂·6H₂O (2.3 g, 0.1 mole) in a 3:1 ratio of pyridine and ethanol is refluxed for 3 hours.

  • The cooled mixture is acidified with concentrated HCl.

  • The resulting precipitate is dissolved in sodium bicarbonate solution and reprecipitated with concentrated HCl.

  • The product is dried and recrystallized from ethanol to yield the 2,3-dihydro-2-substituted this compound derivative.

  • Purity is confirmed by thin-layer chromatography (TLC).

General Synthesis of this compound Hydrazones
  • This compound is converted to its acid chloride using thionyl chloride.

  • The acid chloride is then reacted with methanol to form the methyl ester of this compound.

  • The methyl ester is treated with hydrazine hydrate to furnish this compound hydrazide.

  • This compound hydrazide (10 mmol) is dissolved in methanol.

  • An appropriate (hetero)aromatic aldehyde (11 mmol) is added to the solution.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The resulting hydrazone derivative is collected by filtration, washed, and dried.

Antibacterial Susceptibility Testing: Agar Disc Diffusion Method (Bauer-Kirby)
  • A standardized inoculum of the test bacterium (matching 0.5 McFarland standard) is prepared.

  • A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • The inoculated plate is allowed to dry for 5-15 minutes.

  • Paper discs (6 mm diameter) impregnated with a standard concentration of the test compound (e.g., 30 µ g/disc ) are placed on the agar surface using sterile forceps.

  • The plates are incubated at 35 ± 2°C for 16-18 hours.

  • The diameter of the zone of complete inhibition around each disc is measured to the nearest millimeter.

Antibacterial Susceptibility Testing: Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
  • Serial twofold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

DNA Gyrase Inhibition Assay (Fluorescence-Based)
  • The reaction mixture contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.

  • DNA gyrase A and B subunits and the relaxed plasmid DNA substrate are added to the reaction mixture.

  • The test compound at various concentrations is added to the wells. A known DNA gyrase inhibitor (e.g., novobiocin) is used as a positive control.

  • The reaction is incubated for 60 minutes at 25°C.

  • The fluorescence intensity is measured at an excitation wavelength of 484 nm and an emission wavelength of 520 nm.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of the DNA gyrase activity) is calculated from the dose-response curve.

Antibacterial Activity

Preliminary studies have demonstrated that many this compound derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The activity is often compared to that of the parent this compound and other standard antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives (µg/mL)

Derivative TypeCompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
Hydrazone Hydrazone derivative 3>1000>1000>1000
Hydrazone derivative 41000>1000>1000
Hydrazone derivative 55001000>1000
Quinazolone NiQNA (Gd)---
Nanoformulation NF1200-200
NF4-800-
NF7-800800
This compound This compound--700

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited source.

Table 2: Zone of Inhibition of Selected this compound Derivatives (mm)

Derivative TypeCompoundConcentration (µ g/disc )Escherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
This compound This compound3019-25--
Hydrazone Nanoformulation NF650 µg/mL---
NF750 µg/mL---
NF850 µg/mL---

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited source. Zone of inhibition for nanoformulations was measured against Candida albicans.

Mechanism of Action and Structure-Activity Relationships

The primary mechanism of action of this compound and its derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. In some Gram-positive bacteria, topoisomerase IV is the primary target.

The structure-activity relationship (SAR) studies of this compound derivatives have revealed several key features that influence their antibacterial potency:

  • The Carboxylic Acid at C-3: This group is essential for binding to the DNA gyrase enzyme.

  • The N-1 Substituent: The ethyl group at the N-1 position contributes to the antibacterial activity.

  • The C-6 Position: The introduction of a fluorine atom at the C-6 position, as seen in the fluoroquinolones, dramatically increases the antibacterial spectrum and potency.

  • The C-7 Substituent: Modifications at the C-7 position with various cyclic amines, such as piperazine, have been shown to enhance activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

  • Heterocyclic Fused Rings: The fusion of additional heterocyclic rings to the this compound core can modulate the antibacterial spectrum and potency. For example, some quinazolone derivatives have shown enhanced activity against certain this compound-resistant strains.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis cluster_testing Antibacterial Testing cluster_moa Mechanism of Action cluster_sar SAR Analysis Nalidixic_Acid This compound Modification Chemical Modification (e.g., at C-3, C-7) Nalidixic_Acid->Modification Derivative This compound Derivative Modification->Derivative Screening Agar Disc Diffusion (Zone of Inhibition) Derivative->Screening MIC_Determination Broth Microdilution (MIC) Derivative->MIC_Determination Gyrase_Assay DNA Gyrase Inhibition Assay (IC50) Derivative->Gyrase_Assay SAR Structure-Activity Relationship Analysis Screening->SAR MIC_Determination->SAR Gyrase_Assay->SAR

Caption: Experimental workflow for the study of this compound derivatives.

mechanism_of_action Nalidixic_Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Nalidixic_Derivative->DNA_Gyrase DNA_Complex Drug-Gyrase-DNA Cleavage Complex DNA_Gyrase->DNA_Complex stabilizes Replication_Block Blockage of DNA Replication and Transcription DNA_Complex->Replication_Block DS_Breaks Double-Strand DNA Breaks DNA_Complex->DS_Breaks Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound derivatives.

structure_activity_relationship Core This compound Core C3_COOH C-3 Carboxylic Acid (Essential for activity) Core->C3_COOH N1_Ethyl N-1 Ethyl Group (Contributes to activity) Core->N1_Ethyl C6_Fluorine C-6 Fluorine (Increases potency & spectrum) Core->C6_Fluorine C7_Cyclic_Amine C-7 Cyclic Amine (Enhances Gram-negative activity) Core->C7_Cyclic_Amine Fused_Heterocycle Fused Heterocycle (Modulates spectrum) Core->Fused_Heterocycle

Caption: Key structure-activity relationships of this compound derivatives.

References

An In-Depth Technical Guide to the In Vitro Bioavailability and Pharmacokinetics of Nalidixic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of nalidixic acid, the first synthetic quinolone antibiotic. Understanding the fundamental physicochemical and pharmacokinetic properties of a drug molecule in vitro is critical for predicting its in vivo behavior, optimizing drug delivery systems, and informing further research and development. This document details key parameters including solubility, permeability, plasma protein binding, and metabolic stability, supported by detailed experimental protocols and data summaries.

Physicochemical Properties and Solubility

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. This compound is characterized by poor aqueous solubility, which presents a significant challenge for formulation and absorption.[1] Various organic solvents and pH modifications can be used to dissolve this compound for in vitro experiments.

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationCitation(s)
Water< 1 mg/mL (at 21°C); ~0.1 mg/mL[2][3]
Ethanol~0.9 mg/mL[2]
Dimethyl Sulfoxide (DMSO)6 mg/mL[2]
Acetonitrile~1 mg/mL
0.5 M Sodium Hydroxide (NaOH)~50 mg/mL
ChloroformHighest reported solubility

Note: Some conflicting data exists regarding solubility in ethanol, with one source reporting it as insoluble. The formation of a sodium salt via the addition of NaOH significantly increases aqueous solubility.

In Vitro Permeability: The Caco-2 Model

To predict the oral absorption of a drug, its permeability across the intestinal epithelium is evaluated. The Caco-2 cell line, derived from human colon adenocarcinoma, is the industry-standard in vitro model for this purpose. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions, mimicking the barrier properties of the human intestine. This model allows for the study of both passive diffusion and active transport mechanisms.

This protocol outlines the general procedure for determining the apparent permeability coefficient (Papp) of a test compound like this compound.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for full differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified before each experiment. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A high TEER value indicates the formation of robust tight junctions. The permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) can also be assessed.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers.

    • The chambers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • The test compound (this compound), dissolved in transport buffer, is added to the apical chamber.

    • Fresh transport buffer without the test compound is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle agitation.

    • At predefined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer. A sample is also taken from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The Papp value, in cm/s, is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the basolateral chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the apical chamber.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis Seed Seed Caco-2 Cells on Permeable Supports Culture Culture & Differentiate (21-25 days) Seed->Culture TEER Assess Monolayer Integrity (TEER Measurement) Culture->TEER AddDrug Add this compound to Apical Chamber TEER->AddDrug Incubate Incubate at 37°C AddDrug->Incubate Sample Sample Basolateral Chamber at Time Points Incubate->Sample Quantify Quantify Drug Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp Value Quantify->Calculate

Caco-2 permeability assay workflow.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution, availability to target sites, and clearance rate. Only the unbound (free) fraction of the drug is pharmacologically active. This compound exhibits high protein binding.

Table 2: In Vitro Protein Binding Data for this compound

Matrix/ProteinBinding ValueMethod/CommentCitation(s)
Human Blood/Plasma93% boundFor this compound.
Human Blood/Plasma63% boundFor active metabolite, hydroxythis compound.
Bovine Serum Albumin (BSA)K_b = 1.517 × 10⁵ M⁻¹Binding constant (K_b) determined by spectroscopic experiments. Binding occurs at Sudlow site I.
Rainbow Trout Plasma~26% boundAt kinetically relevant concentrations.

Equilibrium dialysis is a common method for determining the extent of plasma protein binding.

  • Apparatus Setup: A dialysis cell is divided into two chambers by a semi-permeable membrane that allows small molecules (like this compound) to pass through but retains large proteins (like albumin).

  • Procedure:

    • One chamber is filled with plasma or a solution of a specific protein (e.g., BSA).

    • The other chamber is filled with a protein-free buffer.

    • This compound is added to the protein-containing chamber, and the system is sealed.

    • The apparatus is incubated at 37°C with gentle rotation for a sufficient period (e.g., 4-24 hours) to allow equilibrium to be reached.

  • Sample Analysis: After incubation, samples are taken from both chambers, and the total drug concentration in the protein-containing chamber (C_total) and the free drug concentration in the protein-free buffer chamber (C_free) are measured by LC-MS/MS.

  • Calculation:

    • The percentage of bound drug is calculated as:

      • % Bound = [(C_total - C_free) / C_total] * 100

In Vitro Metabolism: Liver Microsomal Stability

The liver is the primary site of drug metabolism. In vitro assays using liver microsomes—vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs)—are used to assess a compound's metabolic stability. This assay helps predict a drug's hepatic clearance and half-life. This compound is known to be metabolized in the liver to hydroxythis compound and other conjugates.

This protocol describes a typical procedure to determine the intrinsic clearance (Clint) of a compound.

  • Reagent Preparation:

    • Microsomes: Pooled human liver microsomes are thawed on ice immediately before use.

    • Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is prepared.

    • NADPH-Regenerating System: A cofactor solution is prepared containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.

    • Test Compound: A stock solution of this compound is prepared (e.g., in DMSO) and diluted to the final working concentration.

  • Incubation:

    • In a 96-well plate, the liver microsomes, buffer, and test compound are combined and pre-incubated at 37°C for a few minutes.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.

    • Control incubations are run in parallel without the NADPH system to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent drug, is transferred for analysis.

  • Analysis: The concentration of this compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent drug remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (Clint) is calculated based on the t½ and the protein/microsome concentration used in the assay.

Microsomal_Workflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Reaction & Quenching cluster_analysis Phase 3: Analysis Reagents Combine Microsomes, Buffer, & this compound PreIncubate Pre-incubate at 37°C Reagents->PreIncubate Initiate Initiate Reaction with NADPH System PreIncubate->Initiate Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Stop Reaction (Cold Acetonitrile + IS) Sampling->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant (LC-MS/MS) Process->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and Intrinsic Clearance (Clint) Plot->Calculate

Liver microsomal stability assay workflow.

Mechanism of Action Signaling Pathway

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication. Its primary targets are DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV. This inhibition disrupts DNA topology management, leading to catastrophic DNA damage and cell death.

MoA_Pathway cluster_bacterium Bacterial Cell NA This compound Gyrase DNA Gyrase & Topoisomerase IV NA->Gyrase Binds to A-subunit Complex Stabilized DNA-Enzyme Complex Gyrase->Complex Forms Religation DNA Strand Re-ligation Complex->Religation Prevents Breaks Double-Strand DNA Breaks Complex->Breaks Induces Replication DNA Replication & Repair Breaks->Replication Blocks Death Bacterial Cell Death Replication->Death Leads to

References

The Genesis of a New Antibacterial Era: Early Synthetic Approaches to Nalidixic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal research that led to the synthesis of nalidixic acid, the progenitor of the quinolone class of antibiotics. Discovered in the early 1960s by George Lesher and his team at the Sterling-Winthrop Research Institute, this compound emerged as a significant breakthrough in the fight against bacterial infections, particularly those of the urinary tract. This document delves into the core synthetic pathways, detailed experimental protocols from the original research, and the mechanistic understanding of its action as it was perceived in its nascent stages.

The Gould-Jacobs Reaction: A Serendipitous Discovery and a Planned Synthesis

The synthesis of this compound is a classic example of applying a known reaction to a novel heterocyclic system. The core of the early synthesis is a thermal cyclization that is a variation of the Gould-Jacobs reaction. The initial discovery of the antibacterial properties of the quinolone scaffold was serendipitous, arising from impurities in the synthesis of the antimalarial drug chloroquine.[1] However, the targeted synthesis of this compound itself was a deliberate and methodical effort.[2]

The primary and most widely recognized synthesis of this compound begins with the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (EMME). This initial reaction forms an intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate. Subsequent thermal cyclization of this intermediate, followed by hydrolysis and N-alkylation, yields this compound.[3]

Synthesis Pathway Overview

The overall synthetic route can be visualized as a three-stage process:

Nalidixic_Acid_Synthesis cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Hydrolysis cluster_2 Stage 3: N-Alkylation A 2-Amino-6-methylpyridine C Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate A->C + EMME B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate C->D Heat E 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid D->E Hydrolysis (NaOH) F This compound E->F + Ethyl Iodide, KOH

Figure 1: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on the early research for the synthesis of this compound and its key intermediates.

Preparation of Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate

A mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated. The reaction is typically carried out without a solvent.

ParameterValue
Reactant 12-Amino-6-methylpyridine (130g)
Reactant 2Diethyl ethoxymethylenemalonate (300g)
Temperature90 °C
Reaction TimeUntil reaction completion
Post-treatmentThe crude product is cooled to room temperature and can be recrystallized from ethanol.

Table 1: Experimental parameters for the synthesis of the malonate intermediate.

Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

The intermediate from the previous step is subjected to thermal cyclization. This is often achieved by heating in a high-boiling point solvent such as diphenyl ether.

ParameterValue
ReactantDiethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate
SolventPhenyl ether
Temperature200-230 °C (reflux)
Reaction Time50-100 minutes
Post-treatmentThe reaction mixture is cooled, and the product precipitates. It can be collected by filtration and washed.

Table 2: Experimental parameters for the cyclization reaction.

Saponification to 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide.

ParameterValue
ReactantEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
ReagentSodium Hydroxide (aqueous solution)
Reaction ConditionHeating/Reflux
Post-treatmentThe reaction mixture is acidified with an acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered and dried.

Table 3: Experimental parameters for the saponification step.

N-Alkylation to Yield this compound

The final step involves the alkylation of the nitrogen at position 1 of the naphthyridine ring system.

ParameterValue
Reactant4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
Reagent 1Ethyl iodide
Reagent 2Potassium hydroxide
SolventTypically a polar solvent like ethanol
Reaction ConditionHeating/Reflux
Post-treatmentThe reaction mixture is cooled, and the product is isolated, often by adjusting the pH to precipitate the this compound. The crude product can be recrystallized to achieve higher purity.

Table 4: Experimental parameters for the final N-alkylation step.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Early research into the mechanism of action of this compound identified its primary target as the bacterial DNA synthesis machinery. It was established that this compound selectively inhibits bacterial DNA replication, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations. The specific molecular targets were later identified as DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.

This compound interferes with the function of these enzymes, which are crucial for maintaining the proper topology of DNA during replication. By binding to the enzyme-DNA complex, this compound stabilizes the cleaved DNA strands, preventing their re-ligation. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately halting DNA replication and leading to cell death.

Mechanism_of_Action cluster_0 Normal DNA Replication cluster_1 Inhibition by this compound A DNA Gyrase/ Topoisomerase IV C Supercoiled/Decatenated DNA A->C B Relaxed/Catenated DNA B->A D DNA Replication C->D E This compound F DNA Gyrase/ Topoisomerase IV E->F G Stabilized Enzyme-DNA Cleavage Complex F->G Binds to complex H Double-Strand DNA Breaks G->H I Inhibition of DNA Replication H->I J Bacterial Cell Death I->J

Figure 2: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The early research on the synthesis of this compound laid the groundwork for the development of the entire class of quinolone antibiotics. The synthetic route, centered around the Gould-Jacobs reaction, proved to be robust and adaptable. The elucidation of its mechanism of action as an inhibitor of bacterial DNA gyrase opened up a new avenue for antibacterial drug design. This foundational work continues to be relevant for medicinal chemists and drug development professionals, serving as a cornerstone in the history of antibacterial chemotherapy.

References

Methodological & Application

Application Notes and Protocols: Nalidixic Acid for Bacterial Selection in Agar Plates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using nalidixic acid for the selective cultivation of bacteria on agar plates. This document includes the mechanism of action, recommended concentrations for various bacterial species, and detailed protocols for stock solution preparation and media formulation.

Application Notes

This compound is the first of the synthetic quinolone antibiotics and has been a valuable tool in microbiology for decades.[1] It is primarily effective against Gram-negative bacteria, with limited activity against Gram-positive organisms.[1][2] This selectivity makes it highly useful for two main applications:

  • Inhibition of Gram-negative contaminants: It can be incorporated into media to suppress the growth of susceptible Gram-negative bacteria, thereby allowing for the selective isolation of Gram-positive bacteria like Staphylococcus and Streptococcus.[3][4] An example is its use in Columbia CNA (Colistin this compound) Agar.

  • Selection of resistant strains: It is used to select for bacteria that harbor resistance genes. A common application in molecular biology is the selection of Escherichia coli strains, such as DH5α, which possess a gyrA mutation conferring resistance, thus preventing contamination from other susceptible microbes.

The antibiotic functions by inhibiting the A subunit of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This action blocks the replication process, leading to a bacteriostatic (growth-inhibiting) effect at lower concentrations and a bactericidal (cell-killing) effect at higher concentrations.

Mechanism of Action

This compound specifically targets and inhibits bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a necessary step for DNA replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the transient breaks in the DNA strands, preventing the re-ligation step and leading to an accumulation of double-strand breaks. This irreversible damage to the bacterial chromosome halts DNA synthesis, ultimately inhibiting bacterial growth or causing cell death.

G Mechanism of this compound cluster_drug Antibiotic Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Result NA This compound Enzyme DNA Gyrase & Topoisomerase IV NA->Enzyme Inhibits Replication DNA Replication Enzyme->Replication Blocks Process Outcome Bacteriostatic or Bactericidal Effect Replication->Outcome Leads to

Caption: The inhibitory action of this compound on bacterial DNA replication.

Recommended Working Concentrations

The optimal concentration of this compound can vary depending on the bacterial species, the specific strain's susceptibility, and the application. The following table summarizes commonly used concentrations.

Target Organism/ApplicationRecommended Concentration (µg/mL)NotesReferences
Escherichia coli (General)15 - 25Used for general selection against susceptible strains.
E. coli DH5α (Resistant)25To select for the resistant DH5α strain and prevent contaminants.
Salmonella spp.0.5 - 25 (MBC)Minimum bacteriostatic concentrations can vary widely.
Shigella spp.0.5 - 25 (MBC)Susceptibility should be confirmed as resistance is widespread.
General Molecular Biology15A common starting concentration for plasmid selection in E. coli.
Gram-Positive Selection10 - 15Used in media like CNA agar to inhibit Gram-negative growth.
General Purpose Range2 - 200The effective range can be broad depending on the target.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Aqueous)

This compound is poorly soluble in water but dissolves in alkaline solutions. This protocol describes the most common method for preparing a stock solution for use in agar media.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH) pellets or solution (e.g., 1 M)

  • Sterile, deionized water (ddH₂O)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tube or bottle for storage

Procedure:

  • To create a 30 mg/mL stock solution: Weigh 900 mg of this compound powder and 360 mg of NaOH.

  • Add the powders to a sterile container.

  • Add approximately 25 mL of sterile ddH₂O.

  • Mix vigorously (vortex or stir) until the this compound is completely dissolved. The NaOH will form the sodium salt of this compound, which is soluble in water.

  • Adjust the final volume to 30 mL with sterile ddH₂O.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).

  • Storage: Store the stock solution at -20°C. It is stable for several months.

Protocol 2: Preparation of this compound Agar Plates

This protocol details the addition of the antibiotic to a sterile agar medium.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Sterile molten agar medium (e.g., LB Agar, Mueller-Hinton Agar), cooled

  • Sterile petri dishes

  • Water bath set to 50-55°C

Procedure:

  • Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Place the molten agar in a water bath set to 50-55°C to cool it down without allowing it to solidify. Adding antibiotics to agar that is too hot can cause degradation.

  • Once the agar has cooled, retrieve your this compound stock solution. If frozen, thaw it completely.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentration. For example, to make 1 L of agar with a final concentration of 25 µg/mL using a 30 mg/mL stock, add 0.833 mL of the stock solution.

  • Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.

  • Pour the agar into sterile petri dishes (approximately 15-20 mL per 100 mm plate).

  • Allow the plates to cool and solidify completely at room temperature.

  • Storage: Store the plates in a plastic bag or container at 2-8°C to prevent drying out. Plates are typically stable for several weeks.

Protocol 3: Bacterial Selection Workflow

This outlines the general procedure for using the prepared this compound plates to select for specific bacteria.

G Workflow for Bacterial Selection A Prepare & Autoclave Agar Medium B Cool Medium to 50-55°C A->B D Add Stock to Cooled Agar (to final concentration) B->D C Prepare & Filter-Sterilize This compound Stock C->D E Pour, Solidify & Store Plates D->E F Inoculate Plates with Bacterial Culture E->F G Incubate at 35-37°C for 18-24 hours F->G H Observe for Selective Growth (Resistant Colonies) G->H

References

Application Notes and Protocols: Preparation and Use of Nalidixic Acid Stock Solution in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nalidixic acid stock solutions and their application in microbiological research. This compound is a synthetic quinolone antibiotic effective against many Gram-negative bacteria and is commonly used as a selective agent in culture media and for antibiotic susceptibility testing.

Overview and Mechanism of Action

This compound was the first of the synthetic quinolone antibiotics.[1] It exhibits a bacteriostatic effect at lower concentrations by inhibiting bacterial growth and reproduction, and a bactericidal effect at higher concentrations, meaning it kills the bacteria.[1] The primary mechanism of action involves the inhibition of DNA gyrase (specifically the A subunit) and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][3][4] By stabilizing the complex between these enzymes and DNA, this compound introduces double-stranded DNA breaks, which are lethal to the bacterial cell.

Preparation of this compound Stock Solution

The poor solubility of this compound in water necessitates the use of a base or an organic solvent for the preparation of stock solutions. The sodium salt of this compound is more water-soluble.

Quantitative Data for Stock Solution Preparation:

ParameterValueReference
Solvents 0.5 M NaOH, 1 M NaOH, Acetonitrile, Chloroform, Toluene
Solubility in 0.5 M NaOH Approximately 50 mg/mL
Solubility in Acetonitrile Approximately 1 mg/mL
Stock Concentration Range 1 mg/mL - 50 mg/mL
Storage Temperature -20°C or 4°C
Stability at -20°C Up to 1 month
Stability at -80°C Up to 6 months

Experimental Protocol: Preparation of a 30 mg/mL this compound Stock Solution

This protocol is adapted from established laboratory procedures.

Materials:

  • This compound powder

  • Sodium Hydroxide (NaOH)

  • Deionized water (ddH₂O)

  • Sterile filter (0.22 µm)

  • Sterile conical tubes or vials for aliquoting

Procedure:

  • To prepare a 30 mg/mL stock solution, weigh out 900 mg of this compound.

  • In a separate container, prepare a 1M NaOH solution. To do this, dissolve 360 mg of NaOH in 30 mL of ddH₂O.

  • Add the this compound powder to the NaOH solution.

  • Mix thoroughly using a vortex or magnetic stirrer until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at 4°C for shorter-term use.

G cluster_materials Materials cluster_procedure Procedure Nalidixic_Acid This compound Powder NaOH NaOH ddH2O ddH₂O Filter 0.22 µm Filter Tubes Sterile Tubes Weigh 1. Weigh this compound and NaOH Dissolve 2. Dissolve in ddH₂O Weigh->Dissolve Filter_Sterilize 3. Filter Sterilize Dissolve->Filter_Sterilize Aliquot 4. Aliquot Filter_Sterilize->Aliquot Store 5. Store at -20°C Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation.

Application in Selective Media

This compound is frequently incorporated into culture media to select for resistant bacteria, such as Enterobacteriaceae, while inhibiting the growth of other Gram-negative organisms. It can also be used for the isolation of Actinomycetes.

Quantitative Data for Use in Selective Media:

ParameterValueReference
Typical Working Concentration 15 µg/mL - 200 µg/mL
Working Concentration for E. coli 30 µg/mL
Media Types MacConkey Agar, Columbia this compound (CNA) Agar

Experimental Protocol: Preparation of Selective Agar Plates with this compound

Materials:

  • Autoclaved microbiological medium (e.g., Luria-Bertani agar, MacConkey agar)

  • This compound stock solution (e.g., 30 mg/mL)

  • Sterile petri dishes

  • Water bath

Procedure:

  • Prepare the desired microbiological agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the autoclaved medium in a 50-55°C water bath. It is crucial to cool the agar sufficiently to prevent the degradation of the antibiotic, yet keep it molten for pouring.

  • Once the medium has cooled, add the this compound stock solution to the desired final concentration. For a final concentration of 30 µg/mL in 1 L of medium, add 1 mL of a 30 mg/mL stock solution.

  • Swirl the flask gently to ensure thorough mixing of the antibiotic without introducing air bubbles.

  • Aseptically pour the agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C in the dark.

G cluster_input Inputs cluster_process Process cluster_output Output Autoclaved_Agar Autoclaved Agar Cool_Agar 1. Cool Agar to 50-55°C Autoclaved_Agar->Cool_Agar Nalidixic_Stock This compound Stock Add_Nalidixic 2. Add this compound Nalidixic_Stock->Add_Nalidixic Cool_Agar->Add_Nalidixic Mix 3. Mix Gently Add_Nalidixic->Mix Pour 4. Pour Plates Mix->Pour Solidify 5. Solidify Pour->Solidify Selective_Plates Selective Agar Plates Solidify->Selective_Plates

Caption: Workflow for Preparing Selective Agar Plates.

Signaling Pathway Inhibition

This compound's mechanism of action is a prime example of targeted inhibition of a critical bacterial pathway. By targeting DNA gyrase and topoisomerase IV, it disrupts the process of DNA replication and repair, leading to cell death.

G Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Nalidixic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to

Caption: Simplified Mechanism of Action of this compound.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

These protocols and notes are intended for research purposes and should be adapted as necessary for specific experimental requirements. Always consult relevant literature for organism-specific concentrations and applications.

References

Application Notes and Protocols: Utilizing Nalidixic Acid in Selective Media for the Isolation of Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of nalidixic acid as a selective agent in microbiological media for the effective isolation of members of the Enterobacteriaceae family. Detailed protocols for media preparation and sample processing are included, along with data to support the principles of selective inhibition.

Introduction

The isolation of specific bacterial groups from mixed microbial populations is a fundamental technique in microbiology. For the Enterobacteriaceae family, which includes significant commensal and pathogenic species such as Escherichia coli, Salmonella spp., and Shigella spp., selective media are crucial for diagnostics, research, and drug development. This compound, the first of the synthetic quinolone antibiotics, serves as an effective selective agent in culture media. Its mechanism of action and the inherent resistance patterns among different bacterial groups allow for the preferential growth of Enterobacteriaceae while suppressing the growth of many other Gram-negative bacteria, particularly Pseudomonas species.[1][2]

This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4] This inhibition is bactericidal at higher concentrations and bacteriostatic at lower concentrations.[3] Members of the Enterobacteriaceae family generally exhibit a higher intrinsic resistance to this compound compared to many other Gram-negative organisms, such as those found in environmental samples. This differential susceptibility is the basis for its use in selective media.

Data Presentation: Selective Inhibition with this compound

The efficacy of this compound as a selective agent is demonstrated by the significant differences in the Minimum Inhibitory Concentrations (MICs) between Enterobacteriaceae and other Gram-negative bacteria. The following table summarizes representative MIC data, highlighting the selective pressure exerted by this compound.

Organism GroupRepresentative OrganismTypical this compound MIC Range (µg/mL)Reference(s)
Enterobacteriaceae Escherichia coli4 - 32
Salmonella spp.4 - 32
Shigella spp.4 - 32
Non-Enterobacteriaceae Pseudomonas aeruginosa50 - >700

Note: MIC values can vary between strains due to intrinsic and acquired resistance mechanisms.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its poor solubility in water, a stock solution of this compound should be prepared using a mild alkaline solution.

Materials:

  • This compound powder

  • 1N Sodium hydroxide (NaOH) solution

  • Sterile distilled water

  • Sterile membrane filter (0.22 µm pore size)

  • Sterile storage vials

Protocol:

  • To prepare a 10 mg/mL stock solution, weigh 100 mg of this compound powder.

  • Add the powder to approximately 8 mL of sterile distilled water in a sterile container.

  • While stirring, add 1N NaOH dropwise until the this compound is completely dissolved.

  • Adjust the final volume to 10 mL with sterile distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm membrane filter.

  • Aliquot the sterile stock solution into sterile vials and store at -20°C for long-term use. For short-term use, the solution can be stored at 4°C.

Preparation of MacConkey Agar with this compound

This protocol describes the preparation of MacConkey agar, a widely used selective and differential medium for Enterobacteriaceae, supplemented with this compound.

Materials:

  • MacConkey agar powder

  • Distilled water

  • This compound stock solution (10 mg/mL)

  • Autoclave

  • Sterile Petri dishes

Protocol:

  • Prepare MacConkey agar according to the manufacturer's instructions. Typically, this involves suspending the powder in distilled water (e.g., 50 g in 1 L).

  • Heat the mixture with frequent agitation and boil for 1-2 minutes to ensure complete dissolution.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the autoclaved medium to cool to 45-50°C in a water bath.

  • Aseptically add the required volume of the sterile this compound stock solution to achieve the desired final concentration. A final concentration of 15-20 µg/mL is commonly used. For a final concentration of 20 µg/mL in 1 L of media, add 2 mL of the 10 mg/mL stock solution.

  • Mix the medium gently but thoroughly to ensure even distribution of the antibiotic.

  • Pour the supplemented MacConkey agar into sterile Petri dishes and allow them to solidify at room temperature.

  • Store the plates at 4°C in the dark until use.

Isolation of Enterobacteriaceae from a Mixed Sample

This protocol outlines the procedure for isolating Enterobacteriaceae from a sample containing a mixed microbial population (e.g., water, soil, clinical swabs).

Materials:

  • MacConkey agar plates with this compound

  • Sample containing mixed bacteria

  • Sterile inoculation loop or spreader

  • Incubator

Protocol:

  • Label the MacConkey agar plates with the sample information.

  • Using a sterile inoculation loop, streak the sample onto the surface of the agar plate using a quadrant streak method to obtain isolated colonies. Alternatively, if the sample is liquid, a sterile spreader can be used to evenly distribute a small volume over the agar surface.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Examine the plates for bacterial growth. Enterobacteriaceae that ferment lactose (e.g., E. coli, Klebsiella) will appear as pink to red colonies. Non-lactose fermenters (e.g., Salmonella, Shigella) will form colorless or pale colonies.

  • Further biochemical and/or molecular identification should be performed on isolated colonies to confirm their identity.

Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of this compound and the basis for its selective properties.

Nalidixic_Acid_Mechanism cluster_bacteria Bacterial Cell cluster_enterobacteriaceae Enterobacteriaceae (Higher Resistance) cluster_susceptible Susceptible Bacteria (e.g., Pseudomonas) DNA_Replication DNA Replication Cell_Growth Cell Growth and Division DNA_Replication->Cell_Growth DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death Nalidixic_Acid This compound Nalidixic_Acid->DNA_Gyrase Inhibits Reduced_Inhibition Reduced Inhibition of DNA Gyrase Nalidixic_Acid->Reduced_Inhibition Strong_Inhibition Strong Inhibition of DNA Gyrase Nalidixic_Acid->Strong_Inhibition Continued_Growth Continued Growth Reduced_Inhibition->Continued_Growth Strong_Inhibition->Cell_Death

Caption: Mechanism of this compound and its selective action.

Experimental Workflow

The workflow for isolating Enterobacteriaceae using this compound-supplemented media is depicted below.

Isolation_Workflow Start Start: Mixed Microbial Sample Inoculate Inoculate Plate with Sample Start->Inoculate Prepare_Media Prepare MacConkey Agar with this compound Prepare_Media->Inoculate Incubate Incubate at 35-37°C for 18-24h Inoculate->Incubate Observe Observe for Growth and Colony Morphology Incubate->Observe Lactose_Fermenter Pink/Red Colonies (Lactose Fermenter) Observe->Lactose_Fermenter Growth Non_Lactose_Fermenter Colorless Colonies (Non-Lactose Fermenter) Observe->Non_Lactose_Fermenter Growth No_Growth No Growth (Susceptible Organisms) Observe->No_Growth No Growth Identification Subculture and Identify (Biochemical/Molecular Tests) Lactose_Fermenter->Identification Non_Lactose_Fermenter->Identification

Caption: Workflow for selective isolation of Enterobacteriaceae.

Conclusion

The incorporation of this compound into microbiological media provides a reliable and cost-effective method for the selective isolation of Enterobacteriaceae. By understanding the mechanism of action and following standardized protocols, researchers can effectively isolate target organisms from complex microbial communities, facilitating further characterization and analysis. This technique is invaluable in clinical diagnostics, food and water safety testing, and academic research.

References

Application Notes and Protocols for Nalidixic Acid in Bacterial Genetic Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of nalidixic acid in bacterial transformation and related genetic manipulation experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of this antibiotic.

Introduction

This compound is a synthetic quinolone antibiotic that acts as a specific inhibitor of bacterial DNA synthesis.[1][2] Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3][4] By inhibiting these enzymes, this compound leads to the cessation of DNA replication and, at higher concentrations, cell death. This property makes it a valuable tool in molecular biology for selecting specific bacterial strains and in studies of DNA replication and repair.

While not used to enhance transformation efficiency itself, this compound is a critical component for selection in various bacterial genetics workflows, particularly in conjugation experiments to eliminate donor cells and for selecting for transformants that carry a this compound resistance gene.

Mechanism of Action

This compound selectively inhibits bacterial DNA gyrase and topoisomerase IV. DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

The inhibitory action of this compound involves binding to the enzyme-DNA complex, which traps the enzyme in its cleavage-competent state. This leads to an accumulation of double-stranded DNA breaks, ultimately halting DNA synthesis and triggering cell death. Resistance to this compound typically arises from mutations in the genes encoding DNA gyrase (gyrA) or topoisomerase IV (parC), which reduce the binding affinity of the drug to its target enzymes.

Data Presentation

Table 1: Recommended Concentrations of this compound for Different Applications
ApplicationBacterial StrainThis compound Concentration (µg/mL)SolventReference
Selection of Resistant StrainsEscherichia coli25 - 500.15 M NaOH
Inhibition of Donor Cells in ConjugationEscherichia coli500.15 M NaOH
Sub-lethal concentration for cell elongation studiesEscherichia coli B230.25 - 1.0Not Specified
Minimum Inhibitory Concentration (MIC)Escherichia coli0.3Not Specified
Table 2: Effect of Sub-lethal this compound Concentration on E. coli B23 Transformation Efficiency
TreatmentThis compound Concentration (µg/mL)Transformation Frequency (cfu/µg per viable cell)Reference
Untreated Control053 x 10⁻¹⁰
This compound Treated0.255.6 x 10⁻¹⁰

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in microbiological media.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sterile distilled water (ddH₂O)

  • Sterile filter (0.22 µm pore size)

  • Sterile storage tubes

Procedure:

  • To prepare a 30 mg/mL stock solution, weigh out 900 mg of this compound and 360 mg of NaOH.

  • Dissolve the this compound and NaOH in 30 mL of sterile distilled water. This compound is more soluble in alkaline solutions.

  • Ensure the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Bacterial Transformation Workflow

This protocol outlines the general steps for performing a bacterial transformation using the heat shock method with subsequent selection.

Materials:

  • Competent bacterial cells (e.g., E. coli)

  • Plasmid DNA

  • SOC or LB broth

  • LB agar plates with the appropriate selective antibiotic (e.g., ampicillin for plasmid selection, and this compound if selecting for a resistant host strain)

  • Microcentrifuge tubes

  • Water bath at 42°C

  • Ice

  • Incubator at 37°C

Procedure:

  • Thaw a tube of competent cells on ice for 10-30 minutes.

  • Add 1-5 µL of plasmid DNA (containing the gene of interest and a selection marker) to the competent cells.

  • Gently mix the DNA and cells by flicking the tube. Do not vortex.

  • Incubate the cell/DNA mixture on ice for 30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 30-90 seconds (the optimal time depends on the competent cells used).

  • Immediately transfer the tube back to ice for 2-5 minutes.

  • Add 250-1000 µL of SOC or LB medium (without antibiotics) to the tube.

  • Incubate the tube at 37°C for 1 hour with shaking (approximately 225-250 rpm) to allow the cells to recover and express the antibiotic resistance gene.

  • Plate 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate selective antibiotic(s).

  • Incubate the plates overnight at 37°C.

  • The following day, colonies of successfully transformed bacteria should be visible.

Mandatory Visualizations

Nalidixic_Acid_Mechanism cluster_replication Bacterial DNA Replication cluster_outcome Cellular Outcome DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork DSB Double-Strand Breaks DNA_Gyrase->DSB Topoisomerase_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->DSB Replication_Fork->Topoisomerase_IV separates replicated chromosomes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase relieves torsional stress Nalidixic_Acid This compound Nalidixic_Acid->DNA_Gyrase inhibits Nalidixic_Acid->Topoisomerase_IV inhibits Replication_Halt DNA Replication Halted DSB->Replication_Halt Cell_Death Bactericidal Effect Replication_Halt->Cell_Death

Caption: Mechanism of action of this compound.

Bacterial_Transformation_Workflow Start Start Prepare_Cells 1. Prepare Competent Cells Start->Prepare_Cells Mix_DNA 2. Mix Cells with Plasmid DNA Prepare_Cells->Mix_DNA Ice_Incubation 3. Incubate on Ice (30 min) Mix_DNA->Ice_Incubation Heat_Shock 4. Heat Shock (42°C for 30-90s) Ice_Incubation->Heat_Shock Ice_Recovery 5. Recover on Ice (2-5 min) Heat_Shock->Ice_Recovery Add_Medium 6. Add SOC/LB Medium Ice_Recovery->Add_Medium Outgrowth 7. Outgrowth (37°C for 1 hr with shaking) Add_Medium->Outgrowth Plating 8. Plate on Selective Agar Outgrowth->Plating Incubation 9. Incubate Overnight (37°C) Plating->Incubation End End (Transformed Colonies) Incubation->End

Caption: Standard bacterial transformation workflow.

References

Nalidixic Acid: A Versatile Tool for Probing Bacterial Division and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid, a pioneering synthetic quinolone antibiotic, has long served as a critical tool in microbiology to unravel the intricate processes of bacterial DNA replication and cell division. By selectively inhibiting bacterial DNA gyrase and topoisomerase IV, this compound induces DNA damage, triggering a cascade of cellular responses, most notably the SOS response and the formation of filamentous cells.[1][2] This property makes it an invaluable agent for studying the regulation of these fundamental bacterial processes. These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate bacterial division, offering insights for both basic research and antibiotic development.

Mechanism of Action: Inducing a Halt in Division

This compound's primary targets in Gram-negative bacteria are DNA gyrase and, to a lesser extent, topoisomerase IV.[2] These enzymes are essential for maintaining proper DNA topology during replication. This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks.[2][3] This DNA damage is a potent trigger for the SOS response, a global network of genes involved in DNA repair and cell cycle control. A key player in this response is the RecA protein, which, upon sensing single-stranded DNA, becomes activated and mediates the autocatalytic cleavage of the LexA repressor. Cleavage of LexA de-represses a suite of SOS genes, including sulA (or sfiA), which encodes an inhibitor of the FtsZ ring formation, a critical step in bacterial cell septation. The inhibition of FtsZ polymerization ultimately leads to the characteristic filamentous phenotype, where cells continue to grow in length but are unable to divide.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its quantifiable effects on bacterial physiology, providing a reference for experimental design.

Table 1: Effective Concentrations of this compound in Escherichia coli

ParameterConcentrationExposure TimeBacterial StrainNotes
Induction of Elongation0.25 - 1.0 µg/mL2 hoursE. coli B23Sub-lethal concentrations that promote cell elongation.
Selection of Resistant Strains25 µg/mLN/AE. coli DH5alphaUsed in solid media for selecting strains with this compound resistance.
Inhibition of DNA Synthesis3.0 µg/mL90 minutesE. coli 15TAUInhibited thymidine incorporation by 30-40%.
Inhibition of DNA Synthesis10 µg/mL90 minutesE. coli 15TAUInhibited thymidine incorporation by 72%.
SOS Response Induction7.5 µM (1.74 µg/mL)120 minutesE. coli reporter strainLowest detected concentration to induce the SOS response.

Table 2: Effects of this compound on Bacterial Cell Morphology and Physiology

ParameterOrganismThis compound ConcentrationObserved Effect
Minimum Inhibitory Concentration (MIC)Pseudomonas aeruginosa700 µg/mLMinimum concentration to inhibit visible growth.
Cell ElongationPseudomonas aeruginosa600 µg/mLMost cells turned into elongated forms.
Bactericidal ConcentrationGram-negative bacteria50 - 200 µg/mLConcentration range for optimal killing.
Bacteriostatic ConcentrationGram-negative bacteria~400 µg/mLHigher concentrations can inhibit growth without killing.
Increased MIC after PassagingCommensal E. coli1/2 MICMIC increased to 64 µg/mL after 24 days of passaging.

Experimental Protocols

Protocol 1: Induction of Bacterial Filamentation using this compound

This protocol describes a method to induce filamentation in E. coli for microscopic analysis.

Materials:

  • E. coli strain (e.g., K-12, DH5α)

  • Luria-Bertani (LB) broth and agar plates

  • This compound stock solution (30 mg/mL in 0.1 M NaOH, filter-sterilized)

  • Microscope slides and coverslips

  • Phase-contrast or fluorescence microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare this compound Stock Solution: Dissolve 900 mg of this compound and 360 mg of NaOH in 30 mL of distilled water. Filter-sterilize the solution and store it at 4°C.

  • Overnight Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.

  • Growth to Mid-log Phase: Incubate the sub-culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).

  • Induction of Filamentation:

    • Prepare a series of LB broth tubes containing different final concentrations of this compound (e.g., 0.5, 1, 2, 5, and 10 µg/mL). A no-nalidixic acid control is essential.

    • Inoculate each tube with the mid-log phase culture at a 1:10 dilution.

  • Incubation: Incubate the treated cultures at 37°C with shaking for a time course (e.g., 0, 30, 60, 90, 120 minutes).

  • Microscopy:

    • At each time point, withdraw a small aliquot (e.g., 5 µL) from each culture.

    • Place the aliquot on a microscope slide and cover with a coverslip.

    • Observe the cells under a phase-contrast microscope at high magnification (e.g., 1000x).

    • Capture images of multiple fields of view for each condition.

  • Quantification of Filamentation:

    • Use image analysis software to measure the length of at least 100 individual cells for each condition and time point.

    • Calculate the average cell length and standard deviation.

    • Plot the average cell length against time for each this compound concentration.

Protocol 2: Monitoring the SOS Response using a GFP Reporter Strain

This protocol details the use of a green fluorescent protein (GFP) reporter strain to quantify the induction of the SOS response by this compound.

Materials:

  • E. coli strain carrying an SOS-responsive promoter fused to a GFP reporter gene (e.g., a plasmid with recA or sulA promoter driving GFP expression).

  • LB broth and agar plates with appropriate antibiotics for plasmid maintenance.

  • This compound stock solution (as in Protocol 1).

  • 96-well black, clear-bottom microplates.

  • Microplate reader with fluorescence detection (excitation ~485 nm, emission ~510 nm).

  • Spectrophotometer for measuring OD600.

Procedure:

  • Overnight Culture: Grow the E. coli reporter strain overnight at 37°C with shaking in LB broth containing the appropriate antibiotic.

  • Sub-culturing: Dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with the antibiotic.

  • Growth to Early-log Phase: Incubate at 37°C with shaking until the culture reaches an early-logarithmic phase (OD600 of approximately 0.2-0.3).

  • Microplate Setup:

    • In a 96-well microplate, add 180 µL of the early-log phase culture to multiple wells.

    • Prepare a serial dilution of this compound in LB broth.

    • Add 20 µL of the this compound dilutions to the wells to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL). Include a no-nalidixic acid control.

  • Time-course Measurement:

    • Immediately place the microplate in a plate reader pre-warmed to 37°C.

    • Measure the OD600 and GFP fluorescence intensity at regular intervals (e.g., every 15 minutes) for 2-4 hours. Ensure the plate is shaken between readings.

  • Data Analysis:

    • For each well, normalize the fluorescence intensity by the OD600 at each time point (Fluorescence/OD600) to account for differences in cell density.

    • Plot the normalized fluorescence against time for each this compound concentration.

    • The increase in normalized fluorescence over time indicates the induction of the SOS response.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Nalidixic_Acid_Mechanism cluster_cell Bacterial Cell NA This compound Gyrase DNA Gyrase / Topoisomerase IV NA->Gyrase Inhibits DNA Bacterial DNA Gyrase->DNA Maintains Topology Damaged_DNA DNA Double-Strand Breaks Gyrase->Damaged_DNA Trapped Complex Leads to

Figure 1. Mechanism of this compound-induced DNA damage.

SOS_Response_Pathway cluster_pathway SOS Response Induction DNA_Damage DNA Damage (Double-Strand Breaks) RecA RecA DNA_Damage->RecA Activates RecA_active RecA* RecA->RecA_active LexA LexA Repressor RecA_active->LexA Mediates Cleavage SOS_promoter SOS Promoter LexA->SOS_promoter Represses SOS_genes SOS Genes (sulA, recA, etc.) Cell_Division_Inhibition Inhibition of Cell Division (Filamentation) SOS_genes->Cell_Division_Inhibition DNA_Repair DNA Repair SOS_genes->DNA_Repair SOS_promoter->SOS_genes Expression

Figure 2. Simplified signaling pathway of the SOS response.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Overnight Bacterial Culture Subculture Sub-culture to Mid-log Phase Culture->Subculture NA_treatment Incubate with this compound (Concentration Gradient & Time Course) Subculture->NA_treatment Microscopy Microscopy & Image Analysis (Measure Cell Length) NA_treatment->Microscopy For Filamentation Reporter_Assay Reporter Gene Assay (Measure Fluorescence/OD600) NA_treatment->Reporter_Assay For SOS Response

Figure 3. General experimental workflow.

Conclusion

This compound remains a powerful and accessible tool for investigating the fundamental processes of bacterial cell division and the DNA damage response. The protocols and data presented here provide a framework for researchers to employ this compound to induce and quantify bacterial filamentation and the SOS response. These studies can contribute to a deeper understanding of bacterial physiology and aid in the development of novel antimicrobial strategies that target these essential pathways.

References

Application Notes: The Role of Nalidixic Acid in Modern Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nalidixic acid, the first of the synthetic quinolone antibiotics, was discovered in the early 1960s.[1][2] While its clinical use has diminished with the advent of more potent fluoroquinolones, it remains a valuable tool in the clinical microbiology laboratory for antibiotic susceptibility testing (AST).[3][4] Its primary application lies in its ability to act as a surrogate marker for identifying fluoroquinolone resistance, particularly in Gram-negative bacteria.[5] This document provides detailed application notes and protocols for the use of this compound in AST for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is the A subunit of DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.

  • Stabilization of the DNA-Enzyme Complex: this compound binds to the enzyme-DNA complex, trapping it in a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

  • Induction of Cell Death: The accumulation of these DNA breaks is lethal to the bacterium, ultimately leading to cell death.

Topoisomerase IV, which is primarily involved in the separation of daughter chromosomes after replication, is a secondary target in Gram-negative bacteria but a primary one in many Gram-positive bacteria.

Application in Fluoroquinolone Resistance Screening

A key application of this compound in contemporary AST is its use as a cost-effective screening agent to predict resistance to fluoroquinolones. Resistance to this compound often indicates the presence of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which can confer resistance to other quinolones.

Studies have shown that this compound is a superior tool for differentiating between low-level, plasmid-mediated quinolone resistance (PMQR) and high-level, chromosomally mediated resistance in Escherichia coli. Isolates exhibiting resistance to this compound are more likely to have reduced susceptibility or outright resistance to clinically relevant fluoroquinolones like ciprofloxacin.

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have historically provided guidelines for using this compound to screen for fluoroquinolone resistance in certain bacteria.

Data Presentation

The following tables summarize the interpretive criteria for this compound susceptibility testing based on disk diffusion and Minimum Inhibitory Concentration (MIC) methods. These values are essential for categorizing bacterial isolates as susceptible, intermediate, or resistant.

Table 1: Disk Diffusion Interpretive Criteria for this compound (30 µg disc)

Organism GroupSusceptible (Zone Diameter in mm)Intermediate (Zone Diameter in mm)Resistant (Zone Diameter in mm)Reference
Enterobacteriaceae≥1914–18≤13
Salmonella spp. (Screening for reduced fluoroquinolone susceptibility)Report as Susceptible to fluoroquinolones-Further testing required for fluoroquinolones
Neisseria meningitidis (Surrogate for gyrA mutations)≥15-<15

Table 2: MIC Interpretive Criteria for this compound

Organism GroupSusceptible (MIC in µg/mL)Intermediate (MIC in µg/mL)Resistant (MIC in µg/mL)Reference
Enterobacteriaceae≤16-≥32
Escherichia coli (Representative MIC)2 - 8->8
Proteus mirabilis (Representative MIC)2.1 - 8->8

Experimental Protocols

The following is a detailed protocol for performing antibiotic susceptibility testing using the Kirby-Bauer disk diffusion method with this compound.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

1. Materials:

  • This compound (30 µg) antimicrobial susceptibility test discs
  • Mueller-Hinton Agar (MHA) plates (4 mm depth)
  • Sterile cotton swabs
  • Sterile saline or Tryptone Soya Broth
  • 0.5 McFarland turbidity standard
  • Bacterial culture (pure, 18-24 hours old)
  • Incubator at 35 ± 2°C
  • Calibrated ruler or zone measuring instrument
  • Quality control strains (e.g., Escherichia coli ATCC® 25922)

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
  • Vortex the suspension to create a smooth inoculum.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

3. Inoculation of MHA Plate:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
  • Rotate the swab firmly against the inside wall of the tube to remove excess fluid.
  • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each streaking to ensure uniform growth.
  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

4. Application of this compound Discs:

  • Aseptically apply a this compound (30 µg) disc to the surface of the inoculated MHA plate.
  • Ensure the disc is in firm contact with the agar.
  • If multiple discs are used on the same plate, they should be placed at least 24 mm apart.

5. Incubation:

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete inhibition around the this compound disc to the nearest millimeter.
  • Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided in Table 1.

7. Quality Control:

  • Concurrently test a known quality control strain (e.g., E. coli ATCC® 25922) to ensure the validity of the test results. The zone of inhibition for the QC strain should fall within the acceptable range as defined by CLSI or EUCAST guidelines.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for antibiotic susceptibility testing.

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Nalidixic_Acid->DNA_Gyrase Binds to A subunit Topoisomerase_IV Topoisomerase IV Nalidixic_Acid->Topoisomerase_IV Inhibits Double_Strand_Breaks Double-Strand Breaks Nalidixic_Acid->Double_Strand_Breaks Stabilizes enzyme-DNA complex, prevents re-ligation DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relieves torsional strain Relaxed_DNA Relaxed, Nicked DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Cell_Death Bacterial Cell Death Double_Strand_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound.

AST_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation QC Perform Quality Control with ATCC strain Inoculum_Prep->QC Disc_Application Apply this compound (30 µg) Disc Plate_Inoculation->Disc_Application Incubation Incubate at 35°C for 16-20 hours Disc_Application->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Measurement->Interpretation Report Report Results Interpretation->Report QC->Incubation

Caption: Experimental workflow for disk diffusion AST.

References

Application Notes and Protocols: Utilizing Nalidixic Acid to Control Bacterial Contamination in Yeast Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial contamination is a recurrent challenge in yeast-based research and industrial fermentation processes. Unwanted bacterial growth can compete with yeast for essential nutrients, alter the pH of the culture medium, and produce metabolites that inhibit yeast growth or interfere with downstream applications. Nalidixic acid, a synthetic quinolone antibiotic, offers a selective method for controlling the proliferation of many common bacterial contaminants, particularly Gram-negative bacteria, with minimal impact on the growth of several widely used yeast species.

These application notes provide a comprehensive guide to the effective use of this compound in yeast cultures. This document outlines the mechanism of action, provides quantitative data on its efficacy against bacteria and its effects on yeast, and details protocols for its preparation and application.

Mechanism of Action

This compound selectively targets and inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the A subunit of DNA gyrase, this compound stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks that are ultimately lethal to the bacterial cell.[1] Eukaryotic cells, including yeast, possess topoisomerases that are structurally different from their bacterial counterparts and are not susceptible to the inhibitory effects of this compound at typical working concentrations.

Data Presentation

Efficacy of this compound Against Common Bacterial Contaminants

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound for various bacteria commonly found as contaminants in yeast cultures. It is important to note that susceptibility can vary between strains, and it is recommended to determine the MIC for specific contaminants when possible.

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)Notes
Escherichia coliNegative2 - 8A common laboratory and industrial contaminant.
Proteus mirabilisNegative2.1 - 8Frequently found in environmental samples.
Acetobacter xylinumNegativeGrowth depressed at 20A common contaminant in beverage fermentation.[2]
Pseudomonas aeruginosaNegative700Often exhibits higher resistance to this compound.
Lactobacillus spp.PositiveGenerally Resistant (>500)Many species are intrinsically resistant.
Bifidobacterium spp.PositiveResistantGenerally not susceptible to this compound.
Effect of this compound on Yeast Growth

This compound exhibits a low level of toxicity towards many commonly used yeast species. However, the sensitivity can vary depending on the species and its mode of mitochondrial DNA replication.

Yeast SpeciesEffect on Doubling TimeNotes
Saccharomyces cerevisiaeAt most, a 20% increaseExhibits transient inhibition of macromolecular synthesis, followed by recovery.
Kluyveromyces lactisUpwards of a 300% increaseMore sensitive due to synchronous mitochondrial DNA synthesis.
Candida albicansGrowth suppression increases with concentrationThe effect is dose-dependent.
Pichia pastorisNo specific quantitative data foundAs a methylotrophic yeast, it is widely used for recombinant protein expression. Empirical determination of sensitivity is recommended.

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low solubility in water. A stock solution can be prepared by dissolving it in a dilute sodium hydroxide solution.

Materials:

  • This compound powder

  • 1 M Sodium hydroxide (NaOH) solution

  • Sterile distilled water

  • Sterile filter (0.22 µm)

  • Sterile conical tubes

Protocol:

  • To prepare a 10 mg/mL stock solution, weigh 100 mg of this compound powder.

  • Add the powder to a sterile conical tube.

  • Add 8 mL of sterile distilled water.

  • Slowly add 1 M NaOH dropwise while vortexing until the this compound is completely dissolved. The solution should become clear.

  • Bring the final volume to 10 mL with sterile distilled water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in aliquots at -20°C.

Supplementing Yeast Culture Media with this compound

Materials:

  • Prepared yeast culture medium (e.g., YPD, SC)

  • This compound stock solution (10 mg/mL)

  • Sterile pipettes

Protocol:

  • Prepare the yeast culture medium according to your standard protocol and autoclave it.

  • Allow the medium to cool to a handleable temperature (approximately 50-55°C).

  • Add the this compound stock solution to the cooled medium to achieve the desired final concentration (typically 20-50 µg/mL). For a final concentration of 25 µg/mL in 1 L of medium, add 2.5 mL of the 10 mg/mL stock solution.

  • Mix the medium thoroughly by swirling the flask or bottle.

  • Pour the plates or dispense the liquid medium into sterile flasks as required.

Quality Control of Media Containing this compound

Protocol:

  • Sterility Check: Incubate one uninoculated plate or tube of the prepared medium at 30°C for 48 hours to ensure no microbial growth occurs.

  • Positive Control (Bacterial Inhibition): Streak a known this compound-sensitive Gram-negative bacterium (e.g., E. coli) onto a plate containing the this compound-supplemented medium. Incubate at 37°C for 24-48 hours. No growth should be observed.

  • Negative Control (Yeast Growth): Streak your yeast strain of interest onto a plate of the supplemented medium. Incubate at the optimal growth temperature for your yeast. Compare the growth to a control plate without this compound to ensure the antibiotic does not significantly inhibit yeast growth.

Mandatory Visualizations

Signaling Pathway Diagram

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell NAL This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) NAL->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV NAL->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA fragmentation Replicated_DNA Replicated DNA Topoisomerase_IV->Replicated_DNA Decatenates daughter chromosomes Topoisomerase_IV->Cell_Death Inhibition leads to DNA fragmentation Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication DNA_Replication->Topoisomerase_IV

Caption: Mechanism of action of this compound in bacteria.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_supplementation Supplementation cluster_qc Quality Control cluster_culture Yeast Culture Prep_Stock Prepare this compound Stock Solution (10 mg/mL) Add_Nal Add this compound to Final Concentration (20-50 µg/mL) Prep_Stock->Add_Nal Prep_Media Prepare Yeast Culture Medium (e.g., YPD) Cool_Media Autoclave and Cool Medium to 50-55°C Prep_Media->Cool_Media Cool_Media->Add_Nal QC_Sterility Sterility Test (Incubate uninoculated plate) Add_Nal->QC_Sterility QC_Bacterial Bacterial Inhibition Test (Streak E. coli) Add_Nal->QC_Bacterial QC_Yeast Yeast Growth Test (Streak yeast strain) Add_Nal->QC_Yeast Inoculate Inoculate Yeast Culture Add_Nal->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate

Caption: Workflow for using this compound in yeast cultures.

Considerations and Limitations

  • Spectrum of Activity: this compound is primarily effective against Gram-negative bacteria. It will not inhibit the growth of Gram-positive bacteria, such as Lactobacillus and Bifidobacterium, which can also be contaminants in some fermentation processes.

  • Resistance: Bacterial resistance to this compound can arise through mutations in the genes encoding DNA gyrase and topoisomerase IV. It is advisable to monitor for the emergence of resistant strains.

  • Yeast Sensitivity: While many common laboratory yeast strains are tolerant to this compound, some species, like K. lactis, are more sensitive. It is crucial to test the effect of this compound on the specific yeast strain being used before large-scale implementation.

  • Interaction with Other Supplements: The combined effect of this compound with other antibiotics or antifungal agents (e.g., cycloheximide) should be empirically determined, as synergistic or antagonistic interactions are possible. No specific data on the interaction between this compound and cycloheximide in yeast cultures was found in the literature.

Conclusion

This compound can be a valuable tool for the selective control of Gram-negative bacterial contamination in yeast cultures. By understanding its mechanism of action and following the detailed protocols and quality control measures outlined in these application notes, researchers can improve the reliability and reproducibility of their yeast-based experiments and processes. It is essential to consider the limitations of this compound and to validate its use for specific yeast strains and potential contaminants.

References

Standard Operating Procedure for Nalidixic Acid Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid is the first of the synthetic quinolone antibiotics.[1][2] It is primarily effective against gram-negative bacteria and functions by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][3][4] This bactericidal action makes it a crucial agent for treating urinary tract infections caused by susceptible organisms like Escherichia coli, Proteus, Shigella, and Klebsiella species. The disk diffusion assay, a widely used method in clinical microbiology, provides a qualitative determination of an organism's susceptibility to this compound. This document outlines the standardized procedure for performing the this compound disk diffusion assay, adhering to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound selectively and reversibly blocks bacterial DNA replication. Its primary target in Gram-negative bacteria is the A subunit of DNA gyrase. By binding to this enzyme, this compound stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately inhibiting DNA synthesis and cell division.

cluster_bacterium Bacterial Cell Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Nalidixic_Acid->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication_Fork Allows Progression

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol is based on the Kirby-Bauer disk diffusion susceptibility testing method.

Materials:

  • This compound (30 µg) antimicrobial susceptibility discs

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile saline or 0.85% NaCl solution

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Bacterial cultures to be tested

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922)

  • Incubator at 35 ± 2°C

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside wall of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of this compound Discs:

    • Aseptically apply a 30 µg this compound disc to the center of the inoculated MHA plate.

    • Ensure complete contact between the disc and the agar surface by gently pressing down with sterile forceps.

    • Discs should be placed at least 24 mm apart if multiple discs are used on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C in ambient air for 16-18 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disc diameter) to the nearest millimeter using calipers or a ruler.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see tables below).

cluster_workflow Disk Diffusion Assay Workflow A Prepare 0.5 McFarland Inoculum Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound (30 µg) Disc B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (S/I/R) E->F

Caption: Experimental workflow for the disk diffusion assay.

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of the assay. This should be performed with each new batch of media and discs, and on a regular basis as defined by the laboratory's quality assurance program.

QC Strains and Expected Zone Diameters:

Quality Control StrainCLSI M100 (2023) Zone Diameter (mm)EUCAST (2023) Zone Diameter (mm)
Escherichia coli ATCC® 2592222 - 2822 - 28
Haemophilus influenzae ATCC® 49766Not specified26 - 32

Interpretation of Results

The interpretation of the zone of inhibition diameter is based on established breakpoints from CLSI and EUCAST. Note that breakpoints can be updated, and it is crucial to refer to the latest versions of these documents.

CLSI M100 Interpretive Criteria for this compound (30 µg) for Enterobacteriaceae

Zone Diameter (mm)Interpretation
≥ 19Susceptible (S)
14 - 18Intermediate (I)
≤ 13Resistant (R)
[Data sourced from historical CLSI documents, as this compound breakpoints for some organisms have been removed in recent editions.]

EUCAST Breakpoint Table for this compound (30 µg) for Enterobacterales

Zone Diameter (mm)Interpretation
≥ 19Susceptible (S)
< 19Resistant (R)
[EUCAST does not typically have an intermediate category for this compound against Enterobacterales.]

Note: this compound resistance can be used as a surrogate marker for reduced susceptibility to fluoroquinolones in certain bacteria, such as Neisseria meningitidis.

Troubleshooting

IssuePossible Cause(s)Corrective Action(s)
No zone of inhibition Resistant strain, inactive discs, improper incubation.Verify QC strain performance, check disc expiration and storage, confirm incubator temperature.
Zone size out of QC range Incorrect inoculum density, improper agar depth, variation in incubation conditions, disc potency issue.Re-standardize inoculum, use standardized media plates, ensure proper incubation, test a new lot of discs.
Overlapping zones Discs placed too close together.Ensure discs are at least 24 mm apart.
Fuzzy or indistinct zone edges Swarming bacteria (e.g., Proteus spp.), mixed culture.Re-isolate the organism to ensure purity, read the edge of complete inhibition.

References

Utilizing Nalidixic Acid to Study DNA Gyrase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalidixic acid, a pioneering quinolone antibiotic, serves as a crucial tool for investigating the mechanism and inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. This document provides detailed application notes and experimental protocols for utilizing this compound as a DNA gyrase inhibitor. It includes a summary of quantitative data, step-by-step methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

DNA gyrase, an enzyme unique to bacteria, introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs. This compound was one of the first synthetic antibiotics to be clinically used and functions by specifically targeting the GyrA subunit of DNA gyrase.[1] Its mechanism of action involves the inhibition of the nicking and resealing activity of the enzyme, which leads to the stabilization of a covalent enzyme-DNA complex.[1] This stabilization results in the accumulation of double-strand DNA breaks, ultimately leading to bacterial cell death.[1] Understanding the interaction between this compound and DNA gyrase is fundamental for the study of bacterial topoisomerases and the development of novel antimicrobial agents.

Mechanism of Action

This compound and other related quinolone antibiotics inhibit the activity of DNA gyrase and topoisomerase IV, inducing the formation of cleavage complexes.[2] The primary target of this compound in Gram-negative bacteria is DNA gyrase.[1] The drug binds to the GyrA subunit, interfering with the enzyme's ability to introduce negative supercoils into the DNA. This binding stabilizes the transient DNA-enzyme complex that forms during the DNA cleavage and rejoining cycle. Consequently, the resealing of the cleaved DNA is prevented, leading to an accumulation of lethal double-stranded DNA breaks. This disruption of DNA integrity halts the progression of the replication fork and inhibits overall DNA synthesis.

Quantitative Data

The inhibitory activity of this compound against DNA gyrase and its antibacterial efficacy can be quantified using various metrics. The following table summarizes key quantitative data for this compound.

ParameterOrganism/EnzymeValueReference
IC50 E. coli DNA Gyrase>30 µM
MIC E. coli (susceptible)3 - 16 µg/mL
MIC E. coli (resistant)64 µg/mL
MIC S. enterica serovar Typhimurium (resistant)≥ 32 µg/mL

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL bovine serum albumin (BSA)

  • Stop Solution/Loading Dye: 2% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water to the desired final volume.

    • Aliquot the reaction mixture into individual tubes.

    • Add varying concentrations of this compound or the solvent control (e.g., DMSO) to the respective tubes.

    • Pre-incubate the reactions at 37°C for 10 minutes.

  • Enzyme Addition:

    • Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the supercoiling reaction. The amount of enzyme should be sufficient to fully supercoil the DNA in the control reaction.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the Stop Solution/Loading Dye to each tube.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel prepared with 1X TAE or TBE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA forms are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or another DNA stain.

    • Visualize the DNA bands under UV light.

    • The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of this compound.

DNA Gyrase-Mediated Cleavage Assay

This assay detects the formation of the stabilized enzyme-DNA cleavage complex induced by this compound. The addition of a strong denaturant like sodium dodecyl sulfate (SDS) traps this complex and results in double-strand DNA breaks, which can be visualized as a linear DNA band on an agarose gel.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound stock solution

  • 5X Assay Buffer (as described above, can be with or without ATP)

  • SDS (10% stock solution)

  • Proteinase K (20 mg/mL stock solution)

  • Stop Solution/Loading Dye

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the 5X assay buffer, supercoiled plasmid DNA, and nuclease-free water.

    • Aliquot the mixture into tubes.

    • Add varying concentrations of this compound or the solvent control.

  • Enzyme Addition and Incubation:

    • Add DNA gyrase to each reaction and incubate at 37°C for 30 minutes to allow for complex formation.

  • Induction of Cleavage:

    • Add SDS to a final concentration of 1% to each reaction to trap the cleavage complex.

    • Add Proteinase K to a final concentration of 0.2 mg/mL to digest the protein component of the complex.

    • Incubate at 37°C for an additional 30 minutes.

  • Agarose Gel Electrophoresis:

    • Add loading dye to the samples and load them onto a 1% agarose gel.

    • Run the gel to separate the different DNA forms.

  • Visualization and Analysis:

    • Stain and visualize the gel.

    • The induction of DNA cleavage is indicated by the appearance and increasing intensity of a linear DNA band with increasing concentrations of this compound.

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into fresh growth medium and incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture to achieve a standardized inoculum (e.g., ~5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium to obtain a range of concentrations.

    • Include a positive control well (bacteria with no drug) and a negative control well (medium only).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted this compound and the positive control well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Visualizations

Nalidixic_Acid_Mechanism cluster_Gyrase DNA Gyrase (GyrA/GyrB) cluster_DNA Bacterial DNA GyrA GyrA Subunit (Nicking-Resealing) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Negative Supercoils Cleaved_DNA Cleaved DNA Intermediate GyrA->Cleaved_DNA Nicking DSB Double-Strand Break GyrA->DSB Stabilizes Cleavage Complex GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA ATP Hydrolysis (provides energy) Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binding Cleaved_DNA->Relaxed_DNA Resealing Cell Death Cell Death DSB->Cell Death Nalidixic_Acid This compound Nalidixic_Acid->GyrA Inhibits Resealing

Caption: Mechanism of this compound inhibition of DNA gyrase.

Supercoiling_Assay_Workflow cluster_Preparation 1. Reaction Preparation cluster_Reaction 2. Enzymatic Reaction cluster_Analysis 3. Analysis A Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer - Nuclease-free Water B Aliquot Mix A->B C Add this compound (Varying Concentrations) B->C D Add DNA Gyrase C->D E Incubate at 37°C D->E F Stop Reaction (Add SDS/EDTA) E->F G Agarose Gel Electrophoresis F->G H Visualize DNA Bands (Ethidium Bromide Staining) G->H I Analyze Inhibition of Supercoiling H->I

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Conclusion

This compound remains an invaluable tool for studying the function and inhibition of bacterial DNA gyrase. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations. A thorough understanding of the mechanism of action of this compound not only facilitates fundamental research into DNA topoisomerases but also aids in the ongoing development of new antibacterial agents to combat the growing challenge of antibiotic resistance.

References

Application Notes: The Role of Nalidixic Acid in Elucidating Bacterial Conjugation and DNA Transfer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid, a first-generation quinolone antibiotic, has been a pivotal tool in the study of bacterial genetics, particularly in the elucidation of the mechanisms underlying bacterial conjugation and DNA transfer. Its specific mode of action as an inhibitor of DNA gyrase (topoisomerase II) provides a powerful means to dissect the intricate processes of DNA replication and transfer between bacterial cells. These application notes provide an overview of the utility of this compound in this field, supported by quantitative data and detailed experimental protocols.

Mechanism of Action in Bacterial Conjugation

This compound exerts its inhibitory effect by targeting the A subunit of DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication.[1] By binding to DNA gyrase, this compound stabilizes the transient enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks and subsequent inhibition of DNA synthesis.[1]

In the context of bacterial conjugation, DNA transfer from a donor (Hfr or F+) to a recipient (F-) cell requires DNA synthesis in the donor. This compound's inhibition of this process effectively halts the transfer of genetic material.[2][3][4] This property allows researchers to control and study the kinetics of DNA transfer with high precision. Notably, the inhibitory effect is primarily exerted on this compound-sensitive donor bacteria. When the drug is removed, DNA transfer does not resume from the point of interruption but rather initiates anew from the origin of transfer.

Key Applications in Research

  • Interrupted Mating Experiments: this compound is instrumental in "interrupted mating" experiments to map the order of genes on a bacterial chromosome. By adding this compound at specific time points during conjugation, the transfer of DNA is halted. Subsequent analysis of the recipient cells for the presence of donor genes allows for the determination of the gene transfer order and the relative distance between genes.

  • Dissecting DNA Synthesis Roles: Through the use of this compound-sensitive (Nals) and -resistant (Nalr) strains in various donor-recipient combinations, researchers can investigate the specific requirements of DNA synthesis in each cell during conjugation. For instance, studies have shown that inhibiting DNA synthesis in a Nals donor prevents DNA transfer, while inhibiting it in a Nalr recipient has a negligible effect on the transfer process itself.

  • Investigating Plasmid Transfer: this compound has been employed to study the transfer of various plasmids, including R-plasmids that confer antibiotic resistance. Its inhibitory effect on the transfer of many plasmid types underscores the common mechanisms involved in conjugative transfer.

Quantitative Data Summary

The inhibitory effect of this compound on bacterial conjugation is dose-dependent. The following tables summarize quantitative data extracted from various studies on Escherichia coli.

This compound Concentration (µg/mL)Observed Effect on Conjugation and DNA SynthesisReference
0.1 - 0.6Linear increase in the transfer gradient constant in Hfr(Nals) x F-(Nalr) matings.
5Rapidly stops chromosome transfer in matings with Nals male donors.
>20Slight inhibition of chromosome transfer in matings between two Nalr strains.
This compound Concentration (µg/mL)% Inhibition of DNA Synthesis (in Nals strains)Reference
585%
2090%

Mandatory Visualizations

Signaling Pathway of this compound Action

Nalidixic_Acid_Pathway NA This compound Gyrase DNA Gyrase (Topoisomerase II) NA->Gyrase Inhibits DNA Bacterial Chromosome (DNA) Gyrase->DNA Introduces negative supercoils Replication DNA Replication DNA->Replication Template for Transfer DNA Transfer to Recipient Replication->Transfer Required for Receptor Recipient Cell Transfer->Receptor

Caption: Mechanism of this compound's inhibition of DNA transfer.

Experimental Workflow: Interrupted Mating Using this compound

Interrupted_Mating_Workflow cluster_setup Experiment Setup cluster_mating Conjugation cluster_interruption Interruption and Plating cluster_analysis Data Analysis Culture_Donor 1. Culture Hfr (Nals) Donor Strain Mix 3. Mix Donor and Recipient Cultures (Time 0) Culture_Donor->Mix Culture_Recipient 2. Culture F- (Nalr) Recipient Strain Culture_Recipient->Mix Incubate 4. Incubate at 37°C to allow conjugation Mix->Incubate Sample 5. At time intervals (e.g., 2, 5, 10 min) Incubate->Sample Add_NA 6. Add this compound to stop conjugation Sample->Add_NA Plate 7. Plate on selective media (containing this compound and counter-selection for donor) Add_NA->Plate Incubate_Plates 8. Incubate plates to grow recombinants Plate->Incubate_Plates Count 9. Count recombinant colonies Incubate_Plates->Count Map 10. Plot recombinant frequency vs. time to map gene order Count->Map

References

Troubleshooting & Optimization

Troubleshooting nalidixic acid solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions regarding the preparation and use of nalidixic acid in culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water or ethanol?

A1: this compound is practically insoluble in water (approximately 0.1 g/L) and only very slightly soluble in ethanol.[1][2][3] Its poor aqueous solubility is the most common issue encountered. To achieve dissolution for culture media, it must be converted to its salt form by dissolving it in an alkaline solution, such as dilute sodium hydroxide (NaOH).[2][3]

Q2: What is the pKa of this compound and why is it important for solubility?

A2: The pKa of the carboxylic acid group on this compound is approximately 6.1. The pKa is the pH at which the compound exists as 50% in its protonated (acidic) form and 50% in its deprotonated (conjugate base/salt) form. Below the pKa, the insoluble acidic form dominates. Above the pKa, the much more soluble deprotonated (salt) form is dominant. This is why dissolving it in a basic solution (with a pH well above 6.1) is necessary.

Q3: What is the recommended solvent for preparing a stock solution?

A3: The most effective and common method is to dissolve this compound in a dilute solution of sodium hydroxide (e.g., 0.1 M to 1 M NaOH), which converts the acid to its highly soluble sodium salt. While DMSO can also be used, solubility is limited to around 6 mg/mL.

Q4: What is a typical working concentration of this compound in bacterial culture media?

A4: The final working concentration in culture media typically ranges from 15 µg/mL to 50 µg/mL. A common concentration used for the selection of E. coli is 25 µg/mL.

Q5: Can I autoclave my media after adding the this compound stock solution?

A5: It is not recommended. Antibiotic stock solutions, including this compound, should be filter-sterilized and added to the culture media after it has been autoclaved and cooled to a suitable temperature (typically 50-55°C). High temperatures during autoclaving can degrade the antibiotic.

Solubility Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityNotes
Water ~0.1 mg/mL (Practically Insoluble)Solubility is highly pH-dependent.
Ethanol ~0.9 mg/mL (Very Slightly Soluble)Not recommended for making concentrated stock solutions.
DMSO ~6 mg/mLAn alternative, but NaOH is preferred for higher concentrations.
Aqueous NaOH >50 mg/mLThe recommended solvent for creating concentrated stock solutions.

Detailed Troubleshooting Guide

Q: I successfully dissolved my this compound in NaOH, but it precipitated immediately when I added it to my autoclaved culture medium. What happened?

A: This is the most common problem and is almost always caused by a pH drop. Your sterile stock solution is highly alkaline, but your culture medium (e.g., LB Broth, pH ~7.0-7.5) is at a much lower pH. When the alkaline stock is diluted into the buffered, near-neutral medium, the pH of the immediate surrounding solution drops. This drop can be sufficient to protonate the this compound salt, converting it back to its insoluble acid form, causing it to precipitate.

Solution Workflow:

  • Verify Media pH: Ensure your final culture medium is buffered to a pH of 7.2 or higher before adding the antibiotic.

  • Add Stock Slowly: Add the this compound stock solution to the cooled media drop-by-drop while stirring or swirling vigorously. This helps to disperse the alkaline stock quickly, preventing localized pH drops.

  • Warm the Media: Adding the stock to media that is still warm (50-55°C) can help maintain solubility during addition.

Experimental Protocols

Protocol: Preparation of a 25 mg/mL this compound Stock Solution

This protocol details the standard method for preparing a filter-sterilized, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile graduated cylinders and/or volumetric flasks

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile conical tube or storage vials

Procedure:

  • Weigh out 250 mg of this compound powder and place it into a sterile 15 mL conical tube.

  • Add approximately 7 mL of sterile, purified water to the tube. The powder will not dissolve and will form a suspension.

  • Add 1 M NaOH dropwise while vortexing or inverting the tube continuously.

  • Continue adding NaOH one drop at a time until the this compound powder is completely dissolved. The solution should become clear. Be patient, as this can take a few minutes. Avoid adding a large excess of NaOH.

  • Once dissolved, add sterile water to bring the final volume to exactly 10 mL. This yields a final concentration of 25 mg/mL.

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Filter-sterilize the solution into a new, sterile conical tube or into smaller, single-use aliquots.

  • Label the vials clearly with the name, concentration (25 mg/mL), and date.

  • Storage: Store the stock solution at -20°C for long-term use or at 4°C for short-term use (up to one week).

Visual Guides

G start Problem: This compound (NA) Precipitation Observed in Culture Media q1 Was the stock solution prepared using NaOH? start->q1 sol1 Incorrect Stock Preparation: NA is insoluble in water/media. Follow protocol to remake stock using dilute NaOH. q1->sol1 No q2 Was the stock solution clear before adding to media? q1->q2 Yes sol2 Incomplete Dissolution: Ensure all NA powder is dissolved in NaOH before filter sterilization. Add NaOH dropwise with vortexing. q2->sol2 No q3 Was stock added to cooled media (<60°C) while stirring? q2->q3 Yes sol3 Localized pH Drop: Add stock slowly to warm, continuously stirring media to prevent localized precipitation. q3->sol3 No end_node Root Cause Identified: Media pH is too low, converting soluble NA-salt back to insoluble NA-acid. q3->end_node Yes

References

Technical Support Center: Optimizing Nalidixic Acid Concentration for DH5α E. coli Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nalidixic acid and DH5α E. coli strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in E. coli?

This compound is a quinolone antibiotic that targets bacterial DNA gyrase (specifically, the GyrA subunit) and topoisomerase IV.[1][2][3] By inhibiting these enzymes, it prevents DNA replication, transcription, and repair, ultimately leading to cell death in susceptible bacteria.[1][4]

Q2: Why is the DH5α strain of E. coli resistant to this compound?

The DH5α strain possesses a gyrA96 mutation, which confers resistance to this compound. This resistance allows for the use of this compound in growth media to select for the DH5α strain and prevent the growth of contaminating bacteria that lack this mutation.

Q3: What is the recommended working concentration of this compound for DH5α?

The optimal concentration can vary, but a common starting point is between 15 µg/mL and 25 µg/mL. It's important to note that at lower, sub-optimal concentrations, this compound may act in a bacteriostatic manner (inhibiting growth) rather than a bactericidal manner (killing the bacteria), which can result in the formation of very small colonies.

Q4: How should I prepare a stock solution of this compound?

This compound has poor solubility in water. To prepare a stock solution, it is recommended to dissolve it in a dilute solution of sodium hydroxide (NaOH) or an organic solvent like dimethyl sulfoxide (DMSO).

  • Using NaOH: A common method is to dissolve this compound in 0.1 M to 0.15 M NaOH. For example, to make a 25 mg/mL stock, you can dissolve 100 mg of this compound in a small volume of distilled water (e.g., 3.5 mL), then add 1N NaOH dropwise while vortexing until the powder dissolves, and finally bring the total volume to 4 mL.

  • Using DMSO: this compound is soluble in DMSO. Prepare a concentrated stock in DMSO and then dilute it to the final working concentration in your culture medium. Be mindful of the final DMSO concentration in your media, as it can have physiological effects on the cells.

After dissolving, it is crucial to filter-sterilize the stock solution.

Troubleshooting Guide

Issue 1: Slow growth or very small colonies of DH5α on this compound plates.

  • Cause: The concentration of this compound may be sub-optimal, leading to a bacteriostatic effect rather than allowing for robust growth of the resistant strain.

  • Solution:

    • Optimize Concentration: Titrate the concentration of this compound. A concentration of 25 µg/mL is often effective for achieving a bactericidal effect on contaminants while allowing for healthy DH5α growth.

    • Fresh Plates: Ensure your this compound plates are freshly prepared, as the antibiotic can degrade over time.

Issue 2: No growth of DH5α after streaking from a glycerol stock.

  • Cause 1: Incorrect this compound Concentration. The concentration might be too high, inhibiting even the resistant DH5α strain.

  • Solution 1: Verify the calculations for your stock and working solutions. If in doubt, prepare fresh solutions and plates.

  • Cause 2: Poor Viability of Glycerol Stock. The cells in your glycerol stock may have lost viability.

  • Solution 2: Streak the glycerol stock on a plain LB plate without any antibiotics to check for cell viability. If growth occurs on the plain LB plate but not on the this compound plate, the issue is likely with the antibiotic concentration.

Issue 3: Contamination in the DH5α culture despite using this compound.

  • Cause: The contaminating organism may be resistant to this compound. This compound is primarily effective against Gram-negative bacteria, and many Gram-positive organisms are intrinsically resistant.

  • Solution:

    • Identify the Contaminant: Perform a Gram stain to determine the nature of the contaminating organism.

    • Use a Different Selection Marker: If your DH5α strain is being used for transformations, rely on the antibiotic resistance marker provided by your plasmid for selection.

    • Aseptic Technique: Review and reinforce sterile laboratory practices to prevent contamination.

Data Presentation

ParameterValueSource
Common Working Concentrations 15 µg/mL - 25 µg/mL
Bacteriostatic Concentration Lower, sub-optimal concentrations
Bactericidal Concentration Higher, optimal concentrations
Solubility in Water Very low (~0.1 mg/mL)
Solubility in 0.5 M NaOH ~50 mg/mL
Solubility in DMSO ~6 mg/mL
DH5α Resistance Mechanism gyrA96 mutation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (25 mg/mL in NaOH)
  • Weigh out 100 mg of this compound powder.

  • Add it to 3.5 mL of sterile distilled water in a sterile container.

  • While vortexing, add 1N NaOH drop by drop until the this compound is completely dissolved.

  • Adjust the final volume to 4 mL with sterile distilled water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC)
  • Prepare a series of LB agar plates with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25, 30, 50 µg/mL).

  • Grow a culture of your DH5α strain in LB broth overnight.

  • Dilute the overnight culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Spot 10 µL of the diluted culture onto each plate.

  • Incubate the plates at 37°C for 16-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. For selecting DH5α, a concentration slightly above the MIC for susceptible strains and well below the inhibitory concentration for DH5α should be used.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 25 mg/mL) prep_plates Prepare LB Agar Plates with a Range of this compound Concentrations prep_stock->prep_plates culture Grow Overnight Culture of DH5alpha dilute Dilute Culture to Standardized Concentration culture->dilute spot Spot Diluted Culture onto Prepared Plates dilute->spot incubate Incubate Plates at 37°C spot->incubate observe Observe Growth and Determine MIC incubate->observe select Select Optimal Concentration for DH5alpha Selection observe->select

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_logic Troubleshooting Logic for DH5alpha Growth on this compound start Issue: Poor or No DH5alpha Growth on this compound Plates check_viability Is the glycerol stock viable? (Test on plain LB) start->check_viability check_concentration Is the this compound concentration correct? check_viability->check_concentration Yes re_streak Re-streak a fresh glycerol stock check_viability->re_streak No prepare_fresh Prepare fresh stock solution and plates check_concentration->prepare_fresh No / Unsure optimize_conc Optimize concentration (e.g., 25 µg/mL) check_concentration->optimize_conc Yes, but growth is poor re_streak->start prepare_fresh->start success Successful Growth optimize_conc->success

Caption: Troubleshooting flowchart for DH5alpha growth issues.

References

How to dissolve nalidixic acid for stock solutions using NaOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nalidixic acid. Below you will find detailed protocols and quantitative data to assist in the preparation of stock solutions using sodium hydroxide (NaOH).

Frequently Asked Questions (FAQs)

Q1: Why is NaOH used to dissolve this compound?

This compound is practically insoluble in water but dissolves in alkaline solutions.[1][2][3] Sodium hydroxide (NaOH) deprotonates the carboxylic acid group of this compound, forming the more soluble sodium salt.[3]

Q2: What is the recommended concentration for a this compound stock solution?

Commonly prepared stock solution concentrations range from 10 mg/mL to 50 mg/mL.[4] The optimal concentration depends on the specific requirements of your experiment.

Q3: What concentration of NaOH should be used?

The concentration of NaOH used to dissolve this compound varies between protocols, with concentrations such as 0.1 N, 0.15 M, 0.2 N, 0.5 M, and 1 M being reported. It is crucial to use a sufficient amount to fully dissolve the this compound.

Q4: How should I store the this compound stock solution?

Aqueous stock solutions of this compound are not recommended for long-term storage, with some sources advising against storing for more than one day. For longer-term storage, it is recommended to store aliquots at -20°C.

Troubleshooting Guide

Problem: The this compound is not dissolving completely.

  • Solution 1: Incremental NaOH Addition. Add the NaOH solution dropwise while continuously mixing or vortexing. This gradual increase in pH helps to ensure complete deprotonation and dissolution.

  • Solution 2: Gentle Warming. Gently warm the solution to 37°C to aid in dissolution. An ultrasonic bath can also be used to facilitate the process.

  • Solution 3: Check NaOH Concentration. Ensure the NaOH concentration is sufficient to dissolve the amount of this compound being used.

Problem: The solution is cloudy or has precipitated after cooling.

  • Solution 1: Incomplete Dissolution. The this compound may not have been fully dissolved initially. Re-warming the solution and continuing to mix may resolve the issue.

  • Solution 2: pH Imbalance. The pH of the final solution may be too low, causing the this compound to precipitate out. Ensure enough NaOH has been added to maintain a sufficiently alkaline pH.

Quantitative Data Summary

ParameterValueReference
Solubility in 0.5 M NaOH ~50 mg/mL
Solubility in Acetonitrile ~1 mg/mL
Solubility in Water Practically insoluble
Stock Solution Concentration 10 - 50 mg/mL
Working Concentration 2 - 200 µg/mL
Storage (Aqueous Solution) Not recommended for more than one day
Storage (Frozen Aliquots) -20°C

Experimental Protocols

Protocol 1: Preparation of a 30 mg/mL this compound Stock Solution

This protocol is adapted from a standard microbiology laboratory procedure.

Materials:

  • This compound: 900 mg

  • Sodium Hydroxide (NaOH): 360 mg

  • Deionized Water (ddH₂O): 30 mL

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh 900 mg of this compound and 360 mg of NaOH.

  • Add the this compound and NaOH to a sterile container.

  • Add 30 mL of ddH₂O.

  • Mix thoroughly until the this compound is completely dissolved.

  • Filter sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot into sterile tubes and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Dropwise Dissolution Method

This method is recommended when encountering solubility issues.

Materials:

  • This compound

  • 1 M NaOH solution

  • Sterile deionized water

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile container.

  • Add approximately half of the final desired volume of sterile deionized water.

  • While vortexing, add 1 M NaOH drop by drop until the this compound is completely dissolved.

  • Bring the solution to the final desired volume with sterile deionized water.

  • Filter sterilize the solution using a 0.22 µm syringe filter.

  • Store in appropriate aliquots at -20°C.

Visualizations

Nalidixic_Acid_Preparation_Workflow cluster_materials Materials cluster_procedure Procedure Nalidixic_Acid This compound Powder Weigh 1. Weigh this compound & NaOH Nalidixic_Acid->Weigh NaOH NaOH Pellets/Solution NaOH->Weigh Water Sterile ddH₂O Add_Water 3. Add Sterile Water Water->Add_Water Combine 2. Combine in Sterile Container Weigh->Combine Combine->Add_Water Dissolve 4. Dissolve with Mixing/Vortexing (Add NaOH dropwise if needed) Add_Water->Dissolve Filter 5. Filter Sterilize (0.22 µm) Dissolve->Filter Aliquot 6. Aliquot into Sterile Tubes Filter->Aliquot Store 7. Store at -20°C Aliquot->Store

Caption: Workflow for preparing a this compound stock solution using NaOH.

Nalidixic_Acid_MoA cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Replication DNA Replication DNA->Replication Cell_Division Cell Division Replication->Cell_Division Nalidixic_Acid This compound Nalidixic_Acid->DNA_Gyrase Inhibits

Caption: Mechanism of action of this compound.

References

Paradoxical effect of high nalidixic acid concentrations on bacterial survival

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the paradoxical effect of high concentrations of nalidixic acid on bacterial survival.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical effect of this compound?

A1: The paradoxical effect, also known as the Eagle effect, refers to the observation that at concentrations above its most effective bactericidal range, this compound's killing activity decreases, and it becomes more bacteriostatic.[1][2] Essentially, higher concentrations of the antibiotic can lead to increased bacterial survival compared to lower, more bactericidal concentrations.

Q2: What is the proposed mechanism behind this paradoxical effect?

A2: At lower, bactericidal concentrations (typically 50-200 µg/mL for many Gram-negative bacteria), this compound primarily inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and triggering the SOS response, which ultimately results in cell death.[1][2] However, at higher, bacteriostatic concentrations (around 400 µg/mL), this compound also inhibits RNA and protein synthesis.[1] This secondary effect is thought to antagonize its own bactericidal action, as the processes required for cell death (which are dependent on protein synthesis) are inhibited.

Q3: Which bacterial species are known to exhibit this effect?

A3: This phenomenon is primarily observed in Gram-negative bacteria. Species such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella enterica have been reported to show a paradoxical response to this compound.

Q4: What is the SOS response and how is it related to this compound's action?

A4: The SOS response is a global response to DNA damage in bacteria in which the cell cycle is arrested and DNA repair and mutagenesis are induced. This compound-induced DNA damage is a strong inducer of the SOS response. The activation of the RecA protein is a key step, which leads to the cleavage of the LexA repressor and the subsequent expression of various SOS genes involved in DNA repair.

Troubleshooting Guides

Issue 1: Inconsistent or no paradoxical effect observed in bacterial survival assays.

  • Question: We are not observing the expected increase in bacterial survival at high concentrations of this compound. What could be the reason?

  • Answer:

    • Incorrect Concentration Range: The concentration range tested may not be high enough to induce the paradoxical effect. For many Gram-negative bacteria, the bactericidal effect is maximal between 50-200 µg/mL, with the paradoxical bacteriostatic effect appearing at concentrations around and above 400 µg/mL. Ensure your concentration range extends sufficiently high.

    • Inoculum Size: The initial bacterial density can influence the outcome. While some studies suggest the effect is independent of the inoculum size, very high or very low starting inoculums might affect the dynamics of antibiotic action. Standardize your inoculum to approximately 5 x 10^5 CFU/mL for MIC/MBC assays.

    • Growth Phase of Bacteria: The physiological state of the bacteria is crucial. Ensure you are using bacteria from the exponential (log) phase of growth for your experiments, as stationary phase bacteria can exhibit different susceptibility patterns.

    • Media Composition: The composition of the culture medium can affect antibiotic activity. Use a standardized medium like Mueller-Hinton Broth (MHB) for susceptibility testing to ensure consistency.

    • This compound Solubility: this compound has poor solubility in water. Improperly dissolved drug can lead to inaccurate concentrations. Prepare stock solutions in a suitable solvent like 0.1 M NaOH and then dilute into your culture medium.

Issue 2: High variability in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) results.

  • Question: Our MIC and MBC values for this compound vary significantly between experiments. How can we improve reproducibility?

  • Answer:

    • Standardize Inoculum Preparation: As mentioned above, a consistent starting inoculum is critical. Use a spectrophotometer to adjust the optical density (OD) of your bacterial suspension to a 0.5 McFarland standard before dilution.

    • Precise Serial Dilutions: Ensure accurate and consistent serial dilutions of this compound. Use calibrated pipettes and change tips between dilutions to avoid carryover.

    • Incubation Conditions: Maintain consistent incubation temperature (e.g., 37°C) and duration (typically 18-24 hours). Fluctuations can affect bacterial growth and antibiotic efficacy.

    • Endpoint Reading: The visual determination of growth inhibition (for MIC) can be subjective. Have a consistent method for reading the results, and if possible, use a plate reader to measure turbidity for a more objective assessment. For MBC, ensure complete and even plating of the cultures from the MIC wells.

Quantitative Data

Table 1: this compound Susceptibility and Paradoxical Effect Concentrations for Various Gram-Negative Bacteria

Bacterial SpeciesTypical MIC Range (µg/mL)Optimal Bactericidal Concentration (µg/mL)Concentration for Paradoxical Effect (µg/mL)
Escherichia coli4 - 3250 - 200> 400
Klebsiella pneumoniae8 - 6450 - 200> 400
Pseudomonas aeruginosa> 256 (often resistant)Not typically observed due to high intrinsic resistanceNot well-documented
Salmonella enterica4 - 1650 - 200> 400

Note: These values are approximate and can vary depending on the specific strain and experimental conditions. Data compiled from multiple sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard clinical laboratory procedures.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution (e.g., 10 mg/mL in 0.1 M NaOH)

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted culture 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare the desired starting concentration of this compound in well 1 by adding the appropriate amount of stock solution and MHB to a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (from step 1) to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from the previous protocol

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile spreaders or loops

Procedure:

  • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.

  • Spot-plate or spread the aliquot onto a labeled section of an agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Measurement of RNA and Protein Synthesis Inhibition

This protocol uses the incorporation of radiolabeled precursors to measure the rates of RNA and protein synthesis.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound at various concentrations

  • [³H]-uridine (for RNA synthesis)

  • [³H]-leucine (for protein synthesis)

  • Trichloroacetic acid (TCA), ice-cold (5% and 10%)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow a bacterial culture to mid-log phase in a suitable medium.

  • Divide the culture into aliquots and add different concentrations of this compound (including a no-drug control). Incubate for a short period (e.g., 15-30 minutes).

  • Add [³H]-uridine or [³H]-leucine to the respective aliquots at a final concentration of 1-5 µCi/mL.

  • Take samples at various time points (e.g., 0, 5, 10, 15 minutes).

  • To stop the incorporation, add an equal volume of ice-cold 10% TCA to each sample.

  • Incubate the samples on ice for at least 30 minutes to precipitate macromolecules.

  • Collect the precipitate by filtering the samples through glass fiber filters.

  • Wash the filters twice with ice-cold 5% TCA and once with ethanol to remove unincorporated radiolabel.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • The rate of incorporation (counts per minute per unit of time) is proportional to the rate of RNA or protein synthesis.

Visualizations

Signaling Pathway of this compound Action and the SOS Response

Nalidixic_Acid_SOS_Pathway cluster_drug_action This compound Action cluster_sos_response SOS Response cluster_cellular_outcome Cellular Outcome cluster_paradoxical_effect Paradoxical Effect (High Concentration) Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV Nalidixic_Acid->DNA_Gyrase Inhibits DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage Causes RecA RecA Activation DNA_Damage->RecA Induces LexA LexA Cleavage RecA->LexA Mediates SOS_Genes SOS Gene Expression (DNA Repair) LexA->SOS_Genes De-represses Cell_Death Bactericidal Effect SOS_Genes->Cell_Death High_Nalidixic_Acid High this compound RNA_Protein_Syn Inhibition of RNA & Protein Synthesis High_Nalidixic_Acid->RNA_Protein_Syn RNA_Protein_Syn->Cell_Death Inhibits Bacteriostasis Bacteriostatic Effect RNA_Protein_Syn->Bacteriostasis

Caption: Mechanism of this compound action and the SOS response.

Experimental Workflow for Investigating the Paradoxical Effect

Paradoxical_Effect_Workflow cluster_preparation Preparation cluster_assays Bacterial Viability Assays cluster_synthesis_assays Macromolecular Synthesis Assays cluster_analysis Data Analysis Prep_Culture Prepare Bacterial Culture (Log Phase) MIC_Assay Perform MIC Assay Prep_Culture->MIC_Assay RNA_Synthesis Measure RNA Synthesis ([3H]-uridine incorporation) Prep_Culture->RNA_Synthesis Protein_Synthesis Measure Protein Synthesis ([3H]-leucine incorporation) Prep_Culture->Protein_Synthesis Prep_Nalidixic Prepare this compound Serial Dilutions Prep_Nalidixic->MIC_Assay Prep_Nalidixic->RNA_Synthesis Prep_Nalidixic->Protein_Synthesis MBC_Assay Perform MBC Assay MIC_Assay->MBC_Assay Analyze_Viability Analyze Survival Curve (CFU/mL vs. Concentration) MBC_Assay->Analyze_Viability Analyze_Synthesis Analyze Synthesis Rates vs. Concentration RNA_Synthesis->Analyze_Synthesis Protein_Synthesis->Analyze_Synthesis Correlate_Data Correlate Viability with Synthesis Inhibition Analyze_Viability->Correlate_Data Analyze_Synthesis->Correlate_Data

Caption: Experimental workflow for studying the paradoxical effect.

References

Technical Support Center: Nalidixic Acid in Microbiological Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals using nalidixic acid in microbiological media.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in prepared microbiological agar plates?

A1: this compound is quite stable in agar plates when stored properly. One study demonstrated no significant loss of bioactivity in plates containing this compound after 30 days of storage in sealed bags at 4°C[1][2]. For practical purposes, plates containing this compound should be acceptable for use for at least a month when stored at 4°C[3].

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: this compound stock solutions should be stored frozen to maintain potency. Recommendations vary slightly, but generally, they can be stored at -20°C for at least one month or at -80°C for up to six months[4][5]. It is best practice to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

Q3: What factors can lead to the degradation of this compound in media?

A3: Several factors can contribute to the degradation of antibiotics in media:

  • Temperature: Heat can cause degradation. It is advisable to cool autoclaved agar to around 55°C before adding the antibiotic stock solution. Thermal decomposition of this compound can lead to dimerization through decarboxylation.

  • pH: The pH of the medium can influence the stability of quinolone antibiotics. While this compound is effective over the entire urinary pH range, significant deviations in media pH could potentially affect its structure and efficacy.

  • Light: Some quinolones are light-sensitive. Although specific data on this compound's photosensitivity in media is limited, photodegradation has been observed under certain laboratory conditions. It is good practice to store plates protected from light, for example, in a dark cold room or wrapped in foil.

Q4: How should I prepare a stock solution of this compound?

A4: The sodium salt of this compound can be dissolved in sterile water to prepare a stock solution, typically in the range of 5-50 mg/mL. For the acid form, solvents like chloroform, toluene, or a dilute sodium hydroxide solution (e.g., 0.5 M NaOH) are often used. Always refer to the manufacturer's instructions for the specific product you are using.

Troubleshooting Guide

This section addresses common problems encountered when using this compound for bacterial selection.

Problem: Unexpected bacterial growth or satellite colonies on selective plates.

If you observe unexpected growth on your this compound plates, it could be due to several factors. The following flowchart can help diagnose the potential cause.

G start Unexpected Colony Growth on this compound Plates cause1 Is the colony type uniform and expected to be resistant? start->cause1 cause2 Could the this compound have degraded? start->cause2 cause3 Was the correct concentration of antibiotic used? start->cause3 cause4 Is general contamination a possibility? start->cause4 sol1_yes Action: Verify resistance profile. This may be true resistance. cause1->sol1_yes Yes sol1_no Proceed to check other possibilities. cause1->sol1_no No sol2 Check plate age, storage (light/temp), and stock solution integrity. cause2->sol2 sol3 Verify stock concentration and volume added to media. Recalculate if necessary. cause3->sol3 sol4 Review sterile technique. Check for contamination in media, water, or reagents. cause4->sol4

Caption: Troubleshooting workflow for unexpected growth on selective media.

Experimental Protocols & Data

While a comprehensive study found this compound to be stable for 30 days at 4°C, degradation is dependent on your specific media and storage conditions. If you suspect degradation is affecting your experiments, you can perform a quality control check.

Protocol: Bioassay for Assessing this compound Activity in Agar Plates

This protocol provides a method to test the biological activity of this compound in stored agar plates compared to freshly prepared ones.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep1 1. Prepare a standardized inoculum of a susceptible strain (e.g., E. coli ATCC 25922) to 0.5 McFarland standard. prep2 2. Use a sterile swab to create a confluent lawn of bacteria on both: a) Freshly prepared this compound plate b) Stored this compound plate prep1->prep2 test1 3. Place a filter paper disc with a known high concentration of this compound (or use a control antibiotic disc) on a section of each plate. prep2->test1 test2 4. Incubate plates at 35-37°C for 18-24 hours. test1->test2 analysis1 5. Observe the lawn of growth. - Fresh Plate: Should show no growth (inhibition). - Stored Plate: Growth indicates loss of antibiotic activity. test2->analysis1 analysis2 6. Measure the zone of inhibition around the high-concentration disc. A significantly smaller zone on the stored plate suggests partial degradation. analysis1->analysis2

Caption: Experimental workflow for testing this compound bioactivity in agar.
Data Presentation

Specific quantitative data for the degradation of this compound over time in various microbiological media is not extensively published. Researchers should validate stability under their own specific experimental and storage conditions. If you perform a stability study (e.g., using HPLC or a bioassay), the results can be summarized as follows.

Table 1: Example - Bioactivity of this compound in Agar Plates Stored at 4°C

Storage TimePlate ConditionGrowth of Susceptible StrainZone of Inhibition (mm)Activity Status
Day 1 (Fresh)ControlNo Growth25Fully Active
Week 2Stored, DarkNo Growth24Active
Week 4Stored, DarkNo Growth24Active
Week 6Stored, DarkScant Growth20Reduced Activity
Week 4Stored, LightSome Growth18Degraded

Note: This table is illustrative. Actual results may vary based on media type, initial concentration, light exposure, and storage temperature.

References

Nalidixic acid stability and storage conditions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of nalidixic acid for laboratory use.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound is stable for at least four years when stored at 4°C.[1] It can also be stored at room temperature, preferably between 15-30°C, in a dry, well-ventilated place away from light and strong oxidizing agents.[2][3][4] It is important to keep the container tightly closed.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its poor solubility in water (0.1 g/L), this compound stock solutions are typically prepared using an alkaline solution or an organic solvent. A common method is to dissolve it in sodium hydroxide (NaOH) solution. Alternatively, dimethyl sulfoxide (DMSO) or acetonitrile can be used.

Q3: How do I prepare a stock solution of this compound using sodium hydroxide?

A3: To prepare a 30 mg/mL stock solution, you can dissolve 900 mg of this compound and 360 mg of NaOH in 30 mL of distilled water. The solution should then be filter-sterilized.

Q4: What is the stability of this compound in different types of solutions?

A4: The stability of this compound is highly dependent on the storage conditions and the solvent used.

  • Aqueous solutions (in NaOH): It is not recommended to store aqueous solutions for more than one day.

  • DMSO stock solutions: When stored at -20°C, the solution is stable for up to one month, and at -80°C, it is stable for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is light-sensitive. Both the solid form and solutions should be protected from light.

Troubleshooting Guide

Issue: My this compound solution has precipitated.

  • Cause: This is often due to the low solubility of this compound in neutral or acidic aqueous solutions. If a stock solution prepared in NaOH is diluted into an acidic buffer, the this compound may precipitate out.

  • Solution:

    • Ensure the final pH of your working solution is in the alkaline range. The solubility of this compound increases with pH.

    • When diluting a stock solution, add the this compound stock to the buffer slowly while stirring to facilitate dissolution.

    • If using an organic solvent like DMSO for the stock, ensure the final concentration of the organic solvent in your aqueous medium is low, as high concentrations may be toxic to cells and can also lead to precipitation upon dilution.

Issue: I am observing reduced antibacterial activity of my this compound solution.

  • Cause: This could be due to degradation of the this compound. As mentioned, aqueous solutions are not stable for long periods. Exposure to light can also cause degradation.

  • Solution:

    • Always prepare fresh aqueous solutions of this compound for your experiments.

    • If using a stock solution stored at -20°C or -80°C, ensure it is within the recommended storage period (1 month and 6 months, respectively).

    • Protect your solutions from light by storing them in amber vials or wrapping the containers in foil.

Data Summary

Table 1: Storage Conditions and Stability of this compound

FormSolventStorage TemperatureStabilityReference
SolidN/A4°C≥ 4 years
SolidN/ARoom TemperatureStable
Stock SolutionDMSO-20°C1 month
Stock SolutionDMSO-80°C6 months
Aqueous Solution0.5 M NaOHNot Recommended≤ 1 day

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water0.1 g/L
Acetonitrile~1 mg/mL
0.5 M NaOH~50 mg/mL
DMSO6 mg/mL
Chloroform20 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 30 mg/mL this compound Stock Solution in NaOH

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Distilled water (ddH₂O)

  • Sterile filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weigh out 900 mg of this compound and 360 mg of NaOH.

  • Add the powders to a sterile container.

  • Add 30 mL of ddH₂O.

  • Mix thoroughly until both the this compound and NaOH are completely dissolved. Gentle warming may be applied if necessary.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterilized stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for up to one month.

Visual Guides

Nalidixic_Acid_Stability_Factors cluster_storage Storage Conditions cluster_properties Chemical Properties Temperature Temperature Nalidixic_Acid_Stability Nalidixic_Acid_Stability Temperature->Nalidixic_Acid_Stability Affects degradation rate Light_Exposure Light_Exposure Light_Exposure->Nalidixic_Acid_Stability Causes photodegradation Solvent Solvent Solvent->Nalidixic_Acid_Stability Determines solution stability pH_of_Solution pH_of_Solution pH_of_Solution->Nalidixic_Acid_Stability Impacts solubility and stability Presence_of_Oxidizing_Agents Presence_of_Oxidizing_Agents Presence_of_Oxidizing_Agents->Nalidixic_Acid_Stability Can cause chemical degradation

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow start Experiment Issue with This compound issue What is the issue? start->issue precipitation Precipitation in solution issue->precipitation Precipitation low_activity Reduced antibacterial activity issue->low_activity Low Activity check_ph Check final pH of the medium. Is it alkaline? precipitation->check_ph check_storage Check storage conditions and age of solution. low_activity->check_storage adjust_ph Adjust pH to be alkaline. check_ph->adjust_ph No check_dilution Review dilution procedure. Add stock to buffer slowly. check_ph->check_dilution Yes end Issue Resolved adjust_ph->end check_dilution->end prepare_fresh Prepare fresh solution. Protect from light. check_storage->prepare_fresh Improper/Old check_storage->end Proper/Fresh prepare_fresh->end

Caption: Troubleshooting workflow for common this compound issues.

References

Technical Support Center: Nalidixic Acid & Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for researchers working with nalidixic acid, focusing on the critical impact of environmental pH on its antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic quinolone antibiotic effective against many Gram-negative bacteria.[1] Its primary mechanism is the inhibition of bacterial DNA synthesis.[2][3] It specifically targets DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, causing double-stranded DNA breaks that are lethal to the bacterial cell.[1][4]

Q2: Why is pH a critical factor in experiments involving this compound?

The pH of the culture medium significantly influences the activity of this compound. As a monocarboxylic acid with a pKa of approximately 6.0, its charge state and, consequently, its ability to penetrate bacterial cells are pH-dependent. At acidic pH (below its pKa), the molecule is largely un-ionized (uncharged), making it more lipophilic and facilitating its diffusion across the bacterial cell membrane. This generally leads to increased antibacterial activity. Conversely, at neutral or alkaline pH, the molecule is ionized (negatively charged), reducing its ability to enter the cells and thereby decreasing its efficacy.

Q3: What is the optimal pH range for this compound activity?

While this compound is reported to be effective over the entire urinary pH range, its bactericidal activity is generally enhanced in acidic conditions (pH below 6.0). For some novel fluoroquinolones, which are derivatives of this compound, enhanced activity under acidic pH has been clearly demonstrated. Researchers should determine the optimal pH for their specific bacterial strain and experimental conditions, but a starting point for enhanced activity is often a slightly acidic pH (e.g., 5.8-6.5).

Q4: How does pH affect the solubility of this compound?

This compound is practically insoluble in water but dissolves in alkaline solutions, such as sodium hydroxide. It is sparingly soluble in most organic solvents. When preparing stock solutions, it is common to dissolve it in a dilute NaOH solution to create the sodium salt, which is more soluble in aqueous media. However, when this alkaline stock is diluted into a buffered culture medium, the final pH of the medium is the critical factor for the drug's activity, not the pH of the stock.

Troubleshooting Guide

Issue 1: Inconsistent or No Antibacterial Activity Observed

Possible Cause: The pH of your culture medium may be too high (neutral or alkaline).

  • Solution:

    • Verify Media pH: Use a calibrated pH meter to check the final pH of your prepared bacterial culture medium after all components (including the drug) have been added. Standard media like Mueller-Hinton Agar should be within a specific range (typically 7.2-7.4), which may not be optimal for this compound activity.

    • Adjust Media pH: Prepare a buffered medium (e.g., using MES buffer for acidic conditions) to maintain a stable, desired pH throughout the experiment. Test a range of pH values (e.g., 5.5, 6.0, 6.5, 7.2) to determine the effect on the Minimum Inhibitory Concentration (MIC) for your specific strain.

Issue 2: Precipitation of this compound in the Culture Medium

Possible Cause: The concentration of this compound exceeds its solubility at the specific pH and temperature of your experiment.

  • Solution:

    • Prepare Stock Solution Correctly: Dissolve this compound in a small volume of 0.5 M NaOH to ensure it is fully solubilized before diluting it into your culture medium.

    • Check Final Concentration: Ensure that the final working concentration in your medium does not exceed its solubility limit at the target pH. Acidic conditions that enhance activity may simultaneously decrease solubility.

    • Pre-warm the Medium: Adding the drug stock to pre-warmed medium can sometimes help maintain solubility.

Issue 3: MIC values are higher than expected from the literature.

Possible Cause 1: The bacterial strain has acquired resistance.

  • Solution: Resistance to this compound often arises from mutations in the gyrA gene, which encodes a subunit of DNA gyrase. You can screen for resistance using a standard disk diffusion test with a 30 µg this compound disk. Sequence the gyrA gene to confirm the presence of resistance-conferring mutations.

Possible Cause 2: High cation concentration in the medium.

  • Solution: The activity of quinolones can be affected by divalent cations like Mg²⁺ and Ca²⁺, which can chelate the drug. Ensure your medium is prepared with high-purity water and that cation concentrations are consistent with standard formulations (e.g., CLSI standards for Mueller-Hinton Broth).

Experimental Protocols & Data

Protocol: Determining the Effect of pH on this compound MIC

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.

  • Media Preparation:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Divide the broth into several aliquots. Adjust the pH of each aliquot to the desired values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using sterile HCl or NaOH. Use a biological buffer like MES or HEPES to stabilize the pH if necessary.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • This compound Stock Preparation:

    • Prepare a 10 mg/mL stock solution of this compound by dissolving the powder in 0.1 M NaOH.

    • Perform serial dilutions from this stock to create working solutions for the assay.

  • Inoculum Preparation:

    • Culture the test bacterium (e.g., E. coli ATCC 25922) overnight.

    • Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microplate wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of the appropriate pH-adjusted MHB to each well.

    • Add 50 µL of serially diluted this compound to the wells, creating a 2-fold dilution series.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (no drug) and a negative control (no bacteria) for each pH value.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Record the MIC value for each pH tested.

Data Presentation: pH-Dependent MIC Values

The following table summarizes hypothetical but expected results for the MIC of this compound against a susceptible E. coli strain at various pH levels.

pH of Culture MediumMIC of this compound (µg/mL)Expected Observation
5.52High Activity
6.04High Activity
6.58Moderate Activity
7.2 (Standard)16Baseline Activity
8.0>32Low to No Activity

Visual Guides

Mechanism of pH-Dependent Activity

pH_Mechanism cluster_inside Bacterial Cytoplasm NA_H_Acid This compound (NA-H) Uncharged / Lipophilic DNA_Gyrase DNA Gyrase NA_H_Acid->DNA_Gyrase High Permeation NA_Ion_Alkaline This compound (NA⁻) Charged / Hydrophilic NA_Ion_Alkaline->DNA_Gyrase Low Permeation Replication_Block DNA Replication Inhibited DNA_Gyrase->Replication_Block pH_Acid Acidic pH (pH < pKa) pH_Acid->NA_H_Acid pH_Alkaline Alkaline pH (pH > pKa) pH_Alkaline->NA_Ion_Alkaline Membrane MIC_Workflow prep_media Prepare Broth Media adjust_ph Adjust Media to Target pH Values prep_media->adjust_ph setup_plate Dispense Media, Drug, & Inoculum into 96-Well Plate adjust_ph->setup_plate prep_drug Prepare this compound Stock & Dilutions prep_drug->setup_plate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate at 37°C for 18-24 hours setup_plate->incubate read_mic Read Plates for Visual Growth incubate->read_mic analyze Determine MIC for Each pH & Compare Results read_mic->analyze

References

How to address inconsistent results with nalidixic acid susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for nalidixic acid susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.

Troubleshooting Guides

Inconsistent results in this compound susceptibility testing can compromise experimental outcomes and delay research. This guide provides a systematic approach to identifying and resolving common issues.

Question 1: Why are the zones of inhibition in my Kirby-Bauer disk diffusion assay for this compound too large or too small for my quality control (QC) strain?

Answer: Deviations in zone sizes for QC strains are a primary indicator of a technical issue in the testing procedure. Several factors can contribute to this variability. A systematic check of the following is recommended:

  • Inoculum Density: The most frequent cause of erroneous zone sizes is an improperly prepared inoculum.

    • Too light of an inoculum will result in larger zones of inhibition.

    • Too heavy of an inoculum will lead to smaller zones of inhibition.

    • Solution: Always standardize the inoculum to a 0.5 McFarland turbidity standard. This can be done visually by comparing the turbidity of the bacterial suspension to the 0.5 McFarland standard against a card with a white background and black lines, or more accurately using a spectrophotometer.[1]

  • Agar Depth: The depth of the Mueller-Hinton Agar (MHA) in the petri dish is critical for the proper diffusion of the antibiotic.

    • Thinner agar allows for excessive diffusion, resulting in larger zones.

    • Thicker agar restricts diffusion, leading to smaller zones.

    • Solution: Ensure a uniform agar depth of 4 mm in all plates.[2][3]

  • Disk Potency and Storage: The potency of the this compound disks can be compromised if not stored correctly.

    • Solution: Store disks at -20°C to +8°C in a dry environment.[2] Always allow the disk container to reach room temperature before opening to prevent condensation, which can degrade the antibiotic. Check the expiration date on the disk lot.

  • Incubation Conditions: Time and temperature of incubation are critical parameters.

    • Solution: Incubate plates at 35 ± 2°C for 16-18 hours for most rapidly growing organisms.[2] Ensure the incubator provides a stable and uniform temperature.

The following diagram outlines the troubleshooting workflow for inconsistent zone diameters:

G start Inconsistent Zone Sizes Observed inoculum Check Inoculum Density (0.5 McFarland) start->inoculum agar Verify Agar Depth (4 mm) inoculum->agar Density OK retest Retest with New Reagents/ QC Strain inoculum->retest Density Incorrect disks Assess Disk Storage & Potency agar->disks Depth OK agar->retest Depth Incorrect incubation Confirm Incubation Conditions (35±2°C, 16-18h) disks->incubation Disks OK disks->retest Disks Expired/ Improperly Stored resolve Issue Resolved incubation->resolve Conditions OK incubation->retest Conditions Incorrect retest->start Issue Persists

Troubleshooting workflow for inconsistent zone sizes.

Question 2: My broth microdilution assay for this compound is showing inconsistent Minimum Inhibitory Concentration (MIC) values. What could be the cause?

Answer: Inconsistent MIC values in a broth microdilution assay can stem from several sources. Below are the key areas to investigate:

  • Inoculum Preparation: Similar to disk diffusion, the final concentration of the bacterial inoculum in the wells is critical.

    • Solution: Ensure the initial bacterial suspension is adjusted to a 0.5 McFarland standard and then diluted according to the protocol to achieve the desired final concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Antibiotic Dilution Series: Errors in the serial dilution of this compound will directly impact the MIC result.

    • Solution: Carefully prepare the stock solution and perform the serial dilutions. Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Media and Incubation: The growth medium and incubation conditions play a vital role.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure proper incubation at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: Subjectivity in reading the MIC can lead to variability.

    • Solution: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Use a reading aid, such as a viewing box with a dark background, to assist in determining the endpoint. For bacteriostatic drugs like this compound, the MIC may be read at 80% inhibition of growth compared to the growth control.

The logical relationship for troubleshooting inconsistent MIC values is depicted below:

G cluster_solutions Solutions start Inconsistent MICs troubleshoot Check Inoculum Preparation Verify Antibiotic Dilutions Assess Media & Incubation Standardize MIC Reading start->troubleshoot sol0 Standardize to 0.5 McFarland & correct final dilution troubleshoot:f0->sol0 sol1 Use calibrated pipettes & ensure proper mixing troubleshoot:f1->sol1 sol2 Use CAMHB & incubate at 35±2°C troubleshoot:f2->sol2 sol3 Use reading aid & consistent endpoint criteria troubleshoot:f3->sol3

Troubleshooting steps for inconsistent MIC values.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does resistance develop?

A1: this compound is a first-generation quinolone antibiotic that inhibits bacterial DNA synthesis by targeting DNA gyrase (specifically the GyrA subunit) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Resistance to this compound primarily arises from chromosomal mutations in the genes encoding these enzymes (gyrA and parC), which alter the drug-binding site. Another mechanism involves changes in the outer membrane proteins that can decrease the uptake of the drug.

Q2: Why is this compound susceptibility testing still relevant with the availability of newer fluoroquinolones?

A2: this compound susceptibility can be a useful marker for detecting resistance to fluoroquinolones, such as ciprofloxacin. Strains that are resistant to this compound often exhibit reduced susceptibility or resistance to fluoroquinolones due to shared resistance mechanisms. Therefore, testing for this compound susceptibility can be a cost-effective screening method to identify isolates that may require further testing with fluoroquinolones. However, it's important to note that some fluoroquinolone resistance mechanisms may not confer resistance to this compound, so it is not a perfect predictor.

Q3: What are the acceptable quality control ranges for this compound susceptibility testing?

A3: The acceptable QC ranges for this compound are dependent on the specific QC strain and the testing method used. These ranges are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quality Control StrainTesting MethodThis compound Concentration/DiskAcceptable Zone Diameter (mm) or MIC (µg/mL)
Escherichia coli ATCC® 25922Disk Diffusion30 µg22 - 28
Escherichia coli ATCC® 25922Broth MicrodilutionN/A1 - 4
Haemophilus influenzae ATCC® 49766Disk Diffusion30 µg26 - 32

Note: These ranges are based on CLSI guidelines and may be subject to change. Always refer to the latest CLSI M100 document for the most current information.

Q4: Can I use a different medium instead of Mueller-Hinton Agar for disk diffusion testing?

A4: No, for standardized disk diffusion susceptibility testing, Mueller-Hinton Agar is the recommended and validated medium. Using other media can lead to significant variations in results due to differences in nutrient content, pH, and cation concentrations, which can affect antibiotic activity and bacterial growth.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate the broth at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (usually 2-6 hours).

    • Adjust the turbidity of the inoculum to match that of a 0.5 McFarland standard by adding sterile broth or saline.

  • Inoculation of the Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60° between each of the three streakings to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk with sterile forceps to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, they should be placed at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate them at 35 ± 2°C for 16-18 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Broth Microdilution MIC Assay

This protocol is a general guideline for performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 0.1 N NaOH).

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized and diluted inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.

References

Optimizing incubation time for nalidixic acid selection plates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of nalidixic acid selection plates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic quinolone antibiotic that inhibits bacterial DNA synthesis.[1][2][3] It specifically targets DNA gyrase (topoisomerase II) in Gram-negative bacteria.[1][4] By binding to the A subunit of DNA gyrase, this compound prevents the supercoiling of DNA, which is essential for DNA replication and transcription, ultimately leading to bacterial cell death.

Q2: What is the recommended concentration of this compound for selection plates?

The optimal concentration of this compound can vary depending on the bacterial species and the specific application. However, a general working concentration range is 25-50 µg/mL. For selecting E. coli strains like DH5α, which carry a chromosomal resistance mutation (gyrA96), a concentration of 25 µg/mL is commonly used. It's important to note that at lower concentrations, this compound may act in a bacteriostatic manner (inhibiting growth), while at optimal concentrations, it is bactericidal (kills bacteria).

Q3: How stable is this compound in agar plates?

This compound is highly stable in agar plates. Studies have shown no significant loss of bioactivity for up to 30 days when plates are stored at 4°C. This makes it a reliable selection agent for experiments that may require longer incubation periods or for plates that are prepared in batches and stored.

Q4: Can I use this compound to prevent any contamination?

This compound is primarily effective against Gram-negative bacteria. It will not prevent the growth of Gram-positive bacteria or fungi. Therefore, if you are experiencing contamination with these types of microorganisms, you will need to use other appropriate antimicrobial agents.

Troubleshooting Guide

Issue 1: No or very small colonies on this compound selection plates.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration At low concentrations, this compound can be bacteriostatic rather than bactericidal, leading to very small colonies. Verify that the final concentration in your plates is within the optimal range (typically 25-50 µg/mL).
Incorrect pH of the Medium The solubility and activity of this compound can be affected by pH. Ensure the final pH of your medium is appropriate for bacterial growth and antibiotic activity. This compound stock solutions are often prepared in NaOH to aid dissolution.
Issues with the Bacterial Strain Confirm that your bacterial strain is indeed resistant to this compound. For example, E. coli DH5α has a gyrA96 mutation that confers resistance. If using a sensitive strain, no growth is expected.
Prolonged Incubation Needed Some resistant strains may grow slower in the presence of the antibiotic. Extend the incubation time and monitor for colony growth.

Issue 2: Unexpected growth of non-resistant bacteria (satellite colonies).

Possible Cause Troubleshooting Step
Degradation of this compound While generally stable, improper storage or very long incubation times at elevated temperatures could potentially lead to some degradation. However, this compound is known to be stable for extended periods.
Low Antibiotic Concentration An insufficient concentration of this compound may not be enough to kill all sensitive cells, allowing for the growth of satellite colonies around a resistant colony. Ensure the correct concentration is used.
Cross-Contamination Ensure aseptic techniques were followed during plate preparation and streaking to prevent contamination with other organisms.

Experimental Protocols

Protocol 1: Preparation of this compound Selection Plates

  • Prepare the Agar Medium: Prepare your desired agar medium (e.g., LB agar) according to the manufacturer's instructions. Autoclave to sterilize.

  • Cool the Medium: Cool the autoclaved medium to 50-55°C in a water bath. Holding the agar at this temperature is crucial to prevent heat inactivation of the antibiotic.

  • Prepare this compound Stock Solution:

    • To prepare a 30 mg/mL stock solution, dissolve 300 mg of this compound in 10 mL of 0.15 M NaOH.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C.

  • Add this compound to the Medium:

    • Aseptically add the required volume of the this compound stock solution to the cooled agar medium to achieve the desired final concentration (e.g., for a final concentration of 30 µg/mL, add 1 mL of a 30 mg/mL stock solution to 1 L of medium).

  • Mix and Pour Plates: Gently swirl the flask to ensure the antibiotic is evenly distributed. Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

  • Storage: Store the plates at 4°C in a sealed bag to prevent contamination and drying. Plates are stable for up to 30 days.

Protocol 2: Optimizing Incubation Time

  • Prepare a dilution series of your bacterial culture.

  • Plate the dilutions on this compound selection plates and control plates (without this compound).

  • Incubate the plates at the optimal growth temperature for your bacterial strain (e.g., 37°C for E. coli).

  • Monitor the plates at regular intervals (e.g., 12, 16, 24, 36, and 48 hours).

  • Record the time at which distinct, well-formed colonies appear on the selection plates.

  • Compare the colony size and number on the selection plates to the control plates to assess the selective pressure and growth rate. For some applications, incubation for 3-5 days may be necessary.

Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Analysis prep_agar Prepare Agar Medium cool_agar Cool to 50-55°C prep_agar->cool_agar add_nal Add this compound to Agar cool_agar->add_nal prep_stock Prepare this compound Stock Solution prep_stock->add_nal pour_plates Pour Plates add_nal->pour_plates plate_cells Plate on Selection and Control Plates pour_plates->plate_cells prepare_culture Prepare Bacterial Culture Dilutions prepare_culture->plate_cells incubate Incubate at Optimal Temperature plate_cells->incubate monitor Monitor Colony Growth at Time Intervals incubate->monitor record_time Record Time to Visible Colonies monitor->record_time compare_plates Compare Selection vs. Control Plates record_time->compare_plates optimize Determine Optimal Incubation Time compare_plates->optimize

Caption: Workflow for optimizing incubation time on this compound plates.

Troubleshooting_Guide cluster_no_growth No or Small Colonies cluster_contam Unexpected Growth start Problem with This compound Plates check_conc Verify this compound Concentration start->check_conc No/Small Colonies check_aseptic Review Aseptic Technique start->check_aseptic Unexpected Growth check_strain Confirm Strain Resistance check_conc->check_strain extend_incubation Extend Incubation Time check_strain->extend_incubation end_no_growth Problem Resolved extend_incubation->end_no_growth check_plate_age Check Plate Storage/Age check_aseptic->check_plate_age verify_conc Ensure Sufficient Antibiotic Concentration check_plate_age->verify_conc end_contam Problem Resolved verify_conc->end_contam

Caption: Troubleshooting logic for this compound selection plate issues.

References

Nalidixic acid interference with downstream molecular biology applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of nalidixic acid with downstream molecular biology applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[1] It functions by binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of double-strand breaks that are transiently created by the enzyme during DNA replication.[1] This leads to the accumulation of these breaks, ultimately halting DNA replication and leading to bacterial cell death.

Q2: Can this compound affect eukaryotic cells?

While this compound's primary targets are bacterial topoisomerases, some studies have shown that quinolone antibiotics can inhibit eukaryotic DNA polymerase alpha and beta. However, human topoisomerase II, the counterpart to bacterial DNA gyrase, is significantly less sensitive to this compound and other quinolones at clinically relevant concentrations.

Q3: Does this compound directly bind to DNA?

Studies using absorption spectrophotometry, DNA melting temperature analysis, and equilibrium dialysis have found no evidence of direct binding of this compound to purified DNA. Its interaction with DNA is mediated through its binding to DNA gyrase and topoisomerase IV. However, some research suggests a groove binding mode between this compound and calf thymus DNA.

Troubleshooting Guides

Polymerase Chain Reaction (PCR)

Problem: Low or no PCR amplification from a DNA template isolated from this compound-treated bacteria.

Possible Causes:

  • DNA Damage: this compound induces double-strand breaks in bacterial DNA. This fragmentation can lead to a lack of intact template for amplification of the desired PCR product.

  • Residual this compound Inhibition: Although one study showed no interference of this compound with a multiplex PCR, it has been shown to inhibit other polymerases like eukaryotic DNA polymerase alpha and beta. It is possible that high concentrations of residual this compound could inhibit certain DNA polymerases used for PCR.

Troubleshooting Steps:

  • Assess DNA Integrity: Run an aliquot of your purified DNA on an agarose gel to check for fragmentation. Severely sheared or fragmented DNA will appear as a smear rather than a distinct high-molecular-weight band.

  • Purify the DNA Sample: If not already done, purify the DNA sample using a standard silica-based spin column kit or perform a phenol-chloroform extraction followed by ethanol precipitation to remove any residual this compound and other potential inhibitors.

  • Use a DNA Repair Kit: For precious samples with suspected DNA damage, consider using a pre-CR repair mix to repair nicks and lesions in the DNA template before PCR.

  • Optimize PCR Conditions:

    • Increase Template Concentration: If the DNA is fragmented, increasing the amount of template in the PCR reaction may increase the chances of amplifying the target sequence.

    • Use a More Robust Polymerase: Some DNA polymerases have higher processivity and are more tolerant to inhibitors.

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Caption: Troubleshooting workflow for PCR issues after this compound treatment.

Cloning and Transformation

Problem: Low transformation efficiency when using competent cells prepared from this compound-treated bacteria or when transforming plasmids into such cells.

Possible Cause:

  • Decreased Cell Viability: Treatment with this compound can lead to cell elongation and arrest of the cell cycle. A study has shown that E. coli cells treated with a sublethal dose of this compound exhibit lower viability following the heat shock step of chemical transformation, resulting in decreased transformation efficiency.

Troubleshooting Steps:

  • Use Untreated Competent Cells: Whenever possible, prepare competent cells from a bacterial culture that has not been exposed to this compound.

  • Allow for Recovery: If you must use cells previously treated with this compound, try subculturing them in fresh, antibiotic-free media for several generations to allow for recovery and normal cell division before making them competent.

  • Optimize Transformation Protocol:

    • Reduce Heat Shock Duration/Temperature: A milder heat shock may improve the viability of stressed cells.

    • Use Electroporation: Electroporation is an alternative transformation method that does not involve heat shock and may yield better results with sensitive cells.

  • Verify Plasmid Integrity: Ensure the plasmid DNA you are using for transformation is of high quality and has not been degraded.

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Cloning_Troubleshooting Problem Low Transformation Efficiency Cause Decreased Cell Viability (Post-Heat Shock) Problem->Cause Solution1 Use Untreated Competent Cells Cause->Solution1 Solution2 Allow Cell Recovery (Subculture) Cause->Solution2 Solution3 Optimize Transformation (Milder Heat Shock, Electroporation) Cause->Solution3

Caption: Troubleshooting logic for low transformation efficiency.

Nucleic Acid Quantification

Problem: Inaccurate DNA/RNA quantification using UV-Vis spectrophotometry (e.g., NanoDrop).

Possible Cause:

  • UV Absorbance Overlap: this compound has significant UV absorbance in the range of 250-340 nm. The standard wavelength for quantifying nucleic acids is 260 nm. Residual this compound in the purified DNA sample can therefore lead to an overestimation of the nucleic acid concentration.

Troubleshooting Steps:

  • Thoroughly Purify the Sample: Use a reliable DNA purification method, such as a silica-based spin column kit, to remove this compound. Perform the recommended wash steps diligently. An additional wash step may be beneficial.

  • Use a Fluorescence-Based Quantification Method: Dyes like PicoGreen® (for dsDNA) or RiboGreen® (for RNA) specifically bind to the target nucleic acid and fluoresce. This method is much more specific and less susceptible to interference from contaminants like this compound compared to UV absorbance.

  • Assess Purity Ratios: When using a UV-Vis spectrophotometer, check the 260/280 and 260/230 ratios. While these ratios are primarily used to assess protein and organic solvent contamination, respectively, an unusual spectrum or low 260/230 ratio could indicate the presence of residual contaminants.

ParameterUV-Vis SpectrophotometryFluorescence-Based Quantification
Principle Measures absorbance at 260 nmMeasures fluorescence of a dye bound to nucleic acids
Specificity Low (absorbance by DNA, RNA, free nucleotides, and some contaminants)High (specific for dsDNA, ssDNA, or RNA depending on the dye)
Sensitivity Lower (typically >2 ng/µL)Higher (can detect picogram quantities)
Interference by this compound High potential for interferenceLow potential for interference
DNA Sequencing (Sanger and Next-Generation Sequencing)

Problem: Poor quality sequencing data (e.g., low-quality scores, high error rates, or no signal) from DNA isolated from this compound-treated bacteria.

Possible Causes:

  • DNA Fragmentation: As with PCR, significant DNA fragmentation will result in poor quality sequencing libraries and short read lengths.

  • DNA Adducts: Although this compound does not directly bind to DNA, the stabilization of the DNA gyrase-DNA complex could potentially lead to the formation of protein-DNA adducts, which could interfere with polymerase processivity during sequencing reactions.

  • Residual Inhibitor: High concentrations of this compound could potentially inhibit the polymerases used in sequencing workflows.

Troubleshooting Steps:

  • Assess DNA Quality: Before proceeding with library preparation, it is crucial to assess the integrity and purity of the DNA sample using agarose gel electrophoresis and fluorescence-based quantification.

  • Thorough DNA Purification: Use a robust DNA purification method to remove all traces of this compound and other cellular components. Methods that combine enzymatic lysis with a spin column or magnetic bead-based cleanup are recommended.

  • Consider a "Clean-up" Protocol: If you suspect residual contamination in a previously purified sample, you can re-purify it using a DNA clean-up kit.

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Sequencing_Workflow cluster_input Input DNA from this compound-Treated Cells cluster_qc Quality Control cluster_purification Purification cluster_output Downstream Application Input_DNA DNA Sample Assess_Integrity Assess Integrity (Gel Electrophoresis) Input_DNA->Assess_Integrity Quantify Quantify (Fluorescence-based) Assess_Integrity->Quantify Purify Thorough DNA Purification (Spin Column / Magnetic Beads) Quantify->Purify Sequencing DNA Sequencing Purify->Sequencing

Caption: Recommended workflow for preparing DNA for sequencing.

Experimental Protocols

Protocol 1: General DNA Purification from this compound-Treated Bacterial Culture

This protocol is a general guideline for obtaining high-purity DNA suitable for most downstream applications. It is based on standard silica-based spin-column methods.

Materials:

  • Bacterial cell pellet

  • Lysis buffer containing a chaotropic agent (e.g., guanidine hydrochloride)

  • Proteinase K

  • RNase A

  • Wash buffers (typically containing ethanol)

  • Elution buffer (e.g., nuclease-free water or TE buffer)

  • Silica-based spin columns and collection tubes

Methodology:

  • Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer. Add RNase A and Proteinase K and incubate as per the kit manufacturer's instructions to ensure complete cell lysis and degradation of proteins and RNA.

  • Binding: Add ethanol to the lysate to promote DNA binding to the silica membrane. Transfer the mixture to a spin column and centrifuge. Discard the flow-through.

  • Washing:

    • Add the first wash buffer to the column and centrifuge. Discard the flow-through.

    • Add the second wash buffer (typically containing a higher percentage of ethanol) and centrifuge. Discard the flow-through.

    • Perform an additional "dry" spin by centrifuging the empty column to remove any residual ethanol, which can inhibit downstream enzymatic reactions.

  • Elution: Place the spin column in a clean collection tube. Add elution buffer directly to the center of the silica membrane and incubate for a few minutes at room temperature. Centrifuge to elute the purified DNA.

Protocol 2: Assessing this compound Interference with PCR

This protocol can be used to determine if residual this compound is inhibiting your PCR.

Materials:

  • Purified DNA template (from both this compound-treated and untreated control cultures)

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers for your target of interest

  • This compound stock solution

  • Nuclease-free water

Methodology:

  • Set up Control Reactions:

    • Positive Control: PCR with DNA from an untreated culture.

    • Negative Control: PCR with no DNA template.

  • Set up Test Reactions:

    • Test Sample: PCR with DNA from the this compound-treated culture.

    • Spike-in Control: To the positive control reaction, add this compound at a concentration similar to what might be carried over from your sample preparation.

  • Perform PCR: Run all reactions under the same thermal cycling conditions.

  • Analyze Results: Visualize the PCR products on an agarose gel.

    • If the positive control works but the test sample and spike-in control fail, it suggests that this compound is inhibitory at that concentration.

    • If the positive control and test sample work, but the spike-in control fails, it indicates that your purification method was successful in removing the inhibitor.

    • If both the test sample and the spike-in control work, it suggests that this compound is not inhibitory to your PCR under these conditions.

References

How to prevent the selection of nalidixic acid-resistant mutants during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent the inadvertent selection of nalidixic acid-resistant bacterial mutants during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does resistance develop?

This compound is a first-generation quinolone antibiotic that functions by inhibiting bacterial DNA gyrase (specifically the GyrA subunit) and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, recombination, and repair. By binding to these enzymes, this compound traps them on the DNA, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[1]

Resistance to this compound primarily arises from spontaneous mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC).[1] These mutations alter the drug-binding site on the enzymes, reducing the affinity of this compound and rendering it less effective. Another mechanism of resistance is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its target.

Q2: What is the Mutant Prevention Concentration (MPC) and why is it important for my experiments?

The Mutant Prevention Concentration (MPC) is a critical concept in antimicrobial resistance research. It is defined as the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants in a large bacterial population (typically >10^10 CFU). The "mutant selection window" is the concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC, where resistant mutants are most likely to be selected.

For researchers, understanding and applying the MPC is crucial for maintaining the genetic integrity of bacterial strains and ensuring the validity of experimental results. Working with antibiotic concentrations within the mutant selection window can inadvertently lead to the enrichment of a resistant subpopulation, which can confound experimental outcomes.

Q3: I am observing the emergence of this compound-resistant colonies in my cultures. What could be the cause and how can I troubleshoot this?

Observing resistant colonies is a common issue. Here are some potential causes and troubleshooting steps:

  • Inappropriate this compound Concentration: You may be using a concentration of this compound that falls within the mutant selection window (above the MIC but below the MPC). This creates a selective pressure that favors the growth of pre-existing resistant mutants.

    • Solution: Determine the MPC for your specific bacterial strain and experimental conditions. Whenever possible, use a concentration of this compound at or above the MPC to inhibit the growth of both susceptible and resistant bacteria.

  • High Inoculum Size: The probability of a culture containing pre-existing resistant mutants increases with the size of the inoculum.[3]

    • Solution: Use the smallest inoculum size that is feasible for your experiment. This reduces the likelihood of introducing resistant mutants from the start.

  • Prolonged Exposure to Sub-Lethal Concentrations: Continuous culture or prolonged experiments with this compound concentrations that are not completely bactericidal can provide opportunities for resistance to emerge and become established.

    • Solution: If possible, design experiments with shorter exposure times to the antibiotic. If long-term exposure is necessary, ensure the concentration remains above the MPC.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Spontaneous appearance of resistant colonies on selective agar plates. This compound concentration is within the mutant selection window.Determine the MIC and MPC for your strain. Plate bacteria on agar containing this compound at a concentration ≥ MPC.
Gradual increase in the MIC of your bacterial culture over time. Stepwise selection of mutants with increasing levels of resistance.Re-streak your culture from a frozen stock. Ensure working concentrations of this compound are sufficiently high to prevent the growth of low-level resistant mutants.
Inconsistent results in experiments involving this compound. Unwitting use of a mixed population of susceptible and resistant cells.Perform regular quality control checks of your bacterial stocks to confirm their susceptibility to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound resistance.

ParameterOrganismValueReference
Mutant Prevention Concentration (MPC) Escherichia coli ATCC 2592232 x MIC
Frequency of Spontaneous Mutation to Resistance Escherichia coli0.2 - 20 x 10⁻⁹ (at 64 x MIC)
Typical Inoculum for MPC Determination General>10¹⁰ CFU

Experimental Protocols

Protocol 1: Determination of the Mutant Prevention Concentration (MPC) of this compound

This protocol outlines the steps to determine the MPC of this compound for a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Appropriate solid growth medium (e.g., Luria-Bertani agar)

  • This compound stock solution

  • Sterile petri dishes, tubes, and spreaders

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a High-Density Bacterial Culture:

    • Inoculate a single colony of the test bacterium into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.

    • Use the overnight culture to inoculate a larger volume of fresh medium and grow until it reaches the late logarithmic phase of growth (OD₆₀₀ of ~0.8-1.0).

    • Concentrate the cells by centrifugation and resuspend the pellet in a small volume of fresh medium to achieve a final density of >10¹⁰ CFU/mL.

  • Prepare this compound Agar Plates:

    • Prepare a series of agar plates containing two-fold dilutions of this compound, typically ranging from the known MIC to 64x MIC or higher.

    • Include control plates with no this compound.

  • Plate the High-Density Culture:

    • Spread a precise volume of the concentrated bacterial culture (containing >10¹⁰ CFU) evenly onto the surface of each this compound-containing plate and the control plates.

  • Incubate and Enumerate Colonies:

    • Incubate the plates at the optimal temperature for 48-72 hours.

    • After incubation, count the number of colonies on each plate.

  • Determine the MPC:

    • The MPC is the lowest concentration of this compound that completely inhibits the growth of any colonies.

Protocol 2: Fluctuation Test to Estimate Mutation Rate to this compound Resistance

This protocol provides a method to estimate the rate of spontaneous mutation to this compound resistance.

Materials:

  • Bacterial strain of interest

  • Non-selective liquid medium

  • Selective solid medium (containing a known concentration of this compound, e.g., 4x MIC)

  • Non-selective solid medium

  • Sterile culture tubes and petri dishes

Procedure:

  • Prepare Parallel Cultures:

    • Inoculate a small number of cells (e.g., 100-1000 CFU) from a single colony into a large number of parallel liquid cultures (e.g., 20-50 tubes).

    • Grow the cultures to saturation without shaking.

  • Plate on Selective and Non-Selective Media:

    • Plate the entire volume of each parallel culture onto a separate selective agar plate.

    • To determine the total number of viable cells, create serial dilutions of a few of the parallel cultures and plate onto non-selective agar.

  • Incubate and Count Colonies:

    • Incubate all plates until colonies are visible.

    • Count the number of resistant colonies on each selective plate and the total number of colonies on the non-selective plates.

  • Calculate Mutation Rate:

    • Use the number of cultures with no resistant colonies (the "zero class") and the total number of viable cells to calculate the mutation rate using the p₀ method (μ = -ln(p₀)/N), where μ is the mutation rate, p₀ is the proportion of cultures with no mutants, and N is the total number of cells per culture. More sophisticated methods like the maximum likelihood estimator can also be used.

Visualizations

Signaling Pathway of this compound Action and Resistance

Nalidixic_Acid_Pathway cluster_Cell Bacterial Cell cluster_DNA_Replication DNA Replication Machinery cluster_Resistance Resistance Mechanisms This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Passive Diffusion DNA_Gyrase DNA Gyrase (GyrA) This compound (intracellular)->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC) This compound (intracellular)->Topoisomerase_IV Inhibition Efflux_Pump Efflux_Pump This compound (intracellular)->Efflux_Pump Substrate for efflux Replicated_DNA Replicated_DNA Relaxed_DNA Relaxed_DNA Supercoiled_DNA Supercoiled_DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase action Supercoiled_DNA->Replicated_DNA DNA Replication GyrA_Mutation gyrA Mutation GyrA_Mutation->DNA_Gyrase Alters target site ParC_Mutation parC Mutation ParC_Mutation->Topoisomerase_IV Alters target site Efflux_Pump->this compound (extracellular) Active Transport

Caption: Mechanism of this compound and pathways to resistance.

Experimental Workflow for MPC Determination

MPC_Workflow cluster_prep Preparation cluster_plating Plating cluster_analysis Analysis start Start: Single bacterial colony culture Grow overnight culture start->culture large_culture Inoculate and grow large volume culture to log phase culture->large_culture concentrate Concentrate cells to >10^10 CFU/mL large_culture->concentrate prepare_plates Prepare agar plates with serial dilutions of this compound concentrate->prepare_plates plate_cells Plate >10^10 CFU onto each plate concentrate->plate_cells prepare_plates->plate_cells incubate Incubate plates for 48-72 hours plate_cells->incubate count Count colonies on each plate incubate->count determine_mpc MPC = Lowest concentration with zero colonies count->determine_mpc end End: MPC value determined determine_mpc->end

Caption: Workflow for determining the Mutant Prevention Concentration (MPC).

References

Technical Support Center: Challenges in Using Nalidixic Acid for Long-Term Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using nalidixic acid for long-term bacterial culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly in my culture medium?

A1: this compound has very low solubility in water and neutral pH solutions.[1][2] To prepare a stock solution, it is necessary to dissolve it in an alkaline solution, such as 0.1 M to 0.5 M NaOH, before filter-sterilizing and adding it to your medium.[3][4] Alternatively, organic solvents like acetonitrile or DMSO can be used, but care must be taken to ensure the final solvent concentration in the culture is not toxic to the bacteria.[5]

Q2: I'm observing bacterial growth in my long-term culture, even at what should be an inhibitory concentration of this compound. What is happening?

A2: There are several possibilities:

  • Development of Resistance: Bacteria can rapidly develop resistance to this compound, especially in long-term cultures. This often occurs through spontaneous mutations in the genes encoding its targets, DNA gyrase (gyrA) and topoisomerase IV (parC).

  • Degradation of this compound: this compound can degrade over time in aqueous solutions, especially when exposed to light (photodegradation) or at physiological temperatures. This reduces the effective concentration of the antibiotic in your culture, allowing for the growth of susceptible bacteria.

  • Sub-inhibitory Concentration: If the initial concentration of this compound is too low, it may act bacteriostatically (inhibiting growth) rather than bactericidally (killing the bacteria), which can lead to the selection of resistant mutants.

Q3: Can I store my this compound stock solution? If so, for how long?

A3: Yes, stock solutions of this compound can be stored. For aqueous stock solutions prepared with NaOH, it is recommended to use them within a day. For longer-term storage, it is advisable to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation.

Q4: What are the common mechanisms of bacterial resistance to this compound?

A4: The primary mechanisms of resistance to this compound are:

  • Target Modification: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations prevent this compound from binding effectively to its targets.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular targets.

  • Plasmid-Mediated Resistance: Less commonly, resistance can be conferred by plasmid-borne genes, such as qnr genes, which protect DNA gyrase from the action of quinolones.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No bacterial growth, even of expected resistant strains. 1. This compound concentration is too high. 2. Incorrect preparation or storage of this compound stock solution, leading to a higher effective concentration. 3. The bacterial strain is not resistant to the concentration used.1. Perform a Minimum Inhibitory Concentration (MIC) assay to determine the appropriate selective concentration. 2. Prepare fresh stock solutions and verify the final concentration in the medium. 3. Confirm the resistance profile of your bacterial strain.
Unexpected growth of contaminants. 1. Inadequate aseptic technique. 2. The contaminant is resistant to this compound.1. Review and reinforce sterile techniques. 2. Identify the contaminant and test its susceptibility to this compound. Consider using an additional selective agent if necessary.
Inconsistent results between experiments. 1. Variability in this compound stock solution preparation. 2. Degradation of this compound in the medium. 3. Inoculum size variation.1. Standardize the protocol for stock solution preparation. 2. Prepare fresh media for each experiment or validate the stability of your prepared media over time. 3. Standardize the inoculum preparation and concentration.
Emergence of pinpoint colonies or slow-growing variants. 1. Sub-optimal concentration of this compound. 2. Development of partial resistance.1. Optimize the this compound concentration using an MIC assay. 2. Isolate and characterize the variants to determine their resistance level.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) Ranges for this compound against Quality Control Strains

Organism ATCC Strain Number MIC Range (µg/mL)
Escherichia coli259221 - 4
Staphylococcus aureus2921316 - 64
Pseudomonas aeruginosa27853>128

Data sourced from EUCAST and CLSI guidelines.

Table 2: Stability of this compound

Condition Parameter Value
Aqueous Solution (Neutral pH) Photodegradation Quantum Yield0.024
Aqueous Solution (Anionic form) Photodegradation Quantum Yield0.0032
Stock Solution (-20°C) Recommended StorageUp to 1 month
Stock Solution (-80°C) Recommended StorageUp to 6 months

Note: Specific degradation rates in common bacterial culture media at 37°C are not well-documented in the literature. It is recommended to use freshly prepared media for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • 1 M NaOH

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh 100 mg of this compound powder and place it in a sterile container.

  • Add 5 mL of sterile, deionized water. The powder will not dissolve.

  • Add 1 M NaOH dropwise while vortexing until the this compound is completely dissolved.

  • Bring the final volume to 10 mL with sterile, deionized water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C.

Protocol 2: Determination of Mutation Frequency for this compound Resistance

Materials:

  • Bacterial culture (e.g., E. coli)

  • Non-selective agar plates (e.g., LB agar)

  • Selective agar plates containing this compound at a concentration that inhibits the wild-type strain (e.g., 2-4x MIC)

  • Sterile saline solution (0.85% NaCl)

  • Incubator at 37°C

Procedure:

  • Grow a bacterial culture overnight in a non-selective liquid medium.

  • Perform serial dilutions of the overnight culture in sterile saline.

  • Plate appropriate dilutions on non-selective agar plates to determine the total viable cell count (CFU/mL). Incubate at 37°C for 24 hours.

  • Plate a known volume of the undiluted and low-dilution cultures onto selective agar plates.

  • Incubate the selective plates at 37°C for 48-72 hours.

  • Count the number of colonies on both non-selective and selective plates.

  • Calculate the mutation frequency as the number of resistant colonies divided by the total number of viable cells plated.

Visualizations

Nalidixic_Acid_Mechanism cluster_cell Bacterial Cell Nalidixic_Acid_in This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) Nalidixic_Acid_in->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) Nalidixic_Acid_in->Topoisomerase_IV Inhibits DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relaxes supercoils DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes cleavage complex Topoisomerase_IV->DNA_Replication_Fork Decatenates DNA Cell_Death Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Problem: Unexpected Growth in Long-Term Culture Check_Conc Is the this compound concentration correct? Start->Check_Conc Check_Media Is the medium freshly prepared? Check_Conc->Check_Media Yes Incorrect_Conc Adjust concentration based on MIC of wild-type Check_Conc->Incorrect_Conc No Isolate_Colonies Isolate colonies and perform MIC testing Check_Media->Isolate_Colonies Yes Use_Fresh_Media Use freshly prepared medium for each experiment Check_Media->Use_Fresh_Media No Resistance Result: Increased MIC (Resistance) Isolate_Colonies->Resistance Degradation Possible Cause: this compound Degradation Use_Fresh_Media->Degradation

Caption: Troubleshooting workflow for unexpected growth.

SOS_Pathway Nalidixic_Acid This compound DNA_Gyrase_Inhibition Inhibition of DNA Gyrase Nalidixic_Acid->DNA_Gyrase_Inhibition DSBs Double-Strand Breaks (DSBs) DNA_Gyrase_Inhibition->DSBs RecBCD RecBCD Complex DSBs->RecBCD Processing of breaks ssDNA Single-Stranded DNA (ssDNA) RecBCD->ssDNA RecA RecA Filament Formation ssDNA->RecA LexA LexA Repressor RecA->LexA Induces autocleavage SOS_Genes SOS Gene Expression (e.g., uvrA, sulA, umuD) LexA->SOS_Genes Represses DNA_Repair DNA Repair & Cell Cycle Arrest SOS_Genes->DNA_Repair

References

Validation & Comparative

A Comparative Guide: Nalidixic Acid Versus Ciprofloxacin for Inhibiting Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro antibacterial efficacy of nalidixic acid, a first-generation quinolone, and ciprofloxacin, a second-generation fluoroquinolone. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for professionals in the field of microbiology and drug development.

Executive Summary

Ciprofloxacin consistently demonstrates superior in-vitro activity against a broad spectrum of bacterial pathogens when compared to this compound. This enhanced potency is reflected in its lower Minimum Inhibitory Concentrations (MICs) and generally larger zones of inhibition. While both antibiotics target bacterial DNA gyrase and topoisomerase IV, ciprofloxacin's chemical structure allows for more effective inhibition, leading to a potent bactericidal effect against a wider range of both Gram-positive and Gram-negative bacteria. This compound's utility is primarily limited to uncomplicated urinary tract infections caused by susceptible Gram-negative bacteria, and resistance to it is more widespread.

Quantitative Comparison of Antibacterial Activity

The following tables summarize the quantitative data from various studies, comparing the in-vitro activity of this compound and ciprofloxacin against key bacterial species.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli This compound4 - >128832
Ciprofloxacin0.004 - 2[1]0.0150.06
Staphylococcus aureus This compound128 - >1024256512
Ciprofloxacin0.12 - 2[1]0.251
Pseudomonas aeruginosa This compound>1024>1024>1024
Ciprofloxacin0.06 - 4[2]0.252

Note: MIC values can vary depending on the specific strain and testing methodology.

Zone of Inhibition Diameters

The Kirby-Bauer disk diffusion susceptibility test measures the diameter of the zone of growth inhibition around an antibiotic disk. A larger zone of inhibition generally indicates greater susceptibility of the organism to the antibiotic.

Bacterial SpeciesAntibiotic (Disk Potency)Zone of Inhibition Range (mm)Interpretation (Susceptible)
Escherichia coli This compound (30 µg)10 - 25[3]≥ 19 mm
Ciprofloxacin (5 µg)25 - 40[4]≥ 21 mm
Staphylococcus aureus This compound (30 µg)No Zone - 12Resistant
Ciprofloxacin (5 µg)20 - 35≥ 21 mm
Pseudomonas aeruginosa This compound (30 µg)No ZoneResistant
Ciprofloxacin (5 µg)18 - 30≥ 21 mm

Note: Interpretive criteria for zone diameters are based on CLSI (Clinical and Laboratory Standards Institute) guidelines and may be updated.

Mechanism of Action

Both this compound and ciprofloxacin are quinolone antibiotics that inhibit bacterial DNA synthesis, leading to cell death. Their primary targets are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules (catenanes) following DNA replication.

The bactericidal action of quinolones is achieved by stabilizing the complex formed between these enzymes and DNA, which results in double-strand DNA breaks.

Signaling Pathway of Quinolone Action

quinolone_mechanism cluster_cell Bacterial Cell quinolone Quinolone (this compound / Ciprofloxacin) dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoiling replication_fork Replication Fork dna_gyrase->replication_fork Allows progression of topoisomerase_iv->dna Decatenation topoisomerase_iv->replication_fork Allows progression of dna->replication_fork Replication ds_breaks Double-Strand DNA Breaks replication_fork->ds_breaks Stalled fork leads to cell_death Bactericidal Effect (Cell Death) ds_breaks->cell_death

Caption: Mechanism of action of quinolone antibiotics.

Bactericidal vs. Bacteriostatic Activity

The distinction between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity is crucial in antibiotic selection. This is often quantified by the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Both this compound and ciprofloxacin are considered bactericidal agents. However, the efficiency of their bactericidal action differs significantly. Ciprofloxacin exhibits a more rapid and potent bactericidal effect at concentrations close to its MIC.

AntibioticActivityMBC/MIC Ratio (Typical)Notes
This compound Bactericidal≤ 4Primarily against susceptible Gram-negative urinary pathogens.
Ciprofloxacin Bactericidal≤ 4Broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • This compound and ciprofloxacin stock solutions

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the antibiotic stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.

  • Inoculate the Plate:

    • Prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control wells).

  • Controls:

    • Growth Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.

Materials:

  • Mueller-Hinton agar (MHA) plates (150 mm)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • This compound (30 µg) and ciprofloxacin (5 µg) antibiotic disks

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculate the Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Apply Antibiotic Disks:

    • Using sterile forceps, place the antibiotic disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established clinical breakpoints (e.g., from CLSI guidelines).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Kirby-Bauer Disk Diffusion bacterial_culture Bacterial Isolate mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculation_mic Inoculation of Microplate mcfarland->inoculation_mic inoculation_disk Inoculation of Mueller-Hinton Agar mcfarland->inoculation_disk serial_dilution Serial Dilution of Antibiotics in Microplate serial_dilution->inoculation_mic incubation_mic Incubation (16-20h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic disk_application Application of Antibiotic Disks inoculation_disk->disk_application incubation_disk Incubation (16-20h) disk_application->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones

Caption: Workflow for MIC and disk diffusion testing.

Conclusion

The experimental data unequivocally supports the superior antibacterial efficacy of ciprofloxacin over this compound. Ciprofloxacin's broader spectrum of activity, greater potency, and robust bactericidal action make it a more versatile and clinically effective antibiotic. While this compound may still have a limited role in treating specific, susceptible urinary tract infections, the prevalence of resistance significantly curtails its utility. For research and drug development, ciprofloxacin serves as a key benchmark for fluoroquinolone activity, while this compound represents an earlier stage in the evolution of this important class of antibiotics.

References

A Comparative Analysis of Nalidixic Acid and Ampicillin for Bacterial Selection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and microbiology, the effective selection of specific bacterial strains is a cornerstone of research and development. This guide provides a detailed comparison of two commonly utilized antibiotics for this purpose: nalidixic acid and ampicillin. By examining their mechanisms of action, efficacy against various bacterial species, and the experimental protocols for their use, researchers can make informed decisions for their specific applications.

Executive Summary

This compound, a quinolone antibiotic, and ampicillin, a β-lactam antibiotic, employ fundamentally different mechanisms to inhibit bacterial growth, making them suitable for different selection strategies. This compound targets DNA gyrase, thereby inhibiting DNA replication, and is primarily effective against Gram-negative bacteria.[1] In contrast, ampicillin disrupts the synthesis of the bacterial cell wall, exhibiting a broader spectrum of activity against both Gram-positive and some Gram-negative bacteria.[2][3][4] The choice between these two agents often depends on the target organism, the potential for resistance, and the specific experimental requirements.

Data Presentation: A Quantitative Comparison

The following tables summarize the efficacy of this compound and ampicillin against a range of common bacterial species, presenting Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters. This quantitative data provides a direct comparison of their antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Bacterial SpeciesThis compoundAmpicillin
Escherichia coli0.25 - 64[5]1 - >256
Salmonella spp.0.4 - >321 - 256
Staphylococcus aureus>320.25 - >256
Klebsiella pneumoniae55 - >256>256
Listeria monocytogenesNot commonly used1 - 15

Table 2: Zone of Inhibition Diameters (mm) with Standard Disks

Bacterial SpeciesThis compound (30 µg disk)Ampicillin (10 µg disk)
Escherichia coli6 - 2914 - 22
Salmonella spp.0 - 24.913 - 19
Staphylococcus aureusResistant0 - >20
Klebsiella pneumoniaeResistantResistant

Mechanisms of Action

The distinct modes of action of this compound and ampicillin are crucial to understanding their application in bacterial selection.

This compound: Inhibition of DNA Replication

This compound functions by selectively inhibiting the A subunit of DNA gyrase (topoisomerase II) in susceptible bacteria. This enzyme is essential for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription. By stabilizing the complex between DNA gyrase and DNA, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately cell death.

Nalidixic_Acid_Pathway cluster_bacterium Bacterial Cell NA This compound DNAGyrase DNA Gyrase (Subunit A) NA->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication DNA->Replication CellDeath Cell Death Replication->CellDeath Blocked

Mechanism of this compound
Ampicillin: Disruption of Cell Wall Synthesis

Ampicillin, a member of the penicillin family, acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis due to osmotic pressure.

Ampicillin_Pathway cluster_bacterium Bacterial Cell Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Lost

Mechanism of Ampicillin

Experimental Protocols

Accurate and reproducible results in bacterial selection depend on standardized experimental procedures. The following are detailed methodologies for two common assays used to determine antibiotic efficacy.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Antibiotic disks (e.g., this compound 30 µg, ampicillin 10 µg)

  • Incubator

  • Ruler or calipers

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place the antibiotic disks on the agar surface, ensuring firm contact.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure the diameter of the zone of complete inhibition in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized charts (e.g., CLSI guidelines).

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Place Antibiotic Disks inoculate_plate->place_disks incubate Incubate at 35-37°C (16-24h) place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret end End interpret->end

Kirby-Bauer Disk Diffusion Workflow
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in broth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other suitable broth)

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)

  • Stock solutions of this compound and ampicillin

  • Multichannel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in Mueller-Hinton broth in the wells of a 96-well plate. A row should be reserved for a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Inoculate each well (except the negative control) with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in a well with no visible growth.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Antibiotics in 96-well Plate start->prep_dilutions prep_inoculum Prepare and Dilute Bacterial Inoculum prep_dilutions->prep_inoculum inoculate_wells Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_wells incubate Incubate at 35-37°C (16-20h) inoculate_wells->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow

Conclusion

Both this compound and ampicillin are valuable tools for bacterial selection, each with distinct advantages and disadvantages. This compound's targeted action on DNA gyrase makes it a potent selective agent for many Gram-negative species. Ampicillin's broader spectrum of activity through cell wall synthesis inhibition allows for its use against a wider range of bacteria. The choice of antibiotic should be guided by the specific bacterial strain, the desired selection pressure, and the potential for the development of resistance. The provided quantitative data and detailed experimental protocols serve as a comprehensive resource to aid researchers in making the most appropriate selection for their experimental needs.

References

A Researcher's Guide: Evaluating Nalidixic Acid as a Predictive Marker for Fluoroquinolone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the susceptibility of bacteria to nalidixic acid, the progenitor of quinolone antimicrobials, has been employed as a cost-effective screening method to predict resistance to more potent fluoroquinolones like ciprofloxacin and levofloxacin. This practice is rooted in their shared mechanisms of action and resistance. Both drug classes disrupt bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1][2] Resistance typically arises from mutations in the genes encoding these enzymes—the quinolone resistance-determining regions (QRDRs)—or via plasmid-mediated quinolone resistance (PMQR) mechanisms.[3][4]

This guide provides a comprehensive comparison of the performance of this compound susceptibility testing as a surrogate marker for fluoroquinolone resistance, supported by experimental data, detailed protocols, and an overview of the evolving clinical interpretation.

Core Mechanisms of Quinolone Resistance

Resistance to both this compound and fluoroquinolones is primarily driven by two mechanisms: alterations in the target enzymes and reduced intracellular drug concentration. High-level resistance often involves a combination of mutations.[5] Studies have shown that this compound can be a superior tool for differentiating between low-level (plasmid-mediated) and high-level (chromosomal) fluoroquinolone resistance in species like E. coli.

Mechanisms of Quinolone and Fluoroquinolone Resistance cluster_0 Drug Action cluster_1 Resistance Mechanisms Quinolones Quinolones TargetEnzymes DNA Gyrase & Topoisomerase IV Quinolones->TargetEnzymes ReplicationBlock DNA Replication Blocked TargetEnzymes->ReplicationBlock QRDR_Mutations Target Alteration (gyrA, parC mutations) QRDR_Mutations->TargetEnzymes Prevents Drug Binding EffluxPumps Reduced Accumulation (Efflux Pumps) EffluxPumps->Quinolones Removes Drug PMQR Plasmid-Mediated (qnr genes, etc.) PMQR->TargetEnzymes Protects Target This compound Screening Workflow Start Bacterial Isolate (e.g., Salmonella, E. coli) Test_NAL Perform this compound Susceptibility Test (30 µg disk) Start->Test_NAL Decision Resistant to This compound? Test_NAL->Decision Predict_FQ_R Predict Fluoroquinolone Resistance Decision->Predict_FQ_R Yes Report_S Report as Susceptible to Fluoroquinolones* Decision->Report_S No Confirm_FQ Confirm with Fluoroquinolone MIC Test (e.g., Ciprofloxacin) Predict_FQ_R->Confirm_FQ Report_R Report Susceptibility Based on FQ MIC Confirm_FQ->Report_R

References

A Comparative Guide to the Validation of Nalidixic Acid Susceptibility Testing for Salmonella

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in antimicrobial susceptibility testing, the accurate detection of resistance in Salmonella is of paramount importance. Historically, nalidixic acid susceptibility testing has served as a valuable and cost-effective screening tool to predict reduced susceptibility to fluoroquinolones, a critical class of antibiotics for treating salmonellosis. This guide provides a comprehensive comparison of methodologies for validating this compound susceptibility testing in Salmonella, supported by experimental data and detailed protocols.

Overview of this compound Screening

This compound, the first of the synthetic quinolone antibiotics, shares a structural similarity with newer generation fluoroquinolones.[1] Resistance to this compound in Salmonella is often caused by a single point mutation in the quinolone resistance-determining region (QRDR) of the gyrA gene.[1][2] This mutation can also lead to decreased susceptibility to fluoroquinolones like ciprofloxacin, even though the isolates may still test as "susceptible" by standard disk diffusion methods for ciprofloxacin.[1][3] Therefore, screening for this compound resistance has been widely adopted as a sensitive indicator for identifying isolates with reduced fluoroquinolone susceptibility.

Performance of this compound Susceptibility Testing Methods

The most common method for this compound susceptibility testing is the Kirby-Bauer disk diffusion method. The performance of this method, along with Minimum Inhibitory Concentration (MIC) determination, has been extensively validated.

Disk Diffusion Method

The disk diffusion method using a 30 µg this compound disk is a widely used, sensitive, and specific approach for screening. Studies have consistently demonstrated high sensitivity in detecting isolates with elevated ciprofloxacin MICs.

ParameterSalmonella TyphiNon-typhoidal SalmonellaReference
Sensitivity 100%100%
Specificity 97%87.3% - 95%
This compound Disk 30 µg30 µg
Interpretive Criteria (Resistant) Zone diameter ≤ 13 mmZone diameter ≤ 13 mm
Interpretive Criteria (Susceptible) Zone diameter ≥ 19 mmZone diameter ≥ 14-19 mm (Intermediate), >19mm (Susceptible)
Minimum Inhibitory Concentration (MIC) Method

Determining the MIC of this compound provides a quantitative measure of susceptibility and can also be used for screening.

ParameterSalmonella spp.Reference
Screening Breakpoint (Resistant) MIC ≥ 32 µg/mL
Sensitivity (for detecting Ciprofloxacin MIC ≥ 0.125 µg/mL) 100%
Specificity (for detecting Ciprofloxacin MIC ≥ 0.125 µg/mL) 98.8%

Correlation with Fluoroquinolone Susceptibility

The primary value of this compound screening lies in its strong correlation with reduced susceptibility to fluoroquinolones.

This compound StatusCiprofloxacin MIC Range for S. typhiCiprofloxacin MIC Range for non-typhoidal SalmonellaReference
Resistant 0.023 - 0.38 µg/mL0.032 - 0.5 µg/mL
Susceptible 0.002 - 0.125 µg/mL0.008 - 0.064 µg/mL

Alternative Screening Methods

While this compound screening is effective, regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have noted its limitations in detecting all mechanisms of quinolone resistance, such as qnr genes. Consequently, alternative screening methods have been proposed.

MethodDescriptionAdvantagesDisadvantages
Pefloxacin Disk Diffusion Uses a 5 µg pefloxacin disk to screen for fluoroquinolone resistance in Salmonella.Detects a broader range of resistance mechanisms, including qnr. Recommended by EUCAST.May not be as widely available or as historically established as the this compound screen.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Testing
  • Inoculum Preparation: Prepare a standardized inoculum of the Salmonella isolate equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly streak the inoculum onto a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition and interpret the results based on established breakpoints (e.g., CLSI or EUCAST guidelines). E. coli ATCC 25922 is typically used as a control strain.

Agar Dilution for MIC Determination
  • Media Preparation: Prepare serial two-fold dilutions of this compound in Mueller-Hinton agar.

  • Inoculation: Spot-inoculate a standardized suspension of the Salmonella isolate onto the surface of the agar plates, including a growth control plate with no antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for this compound susceptibility testing and the logical relationship for interpreting the results as a screen for fluoroquinolone resistance.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Salmonella Isolate Standardize Standardize to 0.5 McFarland Isolate->Standardize Inoculate Inoculate Mueller-Hinton Agar Standardize->Inoculate Disk Apply 30 µg this compound Disk Inoculate->Disk Incubate Incubate at 37°C for 18-24h Disk->Incubate Measure Measure Zone of Inhibition Incubate->Measure Interpret Interpret Result (Susceptible/Resistant) Measure->Interpret

Experimental workflow for disk diffusion testing.

Logic_Diagram Screen This compound Susceptibility Test Result Resistant Resistant to this compound Screen->Resistant Zone ≤ 13 mm or MIC ≥ 32 µg/mL Susceptible Susceptible to this compound Screen->Susceptible Zone > 13 mm or MIC < 32 µg/mL Reduced_FQ_Sus High Likelihood of Reduced Fluoroquinolone Susceptibility Resistant->Reduced_FQ_Sus FQ_Sus Likely Susceptible to Fluoroquinolones Susceptible->FQ_Sus Confirm_MIC Confirm with Fluoroquinolone MIC Testing Reduced_FQ_Sus->Confirm_MIC

References

A Comparative Analysis of First and Second-Generation Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of first and second-generation quinolone antibiotics, focusing on their performance, mechanisms, and relevant experimental data. The information is intended to support research and development in the field of antibacterial agents.

Introduction

Quinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis.[1] The first generation, introduced in the 1960s, and the subsequent second generation, developed in the 1980s, represent a significant evolution in antimicrobial therapy. This guide will comparatively analyze these two generations to highlight their key differences in antibacterial spectrum, pharmacokinetic properties, and clinical applications.

Mechanism of Action

Both first and second-generation quinolones share a fundamental mechanism of action: the inhibition of bacterial DNA synthesis, which ultimately leads to bacterial cell death.[2] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

The binding of quinolones to these enzymes results in the formation of a stable quinolone-enzyme-DNA complex. This complex traps the enzymes in a state where they have cleaved the DNA but are unable to religate it, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits replication DNA Replication & Transcription dna_gyrase->replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Leads to DNA strand breaks segregation Chromosome Segregation topo_iv->segregation Enables topo_iv->cell_death Leads to DNA strand breaks replication->cell_death segregation->cell_death

Caption: Mechanism of action of quinolone antibiotics.

Antibacterial Spectrum

A primary distinction between the two generations lies in their spectrum of activity. Second-generation quinolones, which are fluorinated, exhibit a broader range of activity compared to their predecessors.

First-Generation Quinolones (e.g., Nalidixic acid, Cinoxacin):

  • Primarily active against Gram-negative bacteria, particularly Enterobacteriaceae such as Escherichia coli, Klebsiella spp., and Proteus spp.[1]

  • They have minimal to no activity against Pseudomonas aeruginosa and Gram-positive bacteria.[3]

  • Their use is largely restricted to the treatment of uncomplicated urinary tract infections (UTIs).[4]

Second-Generation Quinolones (e.g., Ciprofloxacin, Norfloxacin):

  • Exhibit an expanded spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

  • They also possess activity against some Gram-positive bacteria, such as Staphylococcus aureus, although their efficacy against Streptococcus pneumoniae is limited.

  • This broader spectrum allows for their use in a wider range of infections, including complicated UTIs, respiratory tract infections, and skin and soft tissue infections.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the in vitro activity (MIC90, the concentration at which 90% of isolates are inhibited) of representative first and second-generation quinolones against various bacterial pathogens.

Bacterial SpeciesThis compound (1st Gen) MIC90 (µg/mL)Ciprofloxacin (2nd Gen) MIC90 (µg/mL)Norfloxacin (2nd Gen) MIC90 (µg/mL)
Escherichia coli>2560.004 - 40.03 - 16
Klebsiella spp.>2560.004 - 40.03 - 16
Pseudomonas aeruginosaResistant0.016 - 2≤ 32
Staphylococcus aureusResistant0.12 - 20.008 - 2.0
Streptococcus pneumoniaeResistant0.25 - 4-

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Properties

Second-generation quinolones demonstrate significantly improved pharmacokinetic profiles over the first generation, allowing for systemic administration and treatment of infections outside the urinary tract.

ParameterThis compound (1st Gen)Cinoxacin (1st Gen)Ciprofloxacin (2nd Gen)Norfloxacin (2nd Gen)
Bioavailability ~96%Well absorbed~70%30-40%
Protein Binding 93%-20-40%~14%
Elimination Half-life (t½) 1.1 - 2.5 hours~1.1 hours (normal renal function)~4 hours3-4 hours
Peak Serum Conc. (Cmax) Low systemic levelsMinimal serum levels1.2-2.9 µg/mL (250-500mg dose)1.36-1.58 µg/mL (400mg dose)
Primary Excretion RenalRenalRenal and non-renalRenal

Adverse Effects

While generally well-tolerated, both generations of quinolones are associated with a range of adverse effects.

First-Generation Quinolones:

  • Commonly associated with gastrointestinal disturbances (nausea, vomiting, diarrhea) and central nervous system (CNS) effects such as headache, dizziness, and confusion.

Second-Generation Quinolones (Fluoroquinolones):

  • Share the common adverse effects of the first generation.

  • They are also associated with a risk of more serious, although less common, adverse events, including:

    • Tendonitis and tendon rupture: This is a well-documented class effect.

    • Phototoxicity: Increased sensitivity to sunlight.

    • QTc interval prolongation: Can lead to cardiac arrhythmias.

    • Dysglycemia: Both hypoglycemia and hyperglycemia have been reported.

Due to these potential side effects, the use of fluoroquinolones is generally recommended to be reserved for infections where other antibiotic options are not suitable.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents. The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC Broth Microdilution Workflow cluster_protocol Broth Microdilution Protocol prep_inoculum 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_antibiotic 2. Prepare Serial Dilutions of Quinolone inoculate_plate 3. Inoculate Microtiter Plate Wells (each with a different quinolone concentration) prep_inoculum->inoculate_plate prep_antibiotic->inoculate_plate incubate 4. Incubate Plate (e.g., 35°C for 16-20 hours) inoculate_plate->incubate read_results 5. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end start Start start->prep_inoculum

Caption: Workflow for MIC determination via broth microdilution.

Detailed Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the quinolone to be tested.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion

The evolution from first to second-generation quinolones marked a significant advancement in antimicrobial therapy. The addition of a fluorine atom and other structural modifications in second-generation agents led to a broader antibacterial spectrum, including activity against P. aeruginosa, and vastly improved pharmacokinetic properties that enabled their use for systemic infections. However, this enhanced efficacy is accompanied by a different and, in some cases, more severe adverse effect profile. For researchers and drug development professionals, understanding these comparative aspects is crucial for the rational design and development of new antibacterial agents that can overcome existing resistance mechanisms while maintaining a favorable safety profile.

References

A Comparative Guide to Nalidixic Acid and Other DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Nalidixic acid, the progenitor of the quinolone class of antibiotics, marked a significant milestone in antibacterial therapy by targeting bacterial DNA gyrase.[1][2] While foundational, its clinical utility is narrow compared to the subsequent generations of fluoroquinolones, which offer a broader spectrum of activity and improved pharmacological properties. This guide provides a detailed comparison of this compound with other DNA gyrase inhibitors, supported by quantitative data, experimental protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting DNA Topology

Quinolone antibiotics function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] DNA gyrase, the primary target in many Gram-negative bacteria, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[5] Topoisomerase IV's main role is to separate replicated daughter chromosomes.

Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA strands. This prevents the subsequent re-ligation of the DNA, leading to an accumulation of double-strand breaks, which stalls replication forks and ultimately triggers cell death. This mechanism makes quinolones potent bactericidal agents. The aminocoumarins, another class of DNA gyrase inhibitors like novobiocin, act via a different mechanism by inhibiting the ATPase activity of the GyrB subunit.

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Quinolone Action DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Relaxation Relaxed_DNA Relaxed/Positively Supercoiled DNA Gyrase->Relaxed_DNA Complex Quinolone-Gyrase-DNA Cleavage Complex Gyrase->Complex Replication DNA Replication Relaxed_DNA->Replication Quinolone This compound / Fluoroquinolone Quinolone->Complex DSB Double-Strand Breaks Complex->DSB Prevents re-ligation Death Cell Death DSB->Death Gyrase_Assay_Workflow cluster_workflow DNA Gyrase Supercoiling Assay Workflow A 1. Prepare Reaction Mix (Buffer, Relaxed DNA, H₂O) B 2. Add Test Inhibitor (Varying Concentrations) A->B C 3. Add DNA Gyrase Enzyme to start reaction B->C D 4. Incubate (37°C, 30-60 min) C->D E 5. Terminate Reaction (Add Stop Buffer) D->E F 6. Agarose Gel Electrophoresis E->F G 7. Visualize & Quantify (Determine IC₅₀) F->G

References

A Comparative In Vitro Analysis of Nalidixic Acid and Norfloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of two quinolone antibiotics reveals significant differences in their in vitro activity against a broad spectrum of bacterial pathogens. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of nalidixic acid and norfloxacin.

Norfloxacin, a fluoroquinolone, demonstrates markedly superior in vitro efficacy compared to its predecessor, this compound. This enhanced activity is evident in its broader spectrum of action, encompassing both Gram-positive and Gram-negative bacteria, and its lower minimum inhibitory concentrations (MICs) against a variety of clinically relevant strains.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the comparative in vitro activity of this compound and norfloxacin against several bacterial species. Data is compiled from multiple studies employing standardized antimicrobial susceptibility testing methods.

Bacterial SpeciesThis compound MIC (µg/mL)Norfloxacin MIC (µg/mL)Key Observations
Enterobacteriaceae Norfloxacin is significantly more active against Enterobacteriaceae than this compound[1].
Escherichia coli1 to >128[2]0.063 to 4[2]Norfloxacin exhibits a much lower and narrower MIC range against E. coli.
Klebsiella pneumoniaeResistantSusceptibleMany strains of K. pneumoniae are resistant to this compound but susceptible to norfloxacin[2].
Proteus mirabilisResistantSusceptibleThis compound is often ineffective, while norfloxacin shows good activity[2].
Pseudomonas aeruginosa Resistant≤ 1Norfloxacin is highly effective against P. aeruginosa, a pathogen typically resistant to this compound.
Gram-Positive Cocci Norfloxacin demonstrates activity against Gram-positive cocci, a spectrum generally lacking for this compound.
Staphylococcus aureusResistant0.008 to 2.0Norfloxacin is active against S. aureus, whereas this compound is not.
Staphylococcus epidermidisResistant0.008 to 2.0Similar to S. aureus, norfloxacin is effective against S. epidermidis.
Enterococcus faecalisResistant0.008 to 2.0Norfloxacin shows activity against enterococci, which are resistant to this compound.

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented represents a general comparative overview.

Experimental Protocols

The in vitro efficacy data cited in this guide were primarily generated using the following standard microbiological methods:

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of antibiotic efficacy.

  • Agar Dilution Method: This method involves the incorporation of varying concentrations of the antibiotic into an agar medium.

    • A series of agar plates, each containing a different concentration of this compound or norfloxacin, is prepared.

    • Standardized suspensions of the test bacteria are prepared and inoculated onto the surface of each plate.

    • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

  • Broth Dilution Method: This method is performed in a liquid culture medium.

    • Serial dilutions of this compound and norfloxacin are prepared in a suitable broth medium in test tubes or microtiter plates.

    • Each tube or well is inoculated with a standardized suspension of the test bacterium.

    • The tubes or plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (growth).

Disk Diffusion Method (Zone of Inhibition)

This qualitative or semi-quantitative method is used to determine the susceptibility of bacteria to antibiotics.

  • A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate.

  • Paper disks impregnated with a specified concentration of this compound or norfloxacin are placed on the agar surface.

  • The plate is incubated under appropriate conditions.

  • During incubation, the antibiotic diffuses from the disk into the agar. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

  • The diameter of the zone of inhibition is measured in millimeters. Susceptibility to norfloxacin and this compound is often defined by zone diameters of greater than 17 mm and greater than 19 mm, respectively.

Mechanism of Action

Both this compound and norfloxacin are quinolone antibiotics that exert their bactericidal effect by targeting bacterial DNA synthesis. Their primary mechanism of action involves the inhibition of two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the drugs prevent the unwinding and resealing of bacterial DNA, leading to DNA damage and ultimately cell death. Norfloxacin, as a fluoroquinolone, exhibits a higher affinity for bacterial DNA gyrase than this compound, contributing to its enhanced potency and broader spectrum of activity.

Mechanism_of_Action cluster_drug Quinolone Antibiotics cluster_outcome Result Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Nalidixic_Acid->DNA_Gyrase Inhibits Norfloxacin Norfloxacin Norfloxacin->DNA_Gyrase Strongly Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked Cell_Division->Cell_Death Blocked

Caption: Quinolone Mechanism of Action.

References

Validating Nalidixic Acid as a Sentinel Marker for Ciprofloxacin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The escalating threat of antimicrobial resistance necessitates rapid and reliable methods for detecting drug-resistant pathogens. For fluoroquinolones, a critical class of antibiotics, the emergence of ciprofloxacin resistance poses a significant challenge in clinical settings. This guide provides a comprehensive comparison of using nalidixic acid, an older quinolone, as a screening agent for ciprofloxacin resistance. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative methods to aid researchers, scientists, and drug development professionals in making informed decisions.

The Rationale for a Surrogate Marker

Ciprofloxacin, a second-generation fluoroquinolone, is widely used to treat a variety of bacterial infections. However, its efficacy is threatened by the rise of resistant strains. The primary mechanism of resistance involves mutations in the quinolone resistance-determining region (QRDR) of genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC), the primary targets of these antibiotics.

This compound, a first-generation quinolone, is a less potent agent. Resistance to this compound often precedes or accompanies decreased susceptibility to ciprofloxacin, making it a potential and cost-effective surrogate marker for predicting ciprofloxacin resistance. This is particularly valuable in resource-limited settings where routine minimum inhibitory concentration (MIC) testing for ciprofloxacin may not be feasible.

Mechanisms of Action and Resistance

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This interaction leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and cell death.

cluster_action Mechanism of Fluoroquinolone Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (in Gram-positive bacteria) Fluoroquinolone->Topo_IV Stabilized_Complex Stabilized Enzyme-DNA Complex DNA_Gyrase->Stabilized_Complex Topo_IV->Stabilized_Complex DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Stabilized_Complex DS_Breaks Double-Strand DNA Breaks Stabilized_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death cluster_resistance Mechanism of Quinolone Resistance gyrA_parC gyrA and parC genes Point_Mutations Point Mutations in QRDR gyrA_parC->Point_Mutations Altered_Enzymes Altered DNA Gyrase and Topoisomerase IV Point_Mutations->Altered_Enzymes Reduced_Binding Reduced Fluoroquinolone Binding Affinity Altered_Enzymes->Reduced_Binding Resistance Fluoroquinolone Resistance Reduced_Binding->Resistance cluster_workflow Susceptibility Testing Workflow Start Start: Bacterial Isolate Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep MIC_Testing Broth Microdilution (MIC Determination) Inoculum_Prep->MIC_Testing Disk_Diffusion Kirby-Bauer Disk Diffusion Inoculum_Prep->Disk_Diffusion Incubate_MIC Incubate 16-20h at 35°C MIC_Testing->Incubate_MIC Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Disk_Diffusion->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate_Disk Incubate 16-20h at 35°C Apply_Disk->Incubate_Disk Read_MIC Read MIC Incubate_MIC->Read_MIC Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone Interpret_MIC Interpret Result (Resistant/Susceptible) Read_MIC->Interpret_MIC Interpret_Disk Interpret Result (Resistant/Susceptible) Measure_Zone->Interpret_Disk cluster_decision Decision Logic for Ciprofloxacin Resistance Screening Start Bacterial Isolate Requiring Ciprofloxacin Susceptibility NA_Screen Perform this compound Disk Diffusion Start->NA_Screen NA_Resistant This compound Resistant NA_Screen->NA_Resistant NA_Susceptible This compound Susceptible NA_Screen->NA_Susceptible Report_Resistant Report as Likely Ciprofloxacin Resistant NA_Resistant->Report_Resistant High Probability Confirm_MIC Confirm with Ciprofloxacin MIC Report_Resistant->Confirm_MIC Consider_Alternatives Consider Pefloxacin Screen or PCR for QRDR if clinical suspicion is high NA_Susceptible->Consider_Alternatives Report_Susceptible Report as Likely Ciprofloxacin Susceptible NA_Susceptible->Report_Susceptible

Cross-Resistance Between Nalidixic Acid and Other Quinolone Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles between the first-generation quinolone, nalidixic acid, and newer generation fluoroquinolones. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to be a valuable resource for researchers in antimicrobial drug development and resistance studies.

Mechanism of Action: A Shared Target

Quinolone antibiotics exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for DNA replication, repair, and recombination. By inhibiting the ligase activity of these topoisomerases, quinolones introduce double-strand DNA breaks, leading to bacterial cell death.[1][2]

While both this compound and fluoroquinolones share this fundamental mechanism, their primary targets can differ between bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target. Conversely, in several Gram-positive bacteria, topoisomerase IV is the main target.[1] The evolution from this compound to fluoroquinolones involved the addition of a fluorine atom and other modifications, which broadened their spectrum of activity and potency.

Mechanisms of Resistance and the Basis of Cross-Resistance

Bacterial resistance to quinolones primarily arises from two main mechanisms:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance. These mutations reduce the binding affinity of quinolones to their target enzymes.[3]

  • Reduced Intracellular Concentration: This is achieved through either the overexpression of efflux pumps, which actively transport the antibiotics out of the bacterial cell, or through decreased permeability of the outer membrane.[3]

Cross-resistance between this compound and other quinolones occurs because the mechanisms of resistance are often not specific to a single quinolone. A mutation in gyrA that confers resistance to this compound will likely reduce the affinity of fluoroquinolones to the altered DNA gyrase as well, albeit to a varying extent. Similarly, efflux pumps that can extrude this compound are often capable of transporting other fluoroquinolones.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize experimental data demonstrating the cross-resistance between this compound and various fluoroquinolones in different bacterial strains with defined resistance mechanisms.

Table 1: Cross-Resistance in Escherichia coli with Target-Site Mutations

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
Wild-TypeNone≤16≤0.06≤0.125≤0.06
Mutant 1gyrA (S83L)>2560.5 - 21 - 40.25 - 1
Mutant 2gyrA (D87N)>2560.25 - 10.5 - 20.125 - 0.5
Mutant 3gyrA (S83L, D87N)>10248 - 3216 - 644 - 16
Mutant 4gyrA (S83L), parC (S80I)>10244 - 168 - 322 - 8

Data synthesized from multiple sources.

Table 2: Cross-Resistance in Salmonella enterica with gyrA Mutations

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ofloxacin MIC (µg/mL)
Wild-TypeNone≤16≤0.06≤0.25
Mutant 1gyrA (S83F)>2560.51
Mutant 2gyrA (D87G)>2560.250.5
Mutant 3gyrA (D87N)>2560.250.5

Data synthesized from multiple sources.

Table 3: Effect of Efflux Pump Overexpression on Cross-Resistance

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Norfloxacin MIC (µg/mL)
Wild-TypeBasal Efflux80.0150.125
MutantEfflux Pump Overexpression320.1251
Mutant + EPI*Efflux Pump Inhibition80.0150.125

EPI: Efflux Pump Inhibitor. Data is illustrative and synthesized from studies on various Gram-negative bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MICs, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and other quinolones are prepared in their respective solvents. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Identification of Resistance Mutations

The standard method for identifying mutations in the gyrA and parC genes involves Polymerase Chain Reaction (PCR) amplification followed by DNA sequencing.

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Amplification: The Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes are amplified using specific primers. A typical PCR reaction includes the extracted DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl₂, and Taq polymerase.

  • PCR Product Purification: The amplified PCR products are purified to remove primers and other reaction components.

  • DNA Sequencing: The purified PCR products are sequenced using the Sanger sequencing method.

  • Sequence Analysis: The obtained DNA sequences are compared to the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any nucleotide substitutions that result in amino acid changes.

Visualizing Resistance Pathways and Workflows

Quinolone_Resistance_Pathway Signaling Pathway of Quinolone Resistance Development cluster_selection Selective Pressure cluster_mechanisms Resistance Mechanisms cluster_outcome Resistance Phenotype Quinolone Exposure Quinolone Exposure Target_Mutation Target-Site Mutation (gyrA, parC) Quinolone Exposure->Target_Mutation selects for Efflux_Pump Efflux Pump Overexpression Quinolone Exposure->Efflux_Pump induces Nalidixic_Acid_Resistance This compound Resistance Target_Mutation->Nalidixic_Acid_Resistance Fluoroquinolone_Cross_Resistance Fluoroquinolone Cross-Resistance Target_Mutation->Fluoroquinolone_Cross_Resistance Efflux_Pump->Nalidixic_Acid_Resistance Efflux_Pump->Fluoroquinolone_Cross_Resistance Nalidixic_Acid_Resistance->Fluoroquinolone_Cross_Resistance often correlates with

Caption: Development of quinolone resistance and cross-resistance.

Experimental_Workflow Experimental Workflow for Cross-Resistance Analysis cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis Isolate Bacterial Isolate MIC_Determination MIC Determination (this compound & Fluoroquinolones) Isolate->MIC_Determination DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction Cross_Resistance_Profile Cross-Resistance Profile MIC_Determination->Cross_Resistance_Profile PCR PCR Amplification (gyrA, parC) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Mutation_Analysis->Cross_Resistance_Profile correlates with

Caption: Workflow for analyzing cross-resistance.

References

A Comparative Guide to Nalidixic Acid and Other Antibiotics for the Selective Isolation of Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the effective isolation of Enterobacteriaceae from mixed microbial populations is a critical first step in numerous applications, from clinical diagnostics to food safety and environmental monitoring. The use of selective media containing antibiotics is a cornerstone of this process. This guide provides a comparative analysis of nalidixic acid and other antibiotics used for this purpose, supported by experimental data and detailed protocols.

Mechanism of Action: A Focus on DNA Gyrase Inhibition

This compound, the first of the quinolone antibiotics, exerts its selective pressure by targeting bacterial DNA synthesis.[1] Specifically, it inhibits the A subunit of DNA gyrase (topoisomerase II), an enzyme essential for the negative supercoiling of DNA, which is a prerequisite for replication and transcription in Gram-negative bacteria.[1] By binding to DNA gyrase, this compound stabilizes the enzyme-DNA complex, leading to a cessation of DNA replication and, ultimately, cell death.[1] This targeted mechanism of action makes it particularly effective against many members of the Enterobacteriaceae family.

Nalidixic_Acid_Mechanism cluster_bacterium Enterobacteriaceae Cell Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Nalidixic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Inhibition of replication leads to

Caption: Mechanism of action of this compound in Enterobacteriaceae.

Comparative Performance in Selective Media

The ideal selective agent for Enterobacteriaceae isolation should effectively inhibit the growth of non-target organisms, particularly other Gram-negative bacteria like Pseudomonas species, while allowing for the robust growth of the target bacteria. This compound has been historically used for this purpose due to the inherent resistance of many Enterobacteriaceae compared to other Gram-negative bacteria found in environmental samples.[2][3]

While direct comparative studies quantifying the recovery rates of various Enterobacteriaceae on media supplemented with this compound versus other antibiotics are limited, we can infer performance from minimum inhibitory concentration (MIC) data and antibiotic resistance surveillance studies. Fluoroquinolones, such as ciprofloxacin, are a common alternative.

Table 1: Comparison of this compound and Ciprofloxacin for Enterobacteriaceae Selectivity

FeatureThis compoundCiprofloxacin
Primary Target DNA Gyrase (Topoisomerase II)DNA Gyrase and Topoisomerase IV
Spectrum Primarily Gram-negative bacteria, with notable activity against Enterobacteriaceae.Broad-spectrum, with high activity against Enterobacteriaceae and Pseudomonas.
Potency (MICs) Generally higher MICs required for inhibition. For many Enterobacteriaceae, MICs can range from 0.8 to 30.0 µg/mL.Significantly more potent with lower MICs, often in the range of 0.004 to 0.03 µg/mL for susceptible Enterobacteriaceae.
Selectivity Effective in suppressing many non-Enterobacteriaceae Gram-negative bacteria like Pseudomonas and Aeromonas, especially with anaerobic incubation.Due to its high potency, the concentration for selective use needs to be carefully titrated to avoid inhibiting some target Enterobacteriaceae.
Resistance Resistance is prevalent and can emerge through mutations in the gyrA gene. This compound resistance can be a predictor of reduced susceptibility to ciprofloxacin.Resistance is a growing concern, often arising from mutations in DNA gyrase and topoisomerase IV genes.
Use in Selective Media Commonly incorporated into media like MacConkey agar for the isolation of Enterobacteriaceae from environmental and clinical samples.Used in selective media, but often for the isolation of fluoroquinolone-resistant strains.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of this compound in selective media for the isolation of Enterobacteriaceae.

Preparation of this compound-Supplemented MacConkey Agar

This protocol describes the preparation of MacConkey agar supplemented with this compound to selectively isolate Enterobacteriaceae.

Materials:

  • MacConkey agar powder

  • Distilled or deionized water

  • This compound sodium salt

  • Sterile Petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Suspend the MacConkey agar powder in distilled water according to the manufacturer's instructions.

  • Heat the mixture to boiling to dissolve the medium completely.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the sterilized medium to 45-50°C in a water bath.

  • Prepare a stock solution of this compound. For example, dissolve this compound sodium salt in sterile distilled water to a concentration of 1 mg/mL and filter-sterilize.

  • Aseptically add the sterile this compound stock solution to the cooled MacConkey agar to achieve the desired final concentration (e.g., 15-20 µg/mL).

  • Mix the medium gently but thoroughly to ensure even distribution of the antibiotic.

  • Pour the supplemented agar into sterile Petri dishes and allow them to solidify.

Experimental Workflow for Comparative Evaluation of Selective Media

This workflow outlines a general procedure for comparing the efficacy of different antibiotic-supplemented media for the isolation of Enterobacteriaceae from a mixed sample.

Experimental_Workflow cluster_media Media Types Sample_Prep Sample Preparation (e.g., environmental water, food homogenate) Serial_Dilution Serial Dilution of Sample Sample_Prep->Serial_Dilution Plating Plating on Selective and Non-Selective Media Serial_Dilution->Plating Non_Selective Non-Selective Control (e.g., Nutrient Agar) Plating->Non_Selective Nalidixic_Acid_Medium This compound Medium Plating->Nalidixic_Acid_Medium Other_Antibiotic_Medium Other Antibiotic Medium (e.g., Ciprofloxacin) Plating->Other_Antibiotic_Medium Incubation Incubation (e.g., 37°C for 24-48 hours, aerobic/anaerobic) Colony_Counting Colony Counting and Morphological Analysis Incubation->Colony_Counting Identification Identification of Isolates (e.g., biochemical tests, MALDI-TOF, 16S rRNA sequencing) Colony_Counting->Identification Data_Analysis Data Analysis (Recovery rates, selectivity) Identification->Data_Analysis Non_Selective->Incubation Nalidixic_Acid_Medium->Incubation Other_Antibiotic_Medium->Incubation

Caption: Experimental workflow for comparing selective media.

Conclusion

This compound remains a valuable tool for the selective isolation of Enterobacteriaceae, particularly from environmental samples where the suppression of pseudomonads is crucial. Its mechanism of action, targeting DNA gyrase, provides a selective advantage for the growth of many members of the Enterobacteriaceae family. However, the prevalence of this compound resistance is a significant consideration.

Newer generation quinolones like ciprofloxacin offer greater potency but may require more careful optimization of concentration to achieve the desired selectivity without inhibiting target organisms. The choice of antibiotic for selective isolation will ultimately depend on the specific research goals, the nature of the sample, and the anticipated antibiotic resistance profiles of the target and non-target bacteria. Researchers should consider performing preliminary susceptibility testing to determine the most effective selective agent for their particular application.

References

Evaluating the Efficacy of Nalidixic Acid: A Comparative Guide to Minimum Inhibitory Concentration in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vitro activity of antibiotics is a cornerstone of effective antimicrobial stewardship and the development of new therapeutic agents. This guide provides a comprehensive evaluation of the Minimum Inhibitory Concentration (MIC) of nalidixic acid, a first-generation quinolone antibiotic, against a range of clinically relevant bacterial isolates. By presenting comparative data and detailed experimental protocols, this document serves as a practical resource for assessing the potency of this compound and its place in the current landscape of antimicrobial resistance.

Comparative Analysis of this compound MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[1] It is a critical metric for assessing an antibiotic's efficacy. The following table summarizes the MIC values of this compound against various clinical isolates, offering a comparative perspective with other quinolones where data is available.

Bacterial IsolateThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator AgentComparator MIC50 (µg/mL)Comparator MIC90 (µg/mL)Reference
Escherichia coli (UTI isolates)4>32Ciprofloxacin0.031[2]
Escherichia coli (UTI isolates)6464Ciprofloxacin3232[3]
Escherichia coli (Resistant)>1024>1024Ciprofloxacin16256[4]
Salmonella enterica serovar Typhi-----[5
Methicillin-ResistantStaphylococcus aureus (Ciprofloxacin-Susceptible)64-Ciprofloxacin0.5-
Methicillin-ResistantStaphylococcus aureus (Ciprofloxacin-Resistant)512-Ciprofloxacin16-
Group IVe bacteria-256---

¹For S. enterica serovar Typhi, NCCLS breakpoints for this compound are ≤16 µg/ml for susceptible and ≥32 µg/ml for resistant.

The Significance of this compound in Detecting Fluoroquinolone Resistance

This compound, while being the progenitor of the quinolone class, now serves a crucial role as a sentinel marker for detecting resistance to the more potent fluoroquinolones, such as ciprofloxacin. Resistance to this compound often arises from mutations in the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, the primary targets of quinolones. These same mutations can confer reduced susceptibility to fluoroquinolones. Therefore, testing for this compound resistance can be a reliable and cost-effective method to screen for isolates that may have or are developing fluoroquinolone resistance. Studies have shown a strong correlation between high-level this compound resistance and the presence of mutations that lead to decreased fluoroquinolone susceptibility.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound powder. This compound is typically dissolved in a small amount of sodium hydroxide (NaOH) before being diluted in a suitable broth, such as Mueller-Hinton Broth (MHB).

  • Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Bacterial Inoculum: From a pure culture on an agar plate, select 3-4 colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.25 µg/mL to 256 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in broth, with no antibiotic.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution E Perform Serial Dilutions of this compound in 96-Well Plate A->E B Culture & Isolate Bacteria C Prepare 0.5 McFarland Inoculum Suspension B->C D Standardize Inoculum to ~5x10^5 CFU/mL C->D F Inoculate Wells with Standardized Bacteria D->F E->F G Incubate Plate (35°C for 16-20h) F->G H Visually Inspect for Turbidity G->H I Determine MIC: Lowest Concentration with No Growth H->I

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathway of this compound Action and Resistance

This compound functions by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death. Resistance primarily develops through mutations in the quinolone resistance-determining region (QRDR) of the genes encoding these enzymes, which reduces the binding affinity of the drug.

Nalidixic_Acid_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism NA This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) NA->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Mutation gyrA Mutation (QRDR) Altered_Gyrase Altered DNA Gyrase Mutation->Altered_Gyrase Altered_Gyrase->NA Reduced Binding Altered_Gyrase->DNA_Replication Allows

Caption: Mechanism of this compound and primary resistance pathway.

References

The Waning Reign of a Classic: Is Nalidixic Acid Still a Viable Selective Agent in Modern Microbiology?

Author: BenchChem Technical Support Team. Date: November 2025

Once a cornerstone of clinical and research microbiology for the selective isolation of Gram-negative bacteria, the utility of nalidixic acid is now being critically re-evaluated in the face of escalating antibiotic resistance. This guide provides a comprehensive comparison of this compound with modern alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their microbiological workflows.

This compound, the first of the quinolone antibiotics, has historically been employed as a selective agent in various culture media to inhibit the growth of Gram-positive bacteria while allowing for the proliferation of Gram-negative organisms, particularly Enterobacteriaceae. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. By interfering with these processes, this compound effectively halts bacterial cell division.[1][2]

However, the relentless rise of antibiotic resistance has cast a long shadow over the efficacy of this pioneering selective agent. Widespread and often indiscriminate use of quinolones in clinical and agricultural settings has driven the selection and dissemination of resistance mechanisms, rendering many bacterial populations insensitive to this compound's effects.

Performance Under the Microscope: A Comparative Analysis

The declining effectiveness of this compound is evident when compared to more contemporary selective agents, particularly other quinolones and different classes of antibiotics. The primary concern is the high prevalence of resistance among the very organisms it is intended to select.

Selective AgentTarget Organisms (Primary)Common Working ConcentrationAdvantagesDisadvantages
This compound Gram-negative bacteria (especially Enterobacteriaceae)15-50 µg/mLCost-effective, historically well-characterizedHigh and increasing prevalence of resistance, limited spectrum of activity against some Gram-negatives (e.g., Pseudomonas spp.)[3]
Ciprofloxacin Broad-spectrum (Gram-negative and some Gram-positive)5-10 µg/mLHigh potency, broader spectrum than this compoundIncreasing resistance rates, can inhibit some desired Gram-negative species
Ceftazidime Pseudomonas aeruginosa and other Gram-negative bacteria2-8 µg/mLHighly effective against many resistant Gram-negative strainsMore expensive, narrower spectrum for general Gram-negative selection
Vancomycin Gram-positive bacteria (used in media to select for Gram-negatives)5-10 µg/mLExcellent for suppressing Gram-positive contaminantsNo direct selective pressure on Gram-negatives
Colistin Most Gram-negative bacteria10-15 µg/mLEffective against many multidrug-resistant Gram-negative bacteriaCan be toxic to some non-target organisms, resistance is emerging

The Rise of Resistance: A Quantitative Look

Numerous studies have documented the alarming rates of resistance to this compound among clinical isolates. This resistance is often a harbinger of reduced susceptibility to more potent fluoroquinolones like ciprofloxacin.

Bacterial SpeciesThis compound Resistance Rate (%)Ciprofloxacin Resistance Rate (%)Reference
Escherichia coli (Urinary Tract Infections)74.83(Diminished susceptibility in these strains)[3]
Enterobacteriaceae (Clinical Isolates)High (often precedes fluoroquinolone resistance)Varies by species and region[3]
Non-Typhi Salmonella enterica (US isolates, 2003)2.3(Lower than this compound resistance)

This high prevalence of resistance significantly compromises the "selective" capacity of this compound. In many contexts, its inclusion in culture media may fail to inhibit the growth of a substantial portion of the target Gram-negative population, leading to inaccurate experimental results and the overgrowth of unwanted resistant strains.

Experimental Protocols: A Guide to Implementation

For researchers who still find utility in this compound for specific applications, or for those conducting comparative studies, adherence to standardized protocols is crucial.

Preparation of this compound Stock Solution (10 mg/mL)
  • Dissolve: Weigh 100 mg of this compound sodium salt and dissolve it in 10 mL of sterile distilled water. If using the free acid form, dissolve it in a minimal volume of 0.1 M NaOH before bringing the final volume to 10 mL with sterile distilled water.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C, protected from light.

Preparation of Selective Agar Plates (e.g., MacConkey Agar with this compound)
  • Prepare Media: Prepare MacConkey agar (or other desired basal medium) according to the manufacturer's instructions and autoclave.

  • Cooling: Cool the molten agar to 45-50°C in a water bath.

  • Supplementation: Aseptically add the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., 15 µg/mL). For a final concentration of 15 µg/mL, add 1.5 mL of a 10 mg/mL stock solution to 1 liter of agar.

  • Mixing and Pouring: Gently swirl the flask to ensure even distribution of the antibiotic and pour the plates.

  • Storage: Store the prepared plates at 2-8°C in the dark and use within 1-2 weeks.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams have been generated.

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Nalidixic_Acid->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Nalidixic_Acid->Topoisomerase_IV Inhibits DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoils Topoisomerase_IV->DNA_Replication_Fork Topoisomerase_IV->Relaxed_DNA Decatenates daughter chromosomes Cell_Division_Inhibition Inhibition of Cell Division DNA_Replication_Fork->Cell_Division_Inhibition Halts Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Replication_Fork Requires relaxation for progression

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Prepare Selective Media Inoculation Inoculate with Mixed Bacterial Culture Start->Inoculation Incubation Incubate Plates (e.g., 37°C for 24-48h) Inoculation->Incubation Observation Observe and Quantify Colony Forming Units (CFUs) Incubation->Observation Comparison Compare Growth on this compound vs. Alternative Selective Agents Observation->Comparison Conclusion Determine Efficacy and Selectivity of Each Agent Comparison->Conclusion

References

The Link Between Nalidixic Acid Resistance and gyrA Gene Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount. This guide provides a comprehensive comparison of how specific mutations in the gyrA gene correlate with resistance to nalidixic acid, a first-generation quinolone antibiotic. The information is supported by experimental data from multiple studies, detailed methodologies, and visual diagrams to elucidate the underlying molecular interactions and experimental workflows.

This compound functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits, encoded by the gyrA and gyrB genes, respectively.[3][4][5] The GyrA subunit is responsible for the DNA cleavage and rejoining activity of the enzyme. Mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene can alter the enzyme's structure, reducing its affinity for quinolone antibiotics like this compound and thereby conferring resistance.

Correlation Between gyrA Mutations and this compound Resistance

Numerous studies have established a strong correlation between specific mutations in the gyrA gene and the level of resistance to this compound, often measured by the Minimum Inhibitory Concentration (MIC). The most frequently observed mutations occur at amino acid positions 83 and 87.

Quantitative Data Summary

The following table summarizes the findings from various studies, correlating gyrA mutations with MIC values for this compound and ciprofloxacin in Escherichia coli and Salmonella species.

OrganismgyrA Mutation(s)This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
E. coliNone (Wild-Type)≤ 16≤ 0.03
E. coliSingle Mutation (Ser-83→Leu)≥ 320.03 - 2
E. coliSingle Mutation (Asp-87→Asn)≥ 320.25 - 0.5
E. coliSingle Mutation (Asp-87→Tyr)≥ 320.06
E. coliSingle Mutation (Asp-87→Gly)≥ 320.06
E. coliDouble Mutation (Ser-83→Leu, Asp-87→Asn)> 256≥ 4
Salmonella spp.Single Mutation (Ser-83→Tyr)> 2560.047 - 0.25
Salmonella spp.Single Mutation (Asp-87→Asn)> 2560.047 - 0.25
Salmonella spp.Double Mutation (Ser-83→Leu, Asp-87→Tyr)> 25612

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of this compound action and resistance, and a typical experimental workflow for their investigation.

cluster_0 Bacterial Cell cluster_1 Resistant Bacterial Cell Nalidixic_Acid This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Nalidixic_Acid->DNA_Gyrase Inhibits Cell_Death Cell Death Nalidixic_Acid->Cell_Death Leads to DNA Bacterial DNA DNA_Gyrase->DNA Binds to DNA_Supercoiling Negative Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces Replication_Fork Replication Fork DNA_Supercoiling->Replication_Fork Allows Progression Mutated_GyrA Mutated DNA Gyrase (gyrA mutation) DNA_Replication_Continues DNA Replication Continues Mutated_GyrA->DNA_Replication_Continues Nalidixic_Acid_Res This compound Nalidixic_Acid_Res->Mutated_GyrA Ineffective Inhibition

Mechanism of this compound action and resistance.

Start Bacterial Isolate Collection MIC_Determination MIC Determination (Agar Dilution/Broth Microdilution) Start->MIC_Determination DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Correlation Correlate Mutations with MIC values MIC_Determination->Correlation PCR_Amplification PCR Amplification of gyrA QRDR DNA_Extraction->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Data_Analysis Sequence Analysis and Mutation Identification Sequencing->Data_Analysis Data_Analysis->Correlation

Experimental workflow for correlating gyrA mutations with resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in studying the correlation between gyrA mutations and this compound resistance.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial isolates

  • Mueller-Hinton agar or broth

  • This compound stock solution

  • Petri dishes or microtiter plates

  • Incubator

Procedure (Agar Dilution Method):

  • Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Spot a defined volume of the bacterial suspension onto the surface of each agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

gyrA Gene Amplification and Sequencing

This protocol is used to identify mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene.

Materials:

  • Genomic DNA extracted from bacterial isolates

  • PCR primers flanking the gyrA QRDR

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service or instrument

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted genomic DNA, gyrA-specific primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using a thermocycler with appropriate cycling conditions (e.g., initial denaturation at 94-98°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product to remove primers and unincorporated dNTPs.

    • Sequence the purified PCR product using a DNA sequencing platform.

  • Sequence Analysis:

    • Align the obtained DNA sequence with the wild-type gyrA gene sequence from a susceptible reference strain.

    • Identify any nucleotide differences and their corresponding amino acid changes.

Conclusion

The presented data unequivocally demonstrates a strong correlation between mutations in the gyrA gene and resistance to this compound. Single amino acid substitutions, particularly at codons 83 and 87, are sufficient to confer high-level resistance. The accumulation of multiple mutations in gyrA can lead to even higher levels of resistance, not only to this compound but also to other fluoroquinolones like ciprofloxacin. The experimental protocols provided offer a standardized approach for researchers to investigate these resistance mechanisms in their own bacterial isolates. This understanding is crucial for the surveillance of antibiotic resistance and the development of new therapeutic strategies to combat resistant pathogens.

References

A Head-to-Head Comparison of Nalidixic Acid and Other Selective Agents for Water Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

In the field of water microbiology, the accurate detection and enumeration of specific indicator organisms are paramount for assessing water quality and ensuring public health. Selective agents are crucial components of culture media, designed to inhibit the growth of non-target microorganisms while allowing the desired bacteria to flourish. Nalidixic acid, the first of the synthetic quinolone antibiotics, has historically been a key selective agent, particularly for the isolation of Gram-negative bacteria. This guide provides an objective comparison of this compound's performance against other selective alternatives, supported by experimental data and detailed protocols.

This compound: Mechanism and Application

This compound is primarily effective against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA synthesis.[2][3] Specifically, it targets DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][4] By binding to the A-subunit of DNA gyrase, this compound interferes with the enzyme's ability to introduce negative supercoils into DNA, halting the replication process and ultimately leading to bacterial cell death.

In water microbiology, this selectivity is advantageous. Enterobacteria exhibit greater resistance to this compound compared to many other Gram-negative organisms found in water, such as Pseudomonas and Aeromonas. This allows for their selection on media like MacConkey agar supplemented with this compound. The selection can be further enhanced by anaerobic incubation, which helps to virtually eliminate oxidase-positive strains.

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA->DNA_Gyrase Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Cell Death Nalidixic_Acid This compound Nalidixic_Acid->DNA_Gyrase Inhibits Membrane_Filtration_Workflow cluster_prep Preparation cluster_filtration Filtration cluster_culture Culturing cluster_analysis Analysis Sample 1. Collect Water Sample (100 mL) Apparatus 2. Assemble Sterile Filtration Apparatus with 0.45µm Membrane Filter Sample->Apparatus Filter_Sample 3. Pour Sample into Funnel and Apply Vacuum Apparatus->Filter_Sample Rinse 4. Rinse Funnel with Sterile Buffered Water Filter_Sample->Rinse Transfer 5. Aseptically transfer membrane onto Selective Agar Plate Rinse->Transfer Incubate 6. Incubate at specified temperature and time (e.g., 35°C for 24h) Transfer->Incubate Count 7. Count Colonies with Characteristic Morphology Incubate->Count Calculate 8. Calculate CFU per 100 mL Count->Calculate

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nalidixic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the scientific community, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of nalidixic acid, a quinolone antibiotic, to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is critical for maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a fume hood to avoid the inhalation of dust particles.[1]

Step-by-Step Disposal Protocol for this compound Waste

The recommended method for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Segregation of Waste :

    • Do not mix this compound waste with other chemical or biological waste streams.

    • Keep it in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container.

  • Packaging for Disposal :

    • For solid this compound, ensure the container is securely sealed to prevent dust from becoming airborne.

    • For solutions containing this compound, use a leak-proof container.

    • Label the container clearly as "Hazardous Waste: this compound". Include any other components of the waste mixture if applicable.

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated, secure area for hazardous waste collection.

    • This area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.

  • Arranging for Professional Disposal :

    • The primary method for the disposal of this compound is through a licensed and approved waste disposal company.

    • A common and effective method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber. Some sources suggest dissolving or mixing the material with a combustible solvent before incineration.

  • Handling Spills :

    • In the event of a spill, avoid generating dust.

    • Clean up spills using dry methods, such as gently sweeping or using a vacuum with a HEPA filter. Do not use air hoses for cleaning.

    • Place the collected spilled material into a labeled container for hazardous waste disposal.

    • Wash the spill area after the material has been collected.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, bench paper, or pipette tips, should be considered contaminated.

  • Contaminated PPE and Labware : Dispose of contaminated items as hazardous waste in the same manner as the chemical itself. Place them in a sealed and labeled container for collection by a waste disposal service.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be disposed of through an approved waste disposal plant.

Important Considerations

  • Regulatory Compliance : Waste disposal regulations can vary significantly by country, state, and local jurisdiction. Always consult and adhere to your local and institutional guidelines for hazardous waste disposal.

  • Drain Disposal Prohibited : Do not empty this compound or its solutions into drains. This can have adverse effects on aquatic ecosystems and wastewater treatment processes. While some institutional guides, like that of the NIH, may have provisions for requesting special permission for drain disposal of certain antibiotics, this compound is generally recommended to be collected as chemical waste.

  • Autoclaving is Not a Disposal Method : Autoclaving is not an effective method for the chemical destruction of this compound and should not be used as a means of disposal for the pure substance or concentrated solutions. It is considered high-risk waste that is not destroyed by autoclaving.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

NalidixicAcidDisposal cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Disposal Path cluster_spill Spill Response start Identify this compound Waste (Solid, Liquid, Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Hazard segregate Segregate from Other Waste ppe->segregate container Place in a Sealed, Appropriate Container segregate->container label_waste Label as 'Hazardous Waste: This compound' container->label_waste store Store in Designated Hazardous Waste Area label_waste->store disposal_co Arrange for Pickup by Licensed Disposal Company store->disposal_co incineration Final Disposal via Chemical Incineration disposal_co->incineration cleanup Clean Up Using Dry Methods (No Dust Generation) spill->cleanup cleanup->container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Nalidixic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nalidixic Acid, including detailed personal protective equipment (PPE) protocols, step-by-step handling procedures, and a comprehensive disposal plan. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the necessary personal protective equipment when handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.[1][2]

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves.[3] Tested according to EN 374 or ASTM D6978.[4][5] Double gloving is recommended.Prevents skin contact and allergic reactions. This compound may cause skin sensitization.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.
Respiratory Protection An N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection should be used, especially in cases of inadequate ventilation or when dust is generated. Follow OSHA respirator regulations (29 CFR 1910.134).This compound may cause allergy or asthma symptoms if inhaled.
Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.

Experimental Protocol: Safe Handling of this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting:

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Restrict access to the handling area to authorized personnel only.

  • Donning PPE :

    • Wash hands thoroughly before putting on any PPE.

    • Put on a lab coat or gown, followed by respiratory protection and eye protection.

    • Don the inner pair of gloves, tucking the cuffs under the sleeves of the gown.

    • Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.

    • If weighing the solid, do so in a containment enclosure or a fume hood.

    • Handle the compound away from ignition sources as dusts may form explosive mixtures with air.

    • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Post-Handling :

    • After handling, decontaminate the work surface.

    • Carefully remove the outer gloves and dispose of them as hazardous waste.

    • Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed:

Spill Response:

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Use dry clean-up procedures; avoid generating dust.

    • Gently sweep or vacuum the spilled material. Ensure the vacuum is fitted with a HEPA filter.

    • Place the collected material into a sealed, labeled container for disposal.

  • Major Spills :

    • Evacuate the area and alert emergency responders.

    • Restrict access to the spill area.

    • Proceed with cleanup only when properly trained and equipped personnel are available.

Waste Disposal:

  • Unused Product :

    • Dispose of unused this compound as hazardous waste. Do not dispose of it down the drain.

    • Engage a licensed disposal company for surplus and non-recyclable solutions.

  • Contaminated Materials :

    • All contaminated PPE (gloves, gowns, etc.) and cleaning materials must be disposed of as hazardous waste.

    • Place all waste in clearly labeled, sealed containers.

  • Regulatory Compliance :

    • All disposal must be in accordance with local, state, and federal regulations.

Below is a diagram illustrating the workflow for safely handling and disposing of this compound.

Nalidixic_Acid_Handling_Workflow Workflow for Safe Handling and Disposal of this compound prep Preparation - Work in Fume Hood - Eyewash/Shower Accessible ppe Don PPE - Gown, Respirator, Goggles - Double Gloves prep->ppe handling Handling this compound - Avoid Dust Formation - Minimize Contact ppe->handling post_handling Post-Handling - Decontaminate Surfaces - Doff PPE Correctly handling->post_handling spill Spill Occurs handling->spill wash Wash Hands Thoroughly post_handling->wash disposal Waste Disposal - Seal in Labeled Container - Use Licensed Disposal Service post_handling->disposal Dispose of Contaminated PPE spill_response Spill Response - Evacuate (if major) - Use Spill Kit - Collect Waste spill->spill_response Follow Spill Protocol spill_response->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.